molecular formula C6H7N3O4 B1395733 Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate CAS No. 400877-57-8

Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B1395733
CAS No.: 400877-57-8
M. Wt: 185.14 g/mol
InChI Key: KRIOGKNOYPHJPC-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C6H7N3O4 and its molecular weight is 185.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-methyl-4-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-3-4(9(11)12)5(7-8)6(10)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIOGKNOYPHJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, a key heterocyclic building block in contemporary drug discovery and materials science. The document details a three-step synthetic sequence, commencing with the esterification of pyrazole-3-carboxylic acid, followed by a regioselective N-methylation, and culminating in the nitration of the pyrazole core. Each section is designed to offer not only a detailed experimental protocol but also a deep dive into the underlying chemical principles, causality behind procedural choices, and critical parameters for ensuring a successful and reproducible synthesis. This guide is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically grounded approach to the synthesis of this important molecule.

Introduction: Significance and Synthetic Strategy

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The title compound, this compound, serves as a versatile intermediate. The nitro group at the C-4 position can be readily reduced to an amine, providing a handle for further functionalization, while the ester at C-3 and the methyl group at N-1 allow for fine-tuning of molecular properties.

The synthetic strategy detailed herein is a linear, three-step approach designed for efficiency and control over regiochemistry. The pathway begins with a readily available starting material, pyrazole-3-carboxylic acid, and systematically builds the target molecule. This approach is predicated on the following key transformations:

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl ester to protect the acidic proton and facilitate subsequent purification.

  • N-Methylation: Introduction of the methyl group onto the pyrazole ring. This step is critical, as the regioselectivity must be controlled to favor the desired N-1 isomer.

  • Nitration: Electrophilic aromatic substitution to install the nitro group at the electron-rich C-4 position of the pyrazole ring.

This guide will elaborate on the rationale for reagent selection, reaction conditions, and purification methods for each of these critical steps.

Overall Synthetic Workflow

The synthesis is logically structured in three sequential stages, as depicted in the workflow diagram below. Each stage yields a stable intermediate that is purified before proceeding to the next step, ensuring high purity of the final product.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Nitration A Pyrazole-3-carboxylic Acid B Methyl 1H-pyrazole-3-carboxylate A->B  Methanol, SOCl₂ or POCl₃ C Methyl 1-methyl-1H-pyrazole-3-carboxylate B->C  Base (K₂CO₃), CH₃I or (CH₃)₂SO₄ D This compound C->D  Conc. HNO₃, Conc. H₂SO₄

Caption: Overall 3-Stage Synthetic Workflow.

Reaction Schemes, Mechanisms, and Rationale

Stage 1: Esterification of Pyrazole-3-carboxylic Acid

The first step involves the conversion of the carboxylic acid to a methyl ester. This is a standard transformation, often accomplished via Fischer esterification. However, to drive the reaction to completion under mild conditions, activating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are employed.[2][3]

Reaction Scheme: (Illustrative - not a real image)

Mechanism Rationale: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in situ, along with HCl, protonates the carboxylic acid. The primary mechanism, however, involves the activation of the carboxylic acid by forming a highly reactive acyl chloride intermediate, which is then readily attacked by methanol. This method is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Stage 2: N-Methylation of Methyl 1H-pyrazole-3-carboxylate

The N-alkylation of asymmetrically substituted pyrazoles can yield a mixture of N-1 and N-2 regioisomers.[4] The ratio of these isomers is influenced by steric and electronic factors, as well as the reaction conditions.[5] For methyl 1H-pyrazole-3-carboxylate, alkylation with agents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride typically favors the N-1 isomer due to the steric hindrance posed by the ester group at the adjacent C-3 position.[6]

Reaction Scheme: (Illustrative - not a real image)

Causality of Reagent Choice: A common and effective method involves using a base (e.g., K₂CO₃) to deprotonate the pyrazole nitrogen, generating a nucleophilic pyrazolate anion.[6] This anion then attacks the methylating agent (e.g., methyl iodide) in a standard Sₙ2 reaction. Dimethylformamide (DMF) is an excellent solvent for this transformation as it is polar aprotic and effectively solvates the cation of the base.

Stage 3: Nitration of Methyl 1-methyl-1H-pyrazole-3-carboxylate

The final step is an electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution typically occurs at the C-4 position. The reaction is performed using a classic nitrating mixture of concentrated nitric acid and sulfuric acid.

Reaction Scheme: (Illustrative - not a real image)

Mechanistic Pathway: Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺). The π-electron system of the pyrazole ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A base (HSO₄⁻ or H₂O) then abstracts a proton from the C-4 position to restore aromaticity and yield the final product.[7][8]

Caption: Electrophilic Nitration Mechanism.

Experimental Protocols

Disclaimer: All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Stage 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate
Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/MassRole
Pyrazole-3-carboxylic acid112.09505.60 gStarting Material
Methanol (Anhydrous)32.04-100 mLReagent/Solvent
Thionyl Chloride (SOCl₂)118.971007.3 mLActivating Agent

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole-3-carboxylic acid (5.60 g, 50 mmol).

  • Add anhydrous methanol (100 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (7.3 mL, 100 mmol) dropwise to the stirred suspension over 30 minutes. Caution: The reaction is exothermic and releases HCl gas.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 65 °C) for 3-4 hours, monitoring the reaction progress by TLC.[2]

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add saturated sodium bicarbonate solution to the residue until the effervescence ceases (pH ~8).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 1H-pyrazole-3-carboxylate as a white solid.

Stage 2: Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate
Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/MassRole
Methyl 1H-pyrazole-3-carboxylate126.11405.04 gStarting Material
Potassium Carbonate (K₂CO₃), fine138.21608.29 gBase
Dimethyl Sulfate ((CH₃)₂SO₄)126.13444.1 mLMethylating Agent
Dimethylformamide (DMF), anhydrous73.09-80 mLSolvent

Procedure:

  • To a 250 mL round-bottom flask, add methyl 1H-pyrazole-3-carboxylate (5.04 g, 40 mmol) and anhydrous potassium carbonate (8.29 g, 60 mmol).

  • Add anhydrous DMF (80 mL) and stir the suspension.

  • Slowly add dimethyl sulfate (4.1 mL, 44 mmol) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care.[9]

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford methyl 1-methyl-1H-pyrazole-3-carboxylate.

Stage 3: Synthesis of this compound
Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/MassRole
Methyl 1-methyl-1H-pyrazole-3-carboxylate140.14304.20 gStarting Material
Sulfuric Acid (H₂SO₄), concentrated (98%)98.08-20 mLCatalyst/Solvent
Nitric Acid (HNO₃), concentrated (70%)63.01-10 mLNitrating Agent

Procedure:

  • In a 100 mL round-bottom flask, cool concentrated sulfuric acid (20 mL) to 0 °C in an ice-salt bath.

  • Slowly add methyl 1-methyl-1H-pyrazole-3-carboxylate (4.20 g, 30 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (10 mL) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the pyrazole solution over 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.[7][10]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

  • A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Recrystallize the crude product from methanol or ethanol to obtain pure this compound as a solid.

Characterization and Data Analysis

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques. The following table summarizes the expected analytical data.

CompoundFormulaM.W. ( g/mol )Appearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Methyl 1H-pyrazole-3-carboxylate C₅H₆N₂O₂126.11White Solid~7.6 (d, 1H), ~6.8 (d, 1H), ~3.9 (s, 3H), ~11.5 (br s, 1H)~163 (C=O), ~140 (C3), ~132 (C5), ~110 (C4), ~52 (OCH₃)~3150 (N-H), ~1720 (C=O), ~1550 (C=N)
Methyl 1-methyl-1H-pyrazole-3-carboxylate C₆H₈N₂O₂140.14Off-white Solid~7.4 (d, 1H), ~6.7 (d, 1H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, NCH₃)~162 (C=O), ~142 (C3), ~135 (C5), ~111 (C4), ~52 (OCH₃), ~39 (NCH₃)~3000 (C-H), ~1725 (C=O), ~1540 (C=N)
This compound C₆H₇N₃O₄185.14Pale Yellow Solid~8.2 (s, 1H, H5), ~4.0 (s, 3H, NCH₃), ~3.95 (s, 3H, OCH₃)~160 (C=O), ~145 (C5), ~140 (C3), ~138 (C4-NO₂), ~53 (OCH₃), ~40 (NCH₃)~3100 (C-H), ~1730 (C=O), ~1530 (NO₂, asym), ~1350 (NO₂, sym)

Note: NMR chemical shifts (δ) are approximate and can vary depending on the solvent and concentration. Spectroscopic data for intermediates are predicted based on known compounds.[4][11][12]

Conclusion

The three-step synthetic pathway detailed in this guide represents a logical, reproducible, and scalable method for the synthesis of this compound. By carefully controlling reaction conditions, particularly during the N-methylation and nitration steps, high yields and purity of the target compound can be achieved. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the efficient production of this versatile heterocyclic building block for further elaboration into novel chemical entities.

References

An In-Depth Technical Guide to Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, this molecule serves as a versatile scaffold in the synthesis of various pharmacologically active agents. The pyrazole nucleus is a constituent of several commercially available drugs, demonstrating a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug discovery.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of the closely related precursor, 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid, provide valuable estimates.

PropertyValue (Predicted for Carboxylic Acid)Source
Melting Point 170-173 °C[3]
Boiling Point 399.0 ± 27.0 °C[3]
Molecular Weight 185.14 g/mol Calculated
Molecular Formula C6H7N3O4Calculated

Solubility: The solubility of nitropyrazole derivatives can vary significantly depending on the solvent. Generally, they exhibit moderate solubility in polar organic solvents.

Synthesis and Characterization

The synthesis of this compound typically involves a two-step process: the formation of the pyrazole ring followed by N-methylation.

Synthesis of the Precursor: Methyl 4-nitro-1H-pyrazole-3-carboxylate

The precursor can be synthesized via the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid. A common method involves the use of thionyl chloride in methanol.[1]

Experimental Protocol: Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate [1]

  • Suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq.) in methanol (8.0 v/v).

  • Cool the suspension to 0-5 °C under a nitrogen atmosphere.

  • Slowly add thionyl chloride (1.1 eq.) to the cooled suspension.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction completion using ¹H NMR spectroscopy.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Treat the residue with toluene and remove the solvent under reduced pressure to azeotropically remove any residual water. Repeat this step if necessary.

  • The final product, Methyl 4-nitro-1H-pyrazole-3-carboxylate, is typically obtained as an off-white solid.

Characterization of the Precursor:

  • ¹H NMR (DMSO-d6, 400 MHz): δ 14.4 (s, 1H, NH), 8.9 (s, 1H, CH), 3.9 (s, 3H, OCH₃).[1][4]

N-Methylation to Yield this compound

The N-methylation of the pyrazole ring can be achieved using various methylating agents. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituent on the pyrazole ring. Common methylating agents include methyl iodide and diazomethane.[5][6]

Conceptual Experimental Protocol: N-Methylation using Methyl Iodide

Causality: Methyl iodide is a classic and effective reagent for N-alkylation. The reaction proceeds via an SN2 mechanism where the deprotonated pyrazole nitrogen acts as a nucleophile. The choice of a suitable base is crucial to deprotonate the pyrazole N-H without promoting unwanted side reactions like ester hydrolysis. A non-nucleophilic base such as potassium carbonate is often a good choice.

  • Dissolve Methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq.) in a suitable aprotic polar solvent such as acetone or DMF.

  • Add a mild, non-nucleophilic base, such as potassium carbonate (1.5 eq.), to the solution.

  • Add methyl iodide (1.2 eq.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Self-Validating System: The purity and identity of the final product should be rigorously confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by determining its melting point. The absence of the N-H proton signal and the appearance of a new N-methyl signal in the ¹H NMR spectrum are key indicators of successful methylation.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis 4-nitro-1H-pyrazole-3-carboxylic_acid 4-Nitro-1H-pyrazole- 3-carboxylic Acid Esterification Esterification (SOCl₂, MeOH) 4-nitro-1H-pyrazole-3-carboxylic_acid->Esterification Methyl_4-nitro-1H-pyrazole-3-carboxylate Methyl 4-nitro-1H-pyrazole- 3-carboxylate Esterification->Methyl_4-nitro-1H-pyrazole-3-carboxylate N-Methylation N-Methylation (CH₃I, K₂CO₃) Methyl_4-nitro-1H-pyrazole-3-carboxylate->N-Methylation Target_Compound Methyl 1-methyl-4-nitro- 1H-pyrazole-3-carboxylate N-Methylation->Target_Compound

Caption: Synthetic pathway to this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily influenced by the electron-withdrawing nitro group and the ester functionality.

  • Nucleophilic Aromatic Substitution: The nitro group activates the pyrazole ring towards nucleophilic aromatic substitution, although this is generally less facile than in six-membered aromatic systems.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductants (e.g., SnCl₂). This transformation is a key step in the synthesis of many bioactive molecules, including analogues of Sildenafil.[7]

  • Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

The compound is expected to be relatively stable under neutral conditions. However, prolonged exposure to strong acids or bases may lead to decomposition or hydrolysis of the ester. Nitropyrazole derivatives are also known for their applications as energetic materials, indicating that they can be thermally sensitive.[8]

Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.[9] this compound and its derivatives are valuable intermediates in the synthesis of a variety of therapeutic agents.

Intermediate in the Synthesis of PDE5 Inhibitors

One of the most notable applications of this class of compounds is in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, such as Sildenafil (Viagra™).[10] The synthesis of Sildenafil and its analogues often involves the use of a substituted 1-methyl-4-nitropyrazole derivative. The key synthetic transformations typically include the reduction of the nitro group to an amine, followed by cyclization to form the pyrazolo[4,3-d]pyrimidinone core structure.[7]

Drug_Development_Pathway Target_Compound Methyl 1-methyl-4-nitro- 1H-pyrazole-3-carboxylate Reduction Reduction of Nitro Group Target_Compound->Reduction Amino_Intermediate Amino Intermediate Reduction->Amino_Intermediate Cyclization Cyclization Amino_Intermediate->Cyclization Bioactive_Scaffold Bioactive Scaffold (e.g., Pyrazolo[4,3-d]pyrimidinone) Cyclization->Bioactive_Scaffold Further_Modification Further Modification Bioactive_Scaffold->Further_Modification API Active Pharmaceutical Ingredient (API) Further_Modification->API

Caption: Role as an intermediate in pharmaceutical synthesis.

Other Potential Pharmacological Activities

Given the broad spectrum of biological activities associated with pyrazole derivatives, this compound could serve as a starting material for the synthesis of compounds with potential:[2][11][12]

  • Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds exhibit potent anti-inflammatory and analgesic properties.

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is found in a number of agents with activity against various microbial and fungal pathogens.

  • Anticancer Activity: Certain pyrazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.

Conclusion

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis from readily available starting materials, combined with the versatile reactivity of its functional groups, makes it an attractive intermediate for drug discovery and development. Further research into the specific properties and applications of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 400877-57-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS Number: 400877-57-8). This document is designed to serve as a practical resource for researchers and scientists involved in the synthesis, identification, and quality control of this and related nitropyrazole compounds. The guide outlines detailed methodologies for acquiring and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available dataset for this specific molecule is not available, this guide synthesizes data from closely related analogues and established principles of spectroscopic interpretation to provide a robust framework for its characterization. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the structural elucidation and purity assessment of this compound, which is of interest in medicinal chemistry and materials science.

Introduction

This compound, a substituted nitropyrazole, represents a class of heterocyclic compounds with significant potential in various scientific domains, including as intermediates in the synthesis of pharmaceuticals and energetic materials. The precise substitution pattern on the pyrazole ring, featuring a methyl group at the N1 position, a nitro group at C4, and a methyl carboxylate group at C3, imparts specific chemical and physical properties that are of interest for further molecular design and application.

Accurate and comprehensive characterization of such molecules is paramount for ensuring their identity, purity, and suitability for downstream applications. Spectroscopic techniques are the cornerstone of this characterization process, providing detailed information about the molecular structure, functional groups, and molecular weight. This guide will delve into the practical aspects of obtaining and interpreting the spectroscopic data for this compound.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 400877-57-8

  • Molecular Formula: C₆H₇N₃O₄

  • Molecular Weight: 185.14 g/mol

  • Chemical Structure:

    Caption: Chemical structure of this compound.

Synthesis Pathway and Experimental Protocol

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: N-Methylation of Methyl 4-nitro-1H-pyrazole-3-carboxylate

This protocol is based on standard N-alkylation procedures for pyrazoles.

Materials:

  • Methyl 4-nitro-1H-pyrazole-3-carboxylate

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of Methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of this compound.

4.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

  • Expected Chemical Shifts (δ) and Multiplicities:

    • Pyrazole Ring Proton (C5-H): A singlet is expected for the proton on the pyrazole ring. Based on data for the analogous Methyl 4-nitro-1H-pyrazole-3-carboxylate (which shows a singlet at 8.9 ppm in DMSO-d₆), this proton in the N-methylated product is expected to appear in a similar downfield region, likely between 8.5 and 9.0 ppm .[1] The electron-withdrawing effect of the adjacent nitro and carboxylate groups contributes to this significant downfield shift.

    • N-Methyl Protons (N1-CH₃): A singlet corresponding to the three protons of the N-methyl group is anticipated. The chemical shift is expected in the range of 3.8 to 4.2 ppm .

    • O-Methyl Protons (COOCH₃): A singlet for the three protons of the methyl ester group is also expected. This signal will likely appear in the range of 3.8 to 4.0 ppm .[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C5-H8.5 - 9.0Singlet1H
N1-CH₃3.8 - 4.2Singlet3H
COOCH₃3.8 - 4.0Singlet3H

4.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

  • Expected Chemical Shifts (δ):

    • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around 160-165 ppm .

    • Pyrazole Ring Carbons:

      • C3: The carbon bearing the carboxylate group will be significantly downfield.

      • C4: The carbon attached to the nitro group will also be deshielded.

      • C5: The protonated carbon of the pyrazole ring.

    • Methyl Carbons:

      • N-CH₃: The N-methyl carbon is expected in the range of 35-40 ppm .

      • O-CH₃: The O-methyl carbon of the ester will likely appear around 52-55 ppm .

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O160 - 165
C3140 - 145
C4135 - 140
C5130 - 135
O-CH₃52 - 55
N-CH₃35 - 40

4.1.3. NMR Experimental Protocol

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the nitro, ester, and aromatic pyrazole functionalities.

  • Expected Absorption Bands (cm⁻¹):

    • C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹ .

    • NO₂ Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹ .

    • C=N and C=C Stretch (Pyrazole Ring): Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

    • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.

    • C-O Stretch (Ester): A strong band for the C-O single bond stretch is expected in the 1100-1300 cm⁻¹ region.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Ester)1720 - 1740Strong
NO₂ (Asymmetric Stretch)1520 - 1560Strong
NO₂ (Symmetric Stretch)1340 - 1380Strong
C=N, C=C (Aromatic Ring)1400 - 1600Medium to Strong
C-O (Ester)1100 - 1300Strong

An FTIR spectrum of a related derivative, 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid 4-methoxy-benzylamide, can provide some comparative insights into the vibrational modes of the core nitropyrazole structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

  • Expected Molecular Ion Peak (M⁺):

    • In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 185.14 . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

  • Expected Fragmentation Pattern:

    • Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃, m/z 31) from the ester, leading to a fragment at m/z 154.

    • Loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) would result in a fragment at m/z 126.

    • Loss of the nitro group (-NO₂, m/z 46) could also be observed, leading to a fragment at m/z 139.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
185[M]⁺
154[M - OCH₃]⁺
126[M - COOCH₃]⁺
139[M - NO₂]⁺

Conclusion

The comprehensive spectroscopic characterization of this compound (CAS 400877-57-8) is essential for its unambiguous identification and quality assessment. This technical guide provides a detailed framework for acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. By leveraging data from closely related analogues and fundamental spectroscopic principles, researchers can confidently verify the structure and purity of their synthesized material. The methodologies and expected spectral data presented herein serve as a valuable resource for scientists and professionals working with nitropyrazole derivatives in drug discovery and other advanced applications.

References

A Technical Guide to Nitropyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals
Abstract

Nitropyrazole derivatives represent a fascinating and highly versatile class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The incorporation of a nitro group onto the pyrazole scaffold imparts unique electronic properties, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of nitropyrazole derivatives. We delve into their applications as anticancer, antimicrobial, and anti-inflammatory agents, elucidating the underlying mechanisms of action and highlighting key structure-activity relationships. This guide also presents detailed experimental protocols, quantitative data summaries, and visual representations of synthetic workflows and biological pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] The pyrazole ring system is known for its diverse biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[2][3] The introduction of a nitro group, a potent electron-withdrawing group, into the pyrazole ring can significantly modulate its physicochemical properties and biological activity.[4] Nitropyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of therapeutic potential.[4][5] These compounds are not only of interest in medicine but also find applications in agriculture and materials science.[6] This guide will focus on the medicinal chemistry aspects of nitropyrazole derivatives, exploring their synthesis and therapeutic applications.

Synthetic Strategies for Nitropyrazole Derivatives

The synthesis of nitropyrazole derivatives can be achieved through various chemical transformations. The most common approaches involve the direct nitration of a pre-existing pyrazole ring or the construction of the nitropyrazole ring from acyclic precursors.

2.1. Direct Nitration of Pyrazole

The direct nitration of pyrazole is a straightforward method to introduce a nitro group onto the pyrazole ring. The regioselectivity of the nitration is influenced by the reaction conditions and the substituents already present on the pyrazole ring.

A common nitrating agent is a mixture of nitric acid and sulfuric acid.[7] For instance, the synthesis of 4-nitropyrazole can be achieved by treating pyrazole with a mixture of fuming nitric acid and fuming sulfuric acid.[7]

2.2. Cyclization Reactions

Another versatile approach is the cyclization of functionalized acyclic precursors. For example, pyrazolo[1,5-d][8][9][10]triazin-7(6H)-ones can be synthesized through the intramolecular cyclization of alkyl 2-(4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylates.[8] This method allows for the introduction of diverse substituents on the resulting heterocyclic system.[8]

Experimental Protocol: Synthesis of 4-Nitropyrazole [7]

This protocol describes a one-pot, two-step method for the synthesis of 4-nitropyrazole from pyrazole.

Materials:

  • Pyrazole

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Fuming sulfuric acid (20% SO3)

  • Ice bath

  • Magnetic stirrer

  • Round bottom flask

  • Dropping funnel

Procedure:

  • In a round bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to pyrazole while stirring.

  • To this mixture, add a pre-cooled mixture of fuming nitric acid and fuming sulfuric acid dropwise using a dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm up to 50°C and stir for 1.5 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated product, 4-nitropyrazole, is collected by filtration, washed with cold water, and dried.

The optimal molar ratio for this reaction is reported to be fuming nitric acid:fuming sulfuric acid:concentrated sulfuric acid:pyrazole = 1.5:3:2.1:1, yielding up to 85% of the product.[7]

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Chemical Transformation cluster_product Product cluster_purification Purification & Characterization start1 Pyrazole reaction1 Direct Nitration start1->reaction1 start2 Acyclic Precursors reaction2 Cyclization start2->reaction2 product Nitropyrazole Derivatives reaction1->product reaction2->product purification Filtration, Crystallization product->purification characterization Spectroscopy (NMR, IR, MS) purification->characterization

Caption: General workflow for the synthesis of nitropyrazole derivatives.

Anticancer Applications of Nitropyrazole Derivatives

The development of novel anticancer agents with high efficacy and low toxicity is a major focus of medicinal chemistry research.[10] Pyrazole derivatives have been extensively investigated for their anticancer properties, and the introduction of a nitro group can enhance this activity.[10][11]

3.1. Mechanism of Action

Nitropyrazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and the induction of apoptosis.[10][12]

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial for the regulation of the cell cycle, and their aberrant activity is a hallmark of many cancers.[13] Several nitropyrazole derivatives have been identified as potent CDK inhibitors, leading to cell cycle arrest and apoptosis.[13]

Induction of Apoptosis: Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Some nitropyrazole derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[13]

Signaling Pathway of CDK2 Inhibition

G Nitropyrazole Nitropyrazole Derivative CDK2 CDK2/Cyclin E Complex Nitropyrazole->CDK2 Inhibition Apoptosis Apoptosis Nitropyrazole->Apoptosis Induction Rb Rb Protein CDK2->Rb Phosphorylation CDK2->Apoptosis Inhibition of Apoptosis (via other pathways) E2F E2F Transcription Factor Rb->E2F Inhibition G1_S_transition G1/S Phase Transition E2F->G1_S_transition Activation

Caption: Inhibition of CDK2 by nitropyrazole derivatives leading to cell cycle arrest.

3.2. Structure-Activity Relationship (SAR)

The anticancer activity of nitropyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups on the phenyl rings attached to the pyrazole core has been shown to enhance anticancer activity.[10]

  • Position of the nitro group: The position of the nitro group on the pyrazole ring can influence the compound's cytotoxicity.[9]

  • Other substituents: The introduction of different functional groups, such as halogens or methoxy groups, can modulate the anticancer potency and selectivity.[11]

Table 1: In-vitro Anticancer Activity of Selected Pyrazole Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Compound 25HT293.17[10]
PC34.21[10]
A5495.33[10]
Compound 35HepG23.53[10]
MCF76.71[10]
Hela5.16[10]
Compound 37MCF75.21[10]
Compound 43MCF70.25[10]
Antimicrobial Potential of Nitropyrazole Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of new antimicrobial agents.[14] Nitropyrazole derivatives have demonstrated promising antibacterial and antifungal activities.[15][16]

4.1. Spectrum of Activity

Nitropyrazole derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[15][17] For example, certain derivatives have been found to be effective against Staphylococcus aureus, Escherichia coli, and Candida albicans.[15]

4.2. Proposed Mechanisms of Antimicrobial Action

The exact mechanisms of antimicrobial action for many nitropyrazole derivatives are still under investigation. However, it is hypothesized that they may interfere with essential cellular processes in microorganisms, such as:

  • Enzyme inhibition: They may inhibit enzymes that are crucial for microbial survival, such as glucosamine-6-phosphate synthase.

  • Cell wall synthesis: Disruption of cell wall synthesis is a common mechanism for antibacterial agents.

  • Nucleic acid synthesis: Interference with DNA or RNA synthesis can lead to microbial cell death.

4.3. Structure-Activity Relationship (SAR)

The antimicrobial activity of nitropyrazole derivatives is influenced by their structural features.

  • Lipophilicity: The overall lipophilicity of the molecule can affect its ability to penetrate microbial cell membranes.

  • Substituents on the pyrazole ring: The presence of specific substituents, such as halogens or nitro groups, can enhance antimicrobial potency.[15] For instance, some nitrofuran-containing pyrazole derivatives have shown good antibacterial and antifungal activity.[1]

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Compound 3Escherichia coli0.25[16]
Compound 4Streptococcus epidermidis0.25[16]
Compound 2Aspergillus niger1[16]
Anti-inflammatory Role of Nitropyrazole Derivatives
5.1. Mechanism of Action

The primary mechanism of action for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[19][21] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[19] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[19]

Mechanism of COX Inhibition

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-2 Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediation Nitropyrazole Nitropyrazole Derivative Nitropyrazole->COX_Enzyme Inhibition

Caption: Nitropyrazole derivatives can inhibit the COX-2 enzyme, reducing prostaglandin synthesis and inflammation.

5.2. Structure-Activity Relationship (SAR)

The anti-inflammatory activity of nitropyrazole derivatives is influenced by their chemical structure.

  • Substituents at the N1 position: The nature of the substituent at the N1 position of the pyrazole ring can significantly impact COX-2 selectivity.

  • Aryl substituents: The presence and substitution pattern of aryl groups on the pyrazole ring are crucial for potent anti-inflammatory activity. For example, a 4-sulfonamidophenyl group is a common feature in selective COX-2 inhibitors.

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives
CompoundAssayActivityReference
Compound 4Histamine-induced paw edemaBetter than diclofenac sodium[16]
N5Granuloma testRelative activity to celecoxib: 1.17[20]
N7Granuloma testRelative activity to celecoxib: 1.13[20]
N9Carrageenan-induced paw edemaRelative activity to celecoxib: 1.08[20]
Challenges and Future Perspectives

While nitropyrazole derivatives hold great promise in medicinal chemistry, there are challenges to be addressed. Issues such as potential toxicity associated with the nitro group, poor solubility, and the need for more selective and potent compounds require further investigation.[9]

Future research should focus on:

  • Lead optimization: Designing and synthesizing new derivatives with improved pharmacological profiles.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways.

  • In vivo studies: Evaluating the efficacy and safety of promising compounds in animal models.

  • Development of drug delivery systems: Improving the bioavailability and targeting of these compounds.

Conclusion

Nitropyrazole derivatives are a valuable class of heterocyclic compounds with a wide range of biological activities. Their synthetic accessibility and the tunability of their properties through chemical modification make them attractive candidates for drug discovery. This technical guide has provided an in-depth overview of their synthesis, anticancer, antimicrobial, and anti-inflammatory properties. The continued exploration of this chemical space is likely to lead to the development of new and effective therapeutic agents for a variety of diseases.

References

An In-Depth Technical Guide to the Discovery and Synthetic History of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of a Five-Membered Ring

In the vast landscape of heterocyclic chemistry, the pyrazole nucleus—a five-membered aromatic ring with two adjacent nitrogen atoms—stands out as a uniquely privileged scaffold.[1][2][3] Its journey from a 19th-century laboratory curiosity to a cornerstone of modern medicinal and agricultural chemistry is a testament to its remarkable synthetic versatility and profound biological significance.[1][4] Pyrazole derivatives are integral components of numerous blockbuster drugs, including anti-inflammatory agents, treatments for erectile dysfunction, and targeted cancer therapies.[1][5][6] This guide provides an in-depth exploration of the discovery and historical evolution of pyrazole synthesis, offering researchers and drug development professionals a technical and causal understanding of the key methodologies that have defined this critical field of organic chemistry.

Part 1: The Dawn of Pyrazole Chemistry: Ludwig Knorr's Serendipitous Discovery (1883)

The story of pyrazoles begins not with a targeted synthesis, but with a serendipitous discovery by the German chemist Ludwig Knorr in 1883.[7][8] While investigating potential synthetic analogues of quinine, Knorr reacted ethyl acetoacetate with phenylhydrazine, expecting to form a quinoline-type structure.[9] Instead, he isolated a crystalline compound he named 1-phenyl-3-methyl-5-pyrazolone.[4][10] This reaction, now famously known as the Knorr Pyrazole Synthesis , was the first reported synthesis of a pyrazole derivative and laid the foundation for an entirely new class of heterocyclic compounds.[9][10]

The significance of this discovery was twofold. Firstly, it established the first reliable synthetic route to the pyrazole core. Secondly, Knorr's subsequent work on this new class of compounds led to the development of Antipyrine (Phenazone), one of the very first commercially successful synthetic drugs, which exhibited potent analgesic and antipyretic properties.[9][11] This immediate therapeutic application cemented the importance of pyrazole chemistry from its very inception.

The Foundational Knorr Pyrazole Synthesis

The Knorr synthesis is a cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound, such as a β-ketoester.[12][13][14] The causality of the reaction lies in the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the two carbonyl carbons. The mechanism typically proceeds through the formation of a hydrazone intermediate at the more reactive carbonyl (usually the ketone), followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring.[14][15]

Knorr_Synthesis_Workflow reagents Reactants: - Phenylhydrazine - Ethyl Acetoacetate mixing 1. Combine Reactants (Ambient Temperature) reagents->mixing condensation 2. Initial Condensation (Formation of oily product and water) mixing->condensation separation 3. Separate Aqueous Layer condensation->separation cyclization 4. Heat Oily Product (Induces cyclization via ethanol elimination) separation->cyclization isolation 5. Cool and Solidify cyclization->isolation product Product: 1-Phenyl-3-methyl-5-pyrazolone isolation->product

Caption: Workflow of Knorr's original 1883 synthesis.

Protocol 1: Knorr's Original Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

This protocol is based on the original 1883 publication by Ludwig Knorr.[10] Modern safety precautions should be employed.

  • Materials:

    • Phenylhydrazine (100 g)

    • Ethyl acetoacetate (125 g)

    • Reaction vessel suitable for heating

    • Water bath

    • Apparatus for separating immiscible liquids

  • Methodology:

    • Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.

    • Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, resulting in the formation of an oily product and a separate aqueous layer.[10]

    • Separation: Carefully separate and remove the water formed during the initial condensation.

    • Cyclization: Heat the remaining oily condensation product on a water bath. This heating step is critical as it provides the activation energy for the intramolecular cyclization, which proceeds through the elimination of ethanol to form the crude pyrazolone product.[10]

    • Isolation: Upon cooling, the product solidifies. Collect the solid 1-phenyl-3-methyl-5-pyrazolone. For enhanced purity, modern procedures would involve recrystallization from a solvent such as ethanol.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Key Properties
Antipyrine C₁₁H₁₂N₂O188.23111-114Analgesic, Antipyretic[9]
Aminopyrine C₁₃H₁₇N₃O231.29107-109Anti-inflammatory, Analgesic[3]

Table 1: Properties of Early Medically Significant Pyrazolone Derivatives.

Part 2: Elucidating the Parent Ring and Early Alternatives

While Knorr had discovered a key derivative, the parent pyrazole heterocycle remained unsynthesized until 1889, when German chemist Hans von Pechmann, working under the mentorship of Eduard Buchner, reported its formation from the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[4]

Shortly after, in 1898, von Pechmann developed an entirely new route to the pyrazole core, now known as the Pechmann Pyrazole Synthesis .[16][17] This method involves the reaction of diazomethane with acetylenes.[16] It represented a significant conceptual advance, demonstrating that the pyrazole ring could be constructed via a cycloaddition pathway, a strategy that would become immensely important in the 20th and 21st centuries.

The mechanism is a classic example of a 1,3-dipolar cycloaddition.[18] The diazomethane acts as the 1,3-dipole, adding across the π-system of the alkyne to form a non-aromatic 3H-pyrazole intermediate. A subsequent tautomeric shift (a 1,5-hydrogen shift) leads to the stable, aromatic pyrazole product.[18] While mechanistically elegant, the classical Pechmann synthesis was limited by the hazardous and carcinogenic nature of the reagents, such as diazomethane and certain hydrazine derivatives.[18]

Pechmann_Synthesis cluster_mech Pechmann Mechanism reactants Acetylene + Diazomethane cycloadd [3+2] 1,3-Dipolar Cycloaddition reactants->cycloadd Attack of diazo carbon on alkyne intermediate 3H-Pyrazole (Non-aromatic) cycloadd->intermediate tautomerism 1,5-Hydrogen Shift (Tautomerization) intermediate->tautomerism product Pyrazole (Aromatic) tautomerism->product Aromatization

Caption: Mechanism of the Pechmann Pyrazole Synthesis.

Part 3: The Pyrazole Core in Modern Drug Synthesis: Case Studies

The foundational syntheses developed by Knorr and Pechmann paved the way for countless innovations. The true measure of their impact is seen in the continued reliance on these core principles for the synthesis of modern pharmaceuticals that generate billions of dollars in revenue and have improved countless lives.

Case Study 1: Celecoxib (Celebrex®)

Celecoxib is a selective nonsteroidal anti-inflammatory drug (NSAID) that specifically inhibits the cyclooxygenase-2 (COX-2) enzyme.[19][20] Its chemical structure features a centrally important 1,5-diarylpyrazole ring. The most common industrial syntheses of Celecoxib are elegant applications of the Knorr condensation principle, reacting a substituted aryl hydrazine with a trifluoromethylated 1,3-diketone.[15][20]

The choice of a trifluoromethyl β-diketone is critical; the strong electron-withdrawing nature of the CF₃ group dictates the regioselectivity of the initial hydrazine attack, leading preferentially to the desired 1,5-diaryl isomer, which is the biologically active form.[20]

Celecoxib_Synthesis diketone 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione reflux Condensation/ Cyclization (Ethanol, Reflux) diketone->reflux hydrazine 4-Sulfonamidophenyl hydrazine hydrochloride hydrazine->reflux celecoxib Celecoxib reflux->celecoxib Knorr-type reaction

Caption: Synthetic pathway for Celecoxib.

Protocol 2: Synthesis of Celecoxib

This protocol describes a common laboratory-scale synthesis.[20]

  • Materials:

    • 4,4,4-trifluoro-1-[4-(methylphenyl)]butane-1,3-dione

    • 4-sulphonamidophenylhydrazine hydrochloride

    • Ethanol (absolute)

  • Methodology:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 4,4,4-trifluoro-1-[4-(methylphenyl)]butane-1,3-dione and 4-sulphonamidophenylhydrazine hydrochloride in absolute ethanol.

    • Cyclocondensation: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction involves the condensation of the hydrazine with one of the diketone's carbonyls, followed by cyclization and dehydration to form the pyrazole ring.

    • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product.

    • Purification: Collect the crude Celecoxib by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the purified product.

Case Study 2: Sildenafil (Viagra®)

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is used to treat erectile dysfunction.[21] Its core structure is a pyrazolo[4,3-d]pyrimidin-7-one. The synthesis of this bicyclic system begins with the construction of a substituted pyrazole ring, again demonstrating the centrality of pyrazole chemistry.

The initial step in the widely published synthesis involves the reaction of a diketoester with hydrazine, a direct application of the Knorr synthesis, to form the pyrazole carboxylic acid ester.[21][22] This pyrazole intermediate is then elaborated through a series of steps—including N-methylation, nitration, reduction, and a final cyclization—to build the fused pyrimidinone ring.[21][22][23]

Sildenafil_Synthesis diketoester Diketoester Intermediate step1 1. Pyrazole Formation (Knorr Synthesis) diketoester->step1 hydrazine Hydrazine hydrazine->step1 pyrazole_acid Pyrazole Carboxylic Acid Derivative step1->pyrazole_acid step2 2. Multi-step Elaboration (N-methylation, Nitration, Reduction, Amidation) pyrazole_acid->step2 aminopyrazole Aminopyrazole Intermediate step2->aminopyrazole step3 3. Pyrimidinone Ring Formation (Cyclization) aminopyrazole->step3 sildenafil_core Pyrazolo[4,3-d]pyrimidin-7-one step3->sildenafil_core step4 4. Final Functionalization (Sulfonylation, Amine Coupling) sildenafil_core->step4 sildenafil Sildenafil step4->sildenafil

Caption: Key stages in the synthesis of Sildenafil.

Conclusion: From a Foundational Reaction to a Privileged Scaffold

The history of pyrazole synthesis is a compelling narrative of scientific discovery and innovation. What began with Ludwig Knorr's unexpected result in 1883 has blossomed into a rich and diverse field of organic synthesis. The Knorr condensation and Pechmann cycloaddition, while over a century old, remain cornerstones of pyrazole chemistry, their fundamental principles continuously adapted and refined. The evolution to more advanced strategies like 1,3-dipolar cycloadditions and modern catalytic methods has further expanded the synthetic toolkit, allowing for unprecedented control over substitution and regioselectivity.[24][25][26]

The enduring presence of the pyrazole core in blockbuster drugs like Celecoxib and Sildenafil is the ultimate validation of its status as a privileged scaffold. For researchers in drug development, a deep understanding of this history is not merely an academic exercise; it provides a causal framework for innovation, enabling the design of novel synthetic routes and the creation of the next generation of pyrazole-based therapeutics.

References

A Comprehensive Guide to the Structural Elucidation of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structural elucidation of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate. This pyrazole derivative, a valuable heterocyclic building block, demands rigorous characterization to ensure its identity and purity for applications in medicinal chemistry and materials science. Moving beyond a mere recitation of techniques, this document delves into the causal logic behind the analytical workflow, presenting a self-validating system where each piece of spectroscopic and spectrometric data corroborates the others. We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. For absolute confirmation, the protocol for single-crystal X-ray crystallography is also discussed. This guide is intended for researchers, chemists, and drug development professionals who require a field-proven methodology for characterizing novel small molecules.

Introduction

The Pyrazole Scaffold: A Privileged Structure

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[2][3] The specific substitution pattern on the pyrazole ring dictates the molecule's steric and electronic properties, directly influencing its biological targets and efficacy.

Profile of the Target Molecule: this compound

The target molecule, with a molecular formula of C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol , is a highly functionalized pyrazole. Its key features include:

  • An N-methylated pyrazole ring , which eliminates the tautomerism often seen in N-H pyrazoles.[4]

  • An electron-withdrawing nitro group at the C4 position, which significantly influences the electronic environment of the ring.

  • A methyl ester (carboxylate) group at the C3 position, providing a reactive handle for further synthetic modifications, such as amide coupling.[3]

Given these features, the molecule serves as a versatile intermediate for constructing more complex molecular architectures.

The Imperative for Rigorous Structural Elucidation

In any research or drug development pipeline, absolute certainty of a molecule's structure is non-negotiable. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and irreproducible results. The presence of constitutional isomers—for instance, methylation at the N2 position or different placements of the nitro and ester groups—necessitates a robust analytical strategy that can definitively distinguish between all possibilities. This guide outlines such a strategy.

Synthesis and Sample Preparation

Synthetic Strategy: N-methylation of a Key Precursor

The most logical and direct synthesis route involves the N-methylation of the commercially available precursor, Methyl 4-nitro-1H-pyrazole-3-carboxylate.[5][6][7] This precursor exists as a tautomeric mixture, but methylation under appropriate basic conditions will selectively yield the thermodynamically stable N1-methylated isomer, which is our target compound.

Detailed Protocol: Synthesis
  • Step 1: Dissolution. In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable aprotic polar solvent like N,N-Dimethylformamide (DMF).

  • Step 2: Deprotonation. Cool the solution to 0 °C in an ice bath. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) portion-wise to deprotonate the pyrazole N-H. Allow the suspension to stir for 30 minutes.

  • Step 3: Methylation. Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise to the stirred suspension.

  • Step 4: Reaction. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 5: Workup and Purification. Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure title compound.

The Spectroscopic & Spectrometric Gauntlet: A Multi-Technique Approach

The core of structural elucidation lies in a logical, tiered application of analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating workflow.

G cluster_synthesis Sample Preparation cluster_analysis Analytical Workflow cluster_result Confirmation Synthesis Synthesized & Purified Compound MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Synthesis->MS Is MW correct? IR Infrared (IR) Spectroscopy - Functional Groups MS->IR Are key groups present? NMR NMR Spectroscopy - Connectivity & 3D Structure IR->NMR What is the connectivity? Xray X-Ray Crystallography (Optional, Definitive) NMR->Xray Need absolute proof? Structure Final Confirmed Structure NMR->Structure Assemble Data Xray->Structure

Caption: A logical workflow for structural elucidation.

Mass Spectrometry (MS): The First Checkpoint

Causality: Before investing time in detailed NMR analysis, it is critical to confirm that the synthesized compound has the correct molecular weight and, by extension, the correct elemental formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Prepare a dilute solution of the purified compound (~0.1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile).

  • Infuse the sample directly into the ESI source.

  • Acquire the mass spectrum in positive ion mode. The molecule is expected to ionize efficiently to form the protonated species [M+H]⁺.

  • Compare the measured mass of the most intense ion in the molecular ion cluster with the theoretically calculated mass. The mass error should be less than 5 ppm.

Data Presentation: Expected HRMS Data

ParameterExpected Value
Molecular FormulaC₆H₇N₃O₄
Exact Mass185.0436
Adduct[M+H]⁺
Calculated m/z186.0510

Fragmentation Analysis: While ESI is a soft ionization technique, in-source fragmentation or subsequent MS/MS experiments (Collision-Induced Dissociation - CID) can provide valuable structural clues.[8] The fragmentation of pyrazoles is complex but often involves characteristic losses.[9]

Expected Key Fragments:

  • Loss of the methoxy group (-OCH₃) from the ester: m/z ~154

  • Loss of the entire ester group (-COOCH₃): m/z ~126

  • Loss of the nitro group (-NO₂): m/z ~140

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups whose vibrations correspond to characteristic absorption frequencies. For our target, we are looking for definitive evidence of the nitro and ester carbonyl groups.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Perform a background scan prior to sample analysis.

Data Presentation: Key IR Absorptions

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & Reference
Nitro (NO₂)Asymmetric Stretch1550 - 1475Strong and characteristic for aromatic nitro groups.[10][11]
Nitro (NO₂)Symmetric Stretch1360 - 1290Strong and characteristic, confirming the nitro group.[10][11]
Ester Carbonyl (C=O)Stretch~1725Typical for α,β-unsaturated esters.
C-OStretch~1250Ester C-O single bond stretch.
Aromatic C-HStretch>3000Pyrazole ring C-H stretch.
Aliphatic C-HStretch<3000Methyl group C-H stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D experiments allows for the complete assembly of the molecular skeleton.

3.3.1 Proton (¹H) NMR Spectroscopy

This experiment identifies all unique proton environments, their integration (relative number), and their coupling (neighboring protons).

Protocol: ¹H NMR

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

Data Presentation: Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5Singlet1HC5-HThe sole proton on the electron-deficient pyrazole ring, deshielded by the adjacent nitro group.
~4.1Singlet3HN1-CH₃Protons on the nitrogen-bound methyl group. No adjacent protons, hence a singlet.
~3.9Singlet3HO-CH₃Protons on the ester methyl group. No adjacent protons, hence a singlet.

3.3.2 Carbon-¹³ (¹³C) NMR Spectroscopy

This experiment identifies all unique carbon environments.

Protocol: ¹³C NMR

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C spectrum.

Data Presentation: Expected ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~160C=OEster carbonyl carbon.
~145C3Pyrazole ring carbon attached to the ester, deshielded.
~138C4Pyrazole ring carbon bearing the nitro group, significantly deshielded.
~130C5Pyrazole ring carbon attached to the proton.
~53O-CH₃Ester methyl carbon.
~40N1-CH₃N-methyl carbon.[12]

3.3.3 2D NMR: Assembling the Puzzle

When ambiguity exists, 2D NMR provides definitive correlations. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount.

Causality: HMBC reveals long-range (2- and 3-bond) correlations between protons and carbons. This is the key to connecting the different spin systems (the three singlets from the ¹H NMR) and confirming the substitution pattern.

Caption: Key expected HMBC correlations for structural confirmation.

Key Validating Correlations from HMBC:

  • A correlation between the N-CH₃ protons (δ ~4.1) and the pyrazole ring carbons C5 (²J) and C3 (³J) unequivocally proves the N1-methylation and the relative positions of the substituents.

  • A correlation between the O-CH₃ protons (δ ~3.9) and the ester carbonyl carbon (³J, δ ~160) confirms the methyl ester functionality.

  • A correlation between the C5-H proton (δ ~8.5) and the ester-bearing carbon C3 (³J) provides the final link to lock in the 1,3,4-substitution pattern.

Unambiguous Confirmation via X-ray Crystallography

Causality: While the collective spectroscopic data provides overwhelming evidence, single-crystal X-ray crystallography remains the "gold standard" for absolute, unambiguous structural determination. It provides a 3D model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.[1][12][13][14]

Protocol: Single-Crystal X-ray Diffraction

  • Grow suitable single crystals of the compound, often by slow evaporation of a solvent from a concentrated solution.

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using a diffractometer.

  • Solve and refine the crystal structure using specialized software.

This technique would definitively confirm the connectivity and rule out any isomeric possibilities beyond any doubt.

Integrated Data Analysis & Final Structure Confirmation

The power of this workflow lies in data integration. The HRMS confirms the elemental formula (C₆H₇N₃O₄). The IR spectrum confirms the presence of nitro and ester groups. The ¹H and ¹³C NMR spectra provide the number and type of proton and carbon environments. Finally, the HMBC experiment acts as the "glue," connecting these individual fragments into a single, unambiguous structure: This compound . Each piece of data is consistent with and validates the others, leading to a high-confidence structural assignment.

Conclusion

The structural elucidation of novel compounds like this compound is a systematic process that relies on the logical application of modern analytical techniques. By following a workflow that proceeds from molecular formula confirmation (HRMS) to functional group identification (IR) and finally to detailed connectivity mapping (NMR), researchers can achieve an unambiguous and self-validated structural assignment. This rigorous approach is fundamental to ensuring data integrity and advancing scientific discovery in chemistry and related fields.

References

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activities of Substituted Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a multitude of clinically significant therapeutic agents.[1][2][3][4][5][6][7] This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by substituted pyrazole derivatives. We will delve into the molecular mechanisms underpinning their therapeutic effects, focusing on key areas such as anti-inflammatory, anticancer, and antimicrobial activities. Furthermore, this guide will illuminate the synthetic strategies employed to access this privileged scaffold and discuss the structure-activity relationships that govern the potency and selectivity of these compounds. Through a synthesis of established knowledge and recent advancements, this document aims to serve as an in-depth resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics.

The Pyrazole Nucleus: A Versatile Pharmacophore

The unique electronic configuration and structural attributes of the pyrazole ring confer upon it a wide range of pharmacological properties.[3][8][9] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an ideal scaffold for the design of molecules that can effectively interact with various biological targets.[10] The diverse biological landscape of pyrazole derivatives is exemplified by the commercial success of drugs such as:

  • Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor for the treatment of pain and inflammation.[1][11][12][13][14]

  • Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for the treatment of erectile dysfunction and pulmonary arterial hypertension.[15][16][17][18][19]

  • Rimonabant (Acomplia®): A cannabinoid receptor 1 (CB1) antagonist formerly used for the treatment of obesity.[20][21][22][23][24]

  • Crizotinib and other kinase inhibitors: Utilized in cancer therapy.[25]

The adaptability of the pyrazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[8][9]

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant number of pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][26][27][28][29]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is a complex biological response mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[1][12][30] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation and is the primary source of pro-inflammatory prostaglandins.[13][14]

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 and COX-2, leading to common side effects such as gastrointestinal ulcers.[1][13] Pyrazole derivatives, most notably the diaryl-substituted pyrazole celecoxib, have been designed as selective COX-2 inhibitors.[1][11][13] The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, an interaction that is not possible with the more constricted active site of COX-1.[12][13] This selective inhibition reduces the production of inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[13][14]

Diagram: Mechanism of Action of Celecoxib

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by Celecoxib.

Experimental Protocol: In Vitro COX Inhibition Assay

The following is a generalized protocol for determining the COX-1 and COX-2 inhibitory activity of novel pyrazole derivatives.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test pyrazole compounds and reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • Prostaglandin E2 (PGE2) immunoassay kit

  • Reaction buffer (e.g., Tris-HCl)

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test pyrazole compounds or reference inhibitors for a specified time (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., a strong acid).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Self-Validation:

  • Include a positive control (a known inhibitor) to ensure the assay is performing correctly.

  • Include a negative control (vehicle-treated) to establish the baseline enzyme activity.

  • Run each concentration in triplicate to ensure the reproducibility of the results.

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a prominent feature in a growing number of anticancer agents, demonstrating a wide range of mechanisms to combat cancer cell proliferation and survival.[7][8][9][25][31][32][33]

Mechanisms of Anticancer Action

Substituted pyrazoles exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell signaling, such as EGFR, BTK, and CDK.[8][9]

  • Tubulin Polymerization Inhibition: Some pyrazole compounds interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.[8][9][32]

  • Induction of Apoptosis: Pyrazole derivatives can trigger programmed cell death through the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic pathways.[30]

  • DNA Intercalation and Damage: Certain pyrazole derivatives can bind to the minor groove of DNA, leading to DNA damage and cell death.[9]

  • Anti-angiogenesis: Some compounds have been shown to inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[30]

Table 1: Examples of Anticancer Pyrazole Derivatives and their Targets

Compound ClassTargetCancer Cell Line ExampleReference
Pyrazole-containing isolongifolanone derivativesApoptosis inductionMCF-7 (Breast)[9]
Polysubstituted pyrazole derivativesDNA bindingHepG2 (Liver)[9]
Pyrazole carbaldehyde derivativesPI3 KinaseMCF-7 (Breast)[25]
Pyrazole chalconesNot specifiedMCF-7 (Breast), HeLa (Cervical)[32]
Experimental Workflow: Anticancer Activity Screening

Diagram: Workflow for Anticancer Screening of Pyrazole Derivatives

cluster_0 In Vitro Screening cluster_1 Further Evaluation Synthesis Synthesis of Pyrazole Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Active Compounds In_Vivo In Vivo Animal Models Mechanism->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET

Caption: A typical workflow for screening anticancer pyrazole derivatives.

Antimicrobial Activity: Combating Drug Resistance

Pyrazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[34][35][36][37][38][39] The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, and the pyrazole scaffold offers a versatile platform for this purpose.

Spectrum of Activity and Mechanisms

Substituted pyrazoles have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[36][39] The mechanisms of antimicrobial action are varied and can include:

  • Inhibition of essential enzymes: Targeting enzymes crucial for bacterial survival.

  • Disruption of cell membrane integrity: Leading to cell lysis.[39]

  • Interference with biofilm formation: Preventing the formation of protective bacterial communities.[39]

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound ClassTarget OrganismNoted ActivityReference
Imidazothiadiazole-pyrazole hybridsMulti-drug resistant bacteriaPotent antibacterial activity (MIC = 0.25 µg/mL)[35]
Thiazolo-pyrazole derivativesMRSAPotent anti-MRSA agents (MIC as low as 4 µg/mL)[36]
Aminoguanidine-derived diphenyl pyrazolesE. coli, S. aureusActivity equivalent to moxifloxacin and gatifloxacin[36]
Trifluoromethyl phenyl-substituted pyrazolesS. aureus, E. faecalisInhibition of biofilm formation[39]

Other Notable Biological Activities

The therapeutic potential of pyrazole derivatives extends beyond the aforementioned areas. Other significant biological activities include:

  • Antiviral Activity: Including activity against HIV.[3][34]

  • Antidiabetic Activity: Modulating glucose metabolism.[34]

  • Anticonvulsant Activity: Demonstrating effects on the central nervous system.[25][26]

  • Antidepressant and Anxiolytic Activity: Modulating neurotransmitter systems.[3][40]

Synthesis of the Pyrazole Core: Key Methodologies

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods available.[5][41][42][43]

Knorr Pyrazole Synthesis

The most common method for synthesizing pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] This versatile reaction allows for the introduction of a wide range of substituents on the pyrazole ring.

Diagram: Knorr Pyrazole Synthesis

Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Intermediate Intermediate Reactants->Intermediate Condensation Product Substituted Pyrazole Intermediate->Product Cyclization & Dehydration

Caption: The general scheme of the Knorr pyrazole synthesis.

Other Synthetic Approaches

Other important methods for pyrazole synthesis include:

  • Reaction of α,β-unsaturated aldehydes and ketones with hydrazines. [41]

  • 1,3-dipolar cycloaddition of diazo compounds with alkynes. [5]

  • Multicomponent reactions. [5]

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Conclusion and Future Perspectives

The pyrazole scaffold has undeniably earned its "privileged" status in medicinal chemistry. Its presence in a wide array of approved drugs and clinical candidates is a testament to its versatility and drug-like properties.[39][44] The ongoing exploration of novel pyrazole derivatives continues to yield compounds with potent and selective biological activities across a range of therapeutic areas.

Future research in this field will likely focus on:

  • Multi-target drug design: Creating single molecules that can modulate multiple targets to enhance efficacy and combat drug resistance.[1]

  • Application of computational methods: Utilizing in silico screening and molecular modeling to design novel pyrazole derivatives with improved properties.

  • Development of novel synthetic methodologies: Enabling more efficient and diverse synthesis of complex pyrazole-based molecules.

The continued investigation of substituted pyrazole derivatives holds immense promise for the discovery of the next generation of innovative medicines to address unmet medical needs.

References

The Ascendant Therapeutic Trajectory of Nitropyrazole Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] The introduction of a nitro group onto this versatile ring system gives rise to nitropyrazole compounds, a class of molecules with distinct physicochemical properties and a burgeoning portfolio of therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of nitropyrazole compounds for researchers, scientists, and drug development professionals. We will delve into their promise as anticancer, antimicrobial, and neuroprotective agents, supported by detailed experimental protocols and structure-activity relationship insights to empower the next generation of drug discovery in this exciting chemical space.

The Nitropyrazole Scaffold: Synthesis and Physicochemical Properties

The synthetic routes to nitropyrazole compounds are diverse, with the choice of method often dictated by the desired substitution pattern and overall molecular complexity. A foundational understanding of these synthetic strategies is crucial for the generation of novel derivatives for therapeutic screening.

Synthesis of the Nitropyrazole Core

The direct nitration of pyrazole is a common approach to introduce the nitro group. However, this method can sometimes lead to a mixture of isomers and requires careful control of reaction conditions to achieve desired regioselectivity. A widely used one-pot, two-step method offers an efficient route to 4-nitropyrazole, a key intermediate for further derivatization.[2]

Experimental Protocol: One-Pot, Two-Step Synthesis of 4-Nitropyrazole [2]

  • Step 1: Formation of Pyrazole Sulfate.

    • To a 100 mL four-necked flask equipped with a stirrer and thermometer, add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of pyrazole sulfate.

  • Step 2: Nitration.

    • In a separate flask, prepare fuming nitrosulfuric acid by slowly adding 6.3 mL (0.15 mol) of fuming nitric acid to 19.3 mL (0.30 mol) of 20% fuming sulfuric acid in an ice-water bath, maintaining the temperature between 0-10°C.

    • Add the prepared fuming nitrosulfuric acid (25 mL) dropwise to the pyrazole sulfate mixture in an ice-water bath.

    • After the addition is complete, allow the reaction to proceed at the optimized temperature and time to yield 4-nitropyrazole.

  • Rationale: This protocol is designed for efficiency and yield. The initial formation of pyrazole sulfate activates the ring for nitration, while the use of a potent nitrating agent like fuming nitrosulfuric acid allows for controlled and effective introduction of the nitro group at the 4-position.

Physicochemical Properties and Their Therapeutic Implications

The introduction of a nitro group significantly alters the electronic properties of the pyrazole ring. The strong electron-withdrawing nature of the nitro group can influence the compound's acidity, hydrogen bonding capabilities, and overall polarity. These modifications can have profound effects on a molecule's pharmacokinetic and pharmacodynamic properties, including its ability to cross cell membranes, bind to biological targets, and resist metabolic degradation.

Anticancer Applications of Nitropyrazole Compounds

The dysregulation of cellular signaling pathways, particularly those involving protein kinases, is a hallmark of cancer.[3] Pyrazole-based compounds have emerged as potent kinase inhibitors, and the nitropyrazole scaffold offers a promising avenue for the development of novel anticancer agents.[3][4]

Mechanism of Action: Kinase Inhibition and Beyond

Nitropyrazole derivatives have been shown to exert their anticancer effects through multiple mechanisms, including:

  • Kinase Inhibition: Many nitropyrazole compounds function as ATP-competitive inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), Aurora kinases, and mitogen-activated protein kinases (MAPKs), which are crucial for cell cycle progression and proliferation.[5][6]

  • Induction of Apoptosis: By inhibiting key survival pathways, nitropyrazoles can trigger programmed cell death (apoptosis) in cancer cells.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing the uncontrolled division of cancer cells.[5]

Signaling Pathway: Kinase Inhibition by Nitropyrazole Compounds

G Nitropyrazole Nitropyrazole Compound ATP_Pocket ATP Binding Pocket of Kinase Nitropyrazole->ATP_Pocket Binds to Kinase Protein Kinase (e.g., CDK, Aurora Kinase) ATP_Pocket->Kinase Part of Phosphorylated_Substrate Phosphorylated Substrate ATP_Pocket->Phosphorylated_Substrate Blocks ATP binding, Inhibits Phosphorylation Apoptosis Apoptosis ATP_Pocket->Apoptosis Induces Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate Protein Cell_Proliferation Cell Proliferation & Survival Phosphorylated_Substrate->Cell_Proliferation Promotes

Caption: Nitropyrazole compounds can inhibit protein kinases by binding to the ATP pocket, preventing substrate phosphorylation and leading to decreased cell proliferation and induction of apoptosis.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of nitropyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any appended functionalities. For instance, the introduction of specific aryl groups can enhance binding affinity to the target kinase, while modifications to linker regions can optimize pharmacokinetic properties.

Compound ClassKey SubstituentsTarget Kinase(s)Reported IC50 ValuesReference
Pyrazolo[3,4-g]isoquinolinesNitro group at position 8Haspin57 nM - 66 nM[7]
3-Amino-1H-pyrazole derivativesVaried residues on pyrimidine moietyCDK16EC50 = 33 nM[8]
Pyrazolyl thiourea derivatives4-bromophenyl and 4-chlorobenzamideCell Cycle KinasesIC50 = 40.34 µg/mL (THP1 cells)[5]
Experimental Protocols for Anticancer Evaluation

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) [3][7]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a nitropyrazole compound against a specific protein kinase.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate

    • ATP

    • Nitropyrazole test compounds (serial dilutions in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well white, flat-bottom plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the nitropyrazole compounds in DMSO.

    • In a 384-well plate, add 5 µL of the diluted test compound, a known kinase inhibitor (positive control), and DMSO (negative control) to the respective wells.

    • Add 10 µL of the kinase enzyme solution to all wells.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

    • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.

    • Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.

  • Causality: This assay provides a direct measure of the compound's ability to interfere with the enzymatic activity of the target kinase by quantifying the reduction in ADP production, a direct product of the kinase reaction.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effect of nitropyrazole compounds on cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., HT-29) into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the nitropyrazole compounds for 24-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Self-Validation: The inclusion of untreated and vehicle-treated controls ensures that the observed effects are due to the compound and not the solvent. A positive control (e.g., a known cytotoxic drug) validates the assay's sensitivity.

Protocol 3: Cell Cycle Analysis by Flow Cytometry [1][5]

  • Objective: To determine the effect of nitropyrazole compounds on cell cycle distribution.

  • Procedure:

    • Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Treat the cells with RNase A and stain with propidium iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Interpretation: An accumulation of cells in a specific phase (e.g., G2/M) indicates that the compound induces cell cycle arrest at that checkpoint.

Antimicrobial Applications of Nitropyrazole Compounds

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Nitropyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9]

Synthesis of Antimicrobial Nitropyrazoles

The synthesis of functionalized nitropyrazoles often involves the modification of a pre-formed nitropyrazole core. For example, 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde can serve as a versatile starting material for the generation of a library of derivatives through condensation reactions with various nucleophiles.[3]

Experimental Workflow: Synthesis of Functionalized Antimicrobial Nitropyrazoles [3]

G Start 3-[5-(4-nitrophenyl)furan-2-yl] pyrazole-4-carbaldehyde Reaction Condensation Reaction (Acetic Acid, Heat) Start->Reaction Nucleophiles Nitrogen-containing Nucleophiles (e.g., hydrazides, semicarbazides) Nucleophiles->Reaction Product 4-imino-functionalized 3-[5-(4-nitrophenyl)furan-2-yl] -1H-pyrazoles Reaction->Product

Caption: A general workflow for the synthesis of antimicrobial nitropyrazole derivatives via condensation reactions.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)[10]
  • Objective: To qualitatively assess the antimicrobial activity of nitropyrazole compounds.

  • Materials:

    • Test nitropyrazole compounds dissolved in DMSO.

    • Standard antibiotic/antifungal drugs.

    • Sterile Mueller-Hinton agar plates (for bacteria) or Potato Dextrose Agar plates (for fungi).

    • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Sterile cork borer.

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard).

    • Evenly spread the inoculum onto the surface of the agar plate.

    • Create wells in the agar using a sterile cork borer.

    • Add a defined volume of the test compound solution, positive control, and DMSO (negative control) to separate wells.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Measure the diameter of the zone of inhibition around each well.

  • Rationale: The size of the zone of inhibition is indicative of the compound's ability to inhibit the growth of the microorganism. This method provides a rapid and straightforward preliminary screening of antimicrobial activity.

Neuroprotective Applications of Nitropyrazole Compounds

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal function. The development of neuroprotective agents is a critical area of research. Pyrazole derivatives have shown potential in this arena, and the unique properties of nitropyrazoles make them intriguing candidates for further investigation.[1][10]

Potential Mechanisms in Neuroprotection

While research specifically on nitropyrazoles in neurodegeneration is still emerging, the broader pyrazole class offers insights into potential mechanisms:

  • Enzyme Inhibition: Pyrazole derivatives have been identified as inhibitors of enzymes implicated in the pathology of Alzheimer's disease, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[11][10]

  • Anti-inflammatory Effects: Neuroinflammation is a key component of many neurodegenerative diseases. The anti-inflammatory properties of some pyrazole compounds could contribute to their neuroprotective effects.

  • Antioxidant Activity: Oxidative stress is another major contributor to neuronal damage. The antioxidant potential of certain pyrazole derivatives may help to mitigate this damage.

Experimental Protocol: Evaluating Anti-Neurotoxic Activity[12]
  • Objective: To assess the ability of nitropyrazole compounds to protect neuronal cells from inflammation-induced toxicity.

  • Cell Models:

    • Human monocytic THP-1 cells (as a model for microglia-like cells).

    • Human neuroblastoma SH-SY5Y cells (as a model for neurons).

  • Procedure:

    • Stimulation of THP-1 cells: Pre-incubate THP-1 cells with varying concentrations of the nitropyrazole compound for 15 minutes. Then, stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response and the secretion of neurotoxic factors.

    • Collection of conditioned media: After 24 hours, collect the supernatant (conditioned media) from the stimulated THP-1 cells.

    • Treatment of SH-SY5Y cells: Treat SH-SY5Y cells with the collected conditioned media for 24-48 hours.

    • Assessment of neurotoxicity: Measure the viability of the SH-SY5Y cells using an appropriate assay (e.g., MTT assay).

  • Interpretation: A reduction in SH-SY5Y cell death in the presence of the nitropyrazole compound indicates that it has anti-neurotoxic activity by inhibiting the production or effects of inflammatory neurotoxins from the microglia-like cells.

Conclusion and Future Directions

Nitropyrazole compounds represent a promising and versatile chemical scaffold with significant potential for therapeutic applications in oncology, infectious diseases, and neurodegeneration. Their synthetic accessibility and the tunability of their physicochemical properties make them attractive candidates for drug discovery and development. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in this field. Future research should focus on elucidating the specific molecular targets of bioactive nitropyrazoles, optimizing their pharmacokinetic and safety profiles, and exploring their efficacy in preclinical in vivo models. The continued exploration of this chemical space holds great promise for the development of novel and effective therapies for a range of challenging diseases.

References

Methodological & Application

Experimental protocol for the synthesis of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, a key building block in medicinal chemistry and drug development. The synthesis commences with the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid to yield the intermediate, Methyl 4-nitro-1H-pyrazole-3-carboxylate. This is followed by a regioselective N-methylation to afford the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern on the pyrazole ring is crucial for its pharmacological profile. The target molecule, this compound, incorporates key functional groups that make it a versatile intermediate for the synthesis of more complex bioactive molecules. This protocol details a reliable and reproducible method for its preparation.

Overall Synthetic Scheme

The synthesis is a two-step process, beginning with the esterification of the commercially available 4-nitro-1H-pyrazole-3-carboxylic acid, followed by the N-methylation of the resulting ester.

Synthetic Pathway 4-nitro-1H-pyrazole-3-carboxylic_acid 4-Nitro-1H-pyrazole-3-carboxylic Acid Methyl_4-nitro-1H-pyrazole-3-carboxylate Methyl 4-nitro-1H-pyrazole-3-carboxylate 4-nitro-1H-pyrazole-3-carboxylic_acid->Methyl_4-nitro-1H-pyrazole-3-carboxylate  Step 1: Esterification (SOCl₂, MeOH) Final_Product This compound Methyl_4-nitro-1H-pyrazole-3-carboxylate->Final_Product  Step 2: N-Methylation (CH₃I, K₂CO₃, DMF)

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate (Intermediate)

This initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. Thionyl chloride in methanol is an effective and widely used method for this transformation.[1]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
4-Nitro-1H-pyrazole-3-carboxylic acid3920-40-9157.0810.0 gStarting material
Methanol (anhydrous)67-56-132.04200 mLSolvent
Thionyl chloride (SOCl₂)7719-09-7118.9710.5 mLReagent, handle in fume hood
Toluene108-88-392.14150 mLFor azeotropic removal of water
Round-bottom flask (500 mL)--1-
Magnetic stirrer and stir bar--1-
Ice bath--1-
Reflux condenser--1-
Rotary evaporator--1-
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-nitro-1H-pyrazole-3-carboxylic acid (10.0 g, 63.7 mmol) in anhydrous methanol (200 mL).

  • Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. While stirring, slowly add thionyl chloride (10.5 mL, 144 mmol) dropwise over 30 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator at 35-45 °C to remove the methanol and excess thionyl chloride.

  • Azeotropic Distillation: To the residue, add toluene (50 mL) and concentrate again under reduced pressure. Repeat this step two more times to ensure the complete removal of any residual water.[1]

  • Product Isolation: The resulting off-white solid is Methyl 4-nitro-1H-pyrazole-3-carboxylate. Dry the solid under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Characterization of Intermediate
  • Appearance: Off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 14.4 (s, 1H, NH), 8.9 (s, 1H, pyrazole-H), 3.9 (s, 3H, OCH₃).[1]

Part 2: Synthesis of this compound (Final Product)

The second step is the N-methylation of the pyrazole ring. The key challenge in the alkylation of asymmetrically substituted pyrazoles is controlling regioselectivity. The reaction can potentially yield two isomers: the N1-methyl and the N2-methyl products. The use of a base such as potassium carbonate in a polar aprotic solvent like DMF is a common method for this transformation.[2][3]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
Methyl 4-nitro-1H-pyrazole-3-carboxylate138786-86-4171.119.0 gIntermediate from Part 1
Methyl Iodide (CH₃I)74-88-4141.944.0 mLMethylating agent, handle in fume hood
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.2110.9 gBase
Dimethylformamide (DMF), anhydrous68-12-273.09150 mLSolvent
Ethyl acetate141-78-688.11500 mLExtraction solvent
Brine (saturated NaCl solution)--200 mLFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent
Silica gel for column chromatography--As neededFor purification

Experimental Protocol

N-Methylation Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Intermediate in DMF Add_Base Add K₂CO₃ Start->Add_Base Add_MeI Add Methyl Iodide Add_Base->Add_MeI React Stir at Room Temperature Add_MeI->React Quench Quench with Water React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Characterize

Caption: Workflow for the N-methylation and purification.

  • Reaction Setup: To a 250 mL round-bottom flask, add Methyl 4-nitro-1H-pyrazole-3-carboxylate (9.0 g, 52.6 mmol) and anhydrous potassium carbonate (10.9 g, 78.9 mmol).

  • Solvent Addition: Add anhydrous dimethylformamide (150 mL) to the flask.

  • Methylation: To the stirred suspension, add methyl iodide (4.0 mL, 63.1 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Pour the reaction mixture into ice-cold water (300 mL) and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is crucial to separate the desired N1-methyl isomer from any N2-methyl isomer that may have formed.

Expected Product Characterization
  • Appearance: A solid, likely white to pale yellow.

  • ¹H NMR (CDCl₃, predicted): A singlet for the N-methyl group around δ 4.0-4.2 ppm, a singlet for the ester methyl group around δ 3.9-4.0 ppm, and a singlet for the pyrazole ring proton.

  • ¹³C NMR (CDCl₃, predicted): Signals corresponding to the pyrazole ring carbons, the ester carbonyl, the N-methyl carbon, and the O-methyl carbon.

  • Mass Spectrometry (ESI-MS): Calculated for C₆H₇N₃O₄ [M+H]⁺: 186.05.

Discussion of Scientific Principles

Esterification Mechanism

The esterification reaction proceeds via a nucleophilic acyl substitution. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which then protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. The subsequent elimination of sulfur dioxide and hydrogen chloride drives the reaction to completion.

N-Methylation and Regioselectivity

The N-methylation of pyrazole is a nucleophilic substitution reaction where the deprotonated pyrazole anion attacks the methylating agent (methyl iodide). The regioselectivity of this reaction on an asymmetrically substituted pyrazole is influenced by both steric and electronic factors. In the case of Methyl 4-nitro-1H-pyrazole-3-carboxylate, the electron-withdrawing nitro and carboxylate groups decrease the nucleophilicity of the pyrazole nitrogens. Steric hindrance around the N2 position (adjacent to the bulky ester group) may favor alkylation at the N1 position. However, the formation of a mixture of regioisomers is a common outcome in pyrazole alkylation, necessitating chromatographic purification for separation.[3][4]

Safety Precautions

  • Thionyl chloride is corrosive and lachrymatory. It reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methyl iodide is a toxic and carcinogenic substance. All handling should be done within a fume hood with appropriate PPE.

  • Dimethylformamide (DMF) is a skin and eye irritant. Avoid inhalation and skin contact.

  • Always perform reactions in a well-ventilated area.

References

Application Notes and Protocols for the Agrochemical Evaluation of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The pyrazole ring system is a cornerstone of modern agrochemical discovery, serving as a "privileged scaffold" in a multitude of commercial herbicides, fungicides, and insecticides.[1][2][3] Its synthetic tractability and diverse bioactivities make it a focal point for novel compound development. This document provides a comprehensive guide for the synthesis and systematic evaluation of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, a specific derivative with potential for agrochemical applications. We present detailed, field-proven protocols for screening its herbicidal, fungicidal, and insecticidal properties. The methodologies are designed to be self-validating, incorporating industry-standard controls and quantitative endpoints (GR₅₀, EC₅₀, LC₅₀) to ensure robust and reproducible data generation for researchers, chemists, and drug development professionals in the agrochemical sector.

Compound Profile and Synthesis Rationale

This compound is a heterocyclic compound featuring key structural motifs that suggest potential biological activity. The N-methylation at the 1-position prevents tautomerism and provides a fixed conformation, which can be critical for specific binding to a target enzyme or receptor. The electron-withdrawing nitro group at the 4-position significantly influences the electronic properties of the pyrazole ring, a feature often exploited in bioactive molecules.[4]

Chemical Properties
PropertyValueSource
Molecular Formula C₆H₇N₃O₄Calculated
Molecular Weight 185.14 g/mol Calculated
Appearance Expected to be a solidAnalog Data
Solubility Soluble in organic solvents (DMSO, Acetone)General Chemical Principles
Proposed Synthesis Protocol

The synthesis of the target compound can be logically achieved via N-methylation of its readily available precursor, Methyl 4-nitro-1H-pyrazole-3-carboxylate. This precursor is synthesized by the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid.[5]

Protocol 1.2.1: Synthesis of this compound

  • Causality: This two-step protocol utilizes standard, high-yielding organic chemistry reactions. The initial esterification protects the carboxylic acid, and the subsequent N-methylation is a common strategy for derivatizing pyrazole scaffolds to explore structure-activity relationships (SAR).

  • Step 1: Esterification of 4-nitro-1H-pyrazole-3-carboxylic acid.

    • Suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq.) in methanol (approx. 10-15 mL per gram of acid).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add thionyl chloride (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Concentrate the mixture under reduced pressure to remove methanol and excess thionyl chloride.

    • Azeotrope with toluene (3x) to remove residual water and acid, yielding Methyl 4-nitro-1H-pyrazole-3-carboxylate as a solid.[5]

  • Step 2: N-methylation.

    • Dissolve the product from Step 1 (1.0 eq.) in a suitable polar aprotic solvent such as acetone or DMF.

    • Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the solution.

    • Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq.) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq.), dropwise.

    • Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.

    • Upon completion, filter off the base and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Methylation Start 4-Nitro-1H-pyrazole-3-carboxylic Acid Reagent1 Methanol (Solvent) Thionyl Chloride (Reagent) Start->Reagent1 0°C to RT Product1 Methyl 4-nitro-1H-pyrazole-3-carboxylate Reagent1->Product1 Reagent2 K₂CO₃ (Base) Methyl Iodide (Reagent) Product1->Reagent2 RT FinalProduct This compound Reagent2->FinalProduct

Diagram 1: Proposed two-step synthesis workflow for the target compound.

Protocols for Herbicidal Activity Screening

Many commercial pyrazole herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for carotenoid biosynthesis.[6][7] The resulting lack of carotenoids leads to photooxidative destruction of chlorophyll, causing a characteristic bleaching phenotype in susceptible plants.[8][9] The following protocols are designed to assess both the presence of herbicidal activity and its potency.

Protocol 2.1: Whole-Plant Post-Emergence Primary Screening
  • Causality: This protocol serves as a robust initial screen to identify if the compound has any herbicidal activity at a high application rate. Using multiple weed species (both monocot and dicot) provides a preliminary indication of the activity spectrum. A susceptible check population ensures the test system is responsive and validates the results.[10][11]

  • Plant Preparation:

    • Germinate seeds of selected weed species (e.g., Lolium spp. (ryegrass), Amaranthus spp. (pigweed), Digitaria sanguinalis (crabgrass)) and a susceptible check species in trays containing a standard potting mix.[10]

    • Grow seedlings in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/20°C day/night, 16h photoperiod) until they reach the 2-3 leaf stage.

  • Herbicide Application:

    • Prepare a stock solution of the test compound in acetone with a surfactant.

    • Dilute the stock solution with water to achieve a final application rate of 1000 g a.i./ha (a standard rate for primary screening).

    • Apply the solution evenly to the seedlings using a precision bench sprayer.[11] Include a negative control (solvent + surfactant only) and a positive control (commercial herbicide standard).

  • Assessment:

    • Return plants to the greenhouse and observe for 21-28 days.

    • Assess herbicidal effect by visually estimating the biomass reduction compared to the negative control on a scale of 0% (no effect) to 100% (complete death).[11] Record phytotoxicity symptoms such as chlorosis, necrosis, or bleaching.

Protocol 2.2: Dose-Response Assay for GR₅₀ Determination
  • Causality: If activity is observed in the primary screen, this quantitative assay determines the potency. By using a range of doses, a dose-response curve can be generated, allowing for the calculation of the GR₅₀ (the dose required to cause a 50% reduction in plant growth), which is a key metric for comparing herbicide efficacy.[12][13]

  • Experimental Setup: Follow the plant preparation steps in Protocol 2.1.

  • Dose Range Selection: Based on the primary screen, select a range of at least five non-zero application rates that are expected to bracket the 50% response level (e.g., 1000, 300, 100, 30, 10 g a.i./ha).[12]

  • Application and Assessment: Apply herbicides as described in Protocol 2.1. After 21 days, harvest the above-ground biomass for each treatment, dry it in an oven, and record the dry weight.

  • Data Analysis:

    • Express the dry weight of each treated replicate as a percentage of the average dry weight of the untreated control.

    • Use a suitable statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to calculate the GR₅₀ value and its confidence intervals.

Herbicide_Screening_Workflow Start Seed Germination (Monocot & Dicot Weeds) Grow Seedling Growth (2-3 Leaf Stage) Start->Grow Apply Herbicide Application (Precision Sprayer) Grow->Apply PrimaryScreen Primary Screen (1000 g a.i./ha) Apply->PrimaryScreen AssessPrimary Visual Assessment (21 days) (% Biomass Reduction) PrimaryScreen->AssessPrimary Decision Activity Observed? AssessPrimary->Decision DoseResponse Dose-Response Assay (≥5 Doses) Decision->DoseResponse Yes End No Activity Decision->End No AssessDose Harvest & Weigh Biomass DoseResponse->AssessDose Calculate Calculate GR₅₀ Value (Regression Analysis) AssessDose->Calculate

Diagram 2: Workflow for systematic herbicidal efficacy testing.

Protocols for Fungicidal Activity Screening

Pyrazole carboxamides are a major class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting fungal respiration.[14] The following in vitro assays are fundamental for determining the intrinsic antifungal activity of a novel compound.

Protocol 3.1: In Vitro Mycelial Growth Inhibition Assay (EC₅₀)
  • Causality: This assay directly measures the compound's effect on the growth of a target fungus on a nutrient medium. It is a highly reproducible method for determining intrinsic potency (EC₅₀) by excluding factors like plant uptake and metabolism.[15][16]

  • Preparation:

    • Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

    • Prepare a 10 mg/mL stock solution of the test compound in DMSO.

    • While the PDA is still molten (approx. 50°C), add aliquots of the stock solution to achieve a series of final concentrations (e.g., 100, 10, 1, 0.1, 0.01 µg/mL). Also prepare a DMSO-only control.

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation:

    • Culture target fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Alternaria porri) on PDA plates until the mycelium is well-established.[17]

    • Using a sterile cork borer, cut 5 mm plugs from the leading edge of an active fungal culture and place one plug, mycelium-side down, in the center of each test plate.

  • Incubation and Assessment:

    • Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

    • When the fungal growth in the control plate has reached near the edge of the plate, measure the diameter of the fungal colony in two perpendicular directions for all plates.

    • Calculate the percentage of growth inhibition relative to the control.

    • Use statistical software to calculate the EC₅₀ value (the concentration that inhibits growth by 50%).

Protocol 3.2: Minimum Fungicidal Concentration (MFC) Determination
  • Causality: The EC₅₀ value indicates growth inhibition but does not distinguish between a fungistatic (inhibiting growth) and a fungicidal (killing) effect. The MFC assay is a critical follow-up to determine the lethal concentration of the compound, which has significant implications for disease control in the field.[18][19]

  • Procedure:

    • Perform a broth microdilution assay similar to the agar-based method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration with no visible growth.[15][20]

    • From each well in the microtiter plate that shows no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot the aliquot onto a fresh, drug-free PDA plate.

    • Incubate the plate at 25°C for several days.

  • Assessment:

    • The MFC is the lowest concentration from the original assay that results in no fungal growth (or a >99.9% reduction in CFUs) on the sub-cultured plate.[18][19]

Fungicide_Screening_Workflow Start Prepare Fungal Cultures Assay In Vitro Mycelial Growth Assay (Amended PDA) Start->Assay Incubate Inoculate & Incubate Assay->Incubate Measure Measure Colony Diameter Incubate->Measure CalculateEC50 Calculate EC₅₀ Value Measure->CalculateEC50 Decision Fungistatic or Fungicidal? CalculateEC50->Decision MFC_Assay MFC Determination (Sub-culture from MIC wells) Decision->MFC_Assay AssessMFC Observe for Growth MFC_Assay->AssessMFC DetermineMFC Determine Lowest Lethal Conc. AssessMFC->DetermineMFC Insecticide_Screening_Workflow Start Prepare Serial Dilutions (in Acetone) CoatVials Coat Glass Vials & Evaporate Start->CoatVials IntroduceInsects Introduce Target Insects CoatVials->IntroduceInsects Incubate Incubate (e.g., 25°C) IntroduceInsects->Incubate AssessMortality Record Mortality (24h, 48h, 72h) Incubate->AssessMortality CalculateLC50 Calculate LC₅₀ Value (Probit Analysis) AssessMortality->CalculateLC50 FollowUp Consider Feeding Assays (Leaf-Dip, Diet Incorporation) CalculateLC50->FollowUp

References

A Step-by-Step Guide to the N-Alkylation of Pyrazole Scaffolds: Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of pyrazole scaffolds is a cornerstone of synthetic chemistry, pivotal in the development of novel therapeutics and agrochemicals. This guide provides an in-depth exploration of the theoretical and practical aspects of this critical transformation. We will delve into the mechanistic intricacies that govern regioselectivity, a paramount challenge in the functionalization of unsymmetrical pyrazoles. Detailed, field-tested protocols for N-alkylation under various conditions are presented, accompanied by expert insights into the rationale behind experimental choices. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently and efficiently synthesize N-alkylated pyrazole derivatives.

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] N-alkylation of the pyrazole ring is a fundamental strategy to modulate the physicochemical and pharmacological properties of these molecules, influencing factors such as solubility, metabolic stability, and target-binding affinity.[2] However, the presence of two reactive nitrogen atoms in unsymmetrical pyrazoles presents a significant synthetic challenge: controlling the regioselectivity of the alkylation reaction.[1][3][4] This guide will provide a comprehensive overview of the factors governing this selectivity and present robust protocols for achieving desired N-alkylated products.

The Challenge of Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of an unsymmetrical pyrazole can lead to the formation of two constitutional isomers. The regiochemical outcome is a delicate interplay of steric and electronic factors of the pyrazole substrate, the nature of the alkylating agent, the choice of base, and the reaction solvent.[1][4]

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on the pyrazole ring will generally direct the incoming alkyl group to the less sterically hindered nitrogen atom.[4][5]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Nature of the Alkylating Agent: The size and reactivity of the alkylating agent play a crucial role. Larger alkylating agents will preferentially react at the less hindered nitrogen.

  • Base and Counter-ion: The choice of base can significantly impact the regioselectivity. For instance, the use of sodium hydride (NaH) has been shown to favor the formation of a single regioisomer in certain cases, whereas potassium carbonate (K₂CO₃) may lead to a mixture of products.[1] The nature of the cation associated with the pyrazolate anion can also influence the reaction outcome.[1]

  • Solvent: The polarity of the solvent can affect the solvation of the pyrazolate anion and the transition state, thereby influencing the isomeric ratio. The use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some reactions.[6][7]

Mechanistic Overview of Pyrazole N-Alkylation

The N-alkylation of pyrazoles typically proceeds via a nucleophilic substitution reaction (SN2). The reaction is initiated by the deprotonation of the pyrazole N-H by a suitable base to form a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of the alkylating agent, leading to the formation of the N-alkylated pyrazole and a salt byproduct.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Pyrazole Pyrazole (R-Pz-H) Pyrazolate Pyrazolate Anion (R-Pz⁻) Pyrazole->Pyrazolate B: Base Base (B:) Protonated_Base Protonated Base (BH⁺) Base->Protonated_Base Pyrazolate_Anion Pyrazolate Anion (R-Pz⁻) Transition_State [R-Pz···R'···X]⁻ Pyrazolate_Anion->Transition_State Alkyl_Halide Alkylating Agent (R'-X) Alkyl_Halide->Transition_State N_Alkylated_Pyrazole N-Alkylated Pyrazole (R-Pz-R') Transition_State->N_Alkylated_Pyrazole Halide_Ion Leaving Group (X⁻) Transition_State->Halide_Ion G cluster_0 Spectroscopic Analysis Crude_Product Crude Reaction Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure N-Alkylated Pyrazole Purification->Pure_Product Structural_Elucidation Structural Elucidation Pure_Product->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, LC-MS) Pure_Product->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Structural_Elucidation->NMR MS Mass Spectrometry (HRMS) Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR

References

Harnessing Nitropyrazole Esters in Chemical Biology: Mechanisms, Protocols, and Strategic Application

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Advantage of Nitropyrazole Esters

In the landscape of chemical biology and drug development, the precise and efficient formation of stable amide bonds is a cornerstone of many technologies, from protein labeling to the synthesis of complex bioconjugates. While numerous reagents for amine acylation exist, nitropyrazole esters, particularly N-acyl-3,5-dinitropyrazoles, have emerged as a class of highly efficient acyl transfer agents. Their utility stems from the unique electronic properties of the dinitropyrazole leaving group. The presence of two powerful electron-withdrawing nitro groups on the pyrazole ring significantly activates the ester's carbonyl group toward nucleophilic attack and, critically, stabilizes the resulting pyrazolate anion, making it an excellent leaving group.[1][2]

This guide provides an in-depth exploration of the reaction mechanisms governing the use of nitropyrazole esters. We will dissect the causality behind experimental choices, provide validated protocols for their application in bioconjugation, and offer troubleshooting insights derived from field experience. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively leverage these powerful reagents in their work.

Part 1: The Core Reaction Mechanism - Acylation of Amines

The primary application of nitropyrazole esters is the acylation of primary and secondary amines to form robust amide bonds. The reaction proceeds via a classical nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The reaction is initiated when a non-protonated, nucleophilic amine attacks the electrophilic carbonyl carbon of the nitropyrazole ester.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, high-energy tetrahedral intermediate.

  • Collapse and Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the highly stable 3,5-dinitropyrazolate anion. The stability of this anion, conferred by the delocalization of the negative charge across the pyrazole ring and the two nitro groups, is the thermodynamic driving force for the reaction.

  • Proton Transfer: A final, rapid proton transfer from the newly formed, protonated amide to a base (such as another amine molecule or buffer components) yields the neutral amide product and completes the reaction.

The electron-withdrawing nature of the nitro groups is paramount; they acidify the N-H proton of the pyrazole, making the corresponding anion a weak base and thus an excellent leaving group.[1][2]

Figure 1: General mechanism for amine acylation by a nitropyrazole ester.

Part 2: Navigating the Critical Role of pH

For reactions in aqueous buffers, particularly in bioconjugation, pH is the most critical parameter to control. It dictates a delicate balance between the desired aminolysis reaction and the competing hydrolysis of the ester.

  • Amine Nucleophilicity: The reactive species is the free amine (R-NH₂), not its protonated ammonium form (R-NH₃⁺). To ensure a sufficient concentration of the nucleophilic free amine, the reaction pH should ideally be at or above the pKa of the target amine. For the ε-amino group of lysine in proteins, this pKa is typically around 10.5, but for the N-terminal α-amino group, it is closer to 8.0.[3][4] Therefore, reactions are often performed in the pH range of 8.0 to 9.0.[4]

  • Ester Hydrolysis: Nitropyrazole esters, like other active esters, are susceptible to hydrolysis, a reaction that consumes the reagent and yields an unreactive carboxylate. This side reaction is catalyzed by hydroxide ions (OH⁻), and its rate increases significantly with pH.[5][6][7]

This creates a classic optimization problem: a higher pH increases the concentration of the reactive amine but also accelerates the destructive hydrolysis of the ester. The optimal pH for bioconjugation is therefore a compromise, typically between pH 8.0 and 8.5 , which maximizes the rate of aminolysis relative to hydrolysis for most proteins.

Figure 2: Competing aminolysis and hydrolysis pathways for nitropyrazole esters.

ParameterEffect of Increasing pHRationaleOptimal Range
Amine Reactivity IncreasesDeprotonation of R-NH₃⁺ to the nucleophilic R-NH₂ form.[7]pH > pKa of amine
Ester Stability DecreasesIncreased concentration of OH⁻ ions leads to faster hydrolysis.[5][6]pH < 9.0
Overall Yield Varies (Parabolic)A trade-off between amine activation and ester degradation.8.0 - 8.5

Table 1: Summary of pH effects on nitropyrazole ester reactions.

Part 3: Application Protocol - Protein Labeling

This protocol provides a robust, field-proven methodology for labeling proteins, such as antibodies, with nitropyrazole ester-functionalized molecules (e.g., fluorophores, biotin, or drug linkers).

Materials and Reagents
  • Protein: e.g., IgG antibody, at a concentration of 2–10 mg/mL.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3. (Note: Avoid buffers containing primary amines like Tris).

  • Nitropyrazole Ester Reagent: Stock solution (10 mg/mL or ~20-50 mM) freshly prepared in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Quenching Solution: 1.0 M Tris-HCl or Hydroxylamine, pH 8.0.

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (MWCO appropriate for the protein).

Step-by-Step Labeling Procedure
  • Protein Preparation:

    • Dissolve or exchange the protein into the Reaction Buffer to a final concentration of 2-10 mg/mL. If the protein is in an incompatible buffer (e.g., containing Tris or azide), perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of the nitropyrazole ester in anhydrous DMSO or DMF. Active esters are moisture-sensitive, and pre-prepared solutions have a limited shelf life.[8]

  • Conjugation Reaction:

    • Calculate the required volume of the ester stock solution. A molar excess of 10-20 fold of ester-to-protein is a common starting point for antibodies. This ratio should be optimized for each specific protein and desired degree of labeling.

    • While gently stirring or vortexing the protein solution, add the calculated volume of the ester stock solution dropwise. Adding the organic solvent solution slowly prevents localized protein precipitation.

    • Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C. Protect from light if using a fluorescent dye.

  • Reaction Quenching (Optional but Recommended):

    • To stop the reaction and consume any unreacted ester, add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for an additional 30-60 minutes at room temperature.[8]

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted ester, the pyrazole leaving group, and quenching agent.

    • The most common method is size-exclusion chromatography (SEC). Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4). The protein conjugate will elute in the void volume, while smaller molecules will be retained.

    • Alternatively, perform extensive dialysis against the storage buffer.

Characterization: Determining the Degree of Labeling (DOL)

The DOL (or dye-to-protein ratio) can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum (λ_max) of the attached label.[8]

DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_label)

Where:

  • A_max = Absorbance of the conjugate at the λ_max of the label.

  • A_280 = Absorbance of the conjugate at 280 nm.

  • ε_protein and ε_label = Molar extinction coefficients of the protein and the label.

  • CF = Correction factor for the label's absorbance at 280 nm (A_280_label / A_max_label).

Protein_Labeling_Workflow P_Prep 1. Protein Preparation (Buffer Exchange to pH 8.3) Reaction 3. Conjugation Reaction (Add Ester to Protein, 1-2h RT) P_Prep->Reaction E_Prep 2. Ester Preparation (Fresh Stock in DMSO/DMF) E_Prep->Reaction Quench 4. Quench Reaction (Add Tris or Hydroxylamine) Reaction->Quench Purify 5. Purification (Size-Exclusion Chromatography) Quench->Purify Analyze 6. Analysis (UV-Vis for DOL calculation) Purify->Analyze

Figure 3: Standard workflow for protein labeling with nitropyrazole esters.

Part 4: Troubleshooting and Advanced Considerations

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency / Low DOL 1. pH is too low (amine is protonated).2. Ester was hydrolyzed before/during reaction.3. Competing amine in buffer (e.g., Tris).4. Insufficient molar excess of ester.1. Increase reaction pH to 8.5. Check buffer pH.2. Prepare ester stock solution immediately before use in anhydrous solvent.3. Ensure buffer is amine-free (bicarbonate, borate, phosphate).4. Increase the molar excess of the ester reagent (e.g., to 30x or 50x).
Protein Precipitation 1. Organic solvent (DMSO/DMF) concentration is too high.2. High degree of labeling with hydrophobic molecules alters protein solubility.1. Add the ester stock solution more slowly while stirring. Keep total organic solvent <10% (v/v).2. Reduce the molar excess of the ester to target a lower DOL.
High Background / Non-specific Binding 1. Incomplete removal of unreacted label.2. Hydrolyzed label is non-covalently associated with the protein.1. Increase the column length for SEC or perform additional dialysis steps.2. Ensure purification is performed under conditions that disrupt non-covalent binding (e.g., adjust buffer/salt concentration if compatible with the protein).
Alternative Mechanisms: Nucleophilic Aromatic Substitution (SNAr)

While acylation is the dominant reactivity for nitropyrazole esters, it is important to recognize that highly nitrated pyrazole rings themselves are susceptible to Nucleophilic Aromatic Substitution (SNAr). In compounds like 3,4,5-trinitropyrazole, the pyrazole ring is extremely electron-deficient, and a strong nucleophile (e.g., an amine or thiol) can directly attack the ring and displace a nitro group, typically at the C4 position.[2] This reactivity is generally not a concern for N-acyl-dinitropyrazoles used in bioconjugation, where the ester carbonyl is a much more reactive electrophilic site. However, it is a key consideration in the synthesis and derivatization of the pyrazole heterocycles themselves.[2]

Conclusion

Nitropyrazole esters are exceptionally potent acylating agents whose reactivity is governed by predictable and controllable chemical principles. By understanding the core acylation mechanism and, most importantly, mastering the control of reaction pH to balance aminolysis and hydrolysis, researchers can reliably and efficiently synthesize well-defined bioconjugates. The protocols and insights provided herein serve as a comprehensive starting point for the successful application of this versatile chemical tool in a wide range of scientific endeavors.

References

The Pyrazole Scaffold: A Versatile Tool for Enzyme Inhibition in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Prominence of Pyrazole Derivatives in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of approved therapeutic agents.[2][3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and neuroprotective properties.[1] At the heart of these diverse biological effects often lies the targeted inhibition of specific enzymes, making the pyrazole scaffold a privileged structure in the design of novel enzyme inhibitors. This guide provides an in-depth exploration of the role of pyrazole derivatives as enzyme inhibitors, complete with detailed protocols for their synthesis and enzymatic evaluation, to empower researchers in their drug discovery endeavors.

Mechanism of Action: How Pyrazole Derivatives Inhibit Enzymes

The inhibitory activity of pyrazole derivatives stems from their ability to bind to the active or allosteric sites of enzymes, thereby modulating their catalytic function. The pyrazole ring itself can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility.[3] Furthermore, the nitrogen atoms of the pyrazole ring can participate in crucial hydrogen bonding interactions with amino acid residues in the enzyme's binding pocket.[3]

The mechanism of inhibition can vary depending on the specific pyrazole derivative and the target enzyme. For instance, some pyrazole-based inhibitors act as competitive inhibitors, directly competing with the endogenous substrate for binding to the active site.[4][5] Others may exhibit non-competitive or mixed-type inhibition by binding to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic efficiency. A notable example is the "serine-trapping" mechanism observed in some pyrazole-based thrombin inhibitors, where the pyrazole moiety facilitates the acylation of the active site serine residue, leading to transient inhibition.[6]

Key Enzyme Classes Targeted by Pyrazole Derivatives

The therapeutic potential of pyrazole derivatives is underscored by their ability to inhibit a wide array of clinically relevant enzymes. The following table summarizes some of the key enzyme classes targeted by these compounds.

Enzyme ClassSpecific ExamplesTherapeutic AreaKey Pyrazole-Based Inhibitors
Cyclooxygenases (COX) COX-1, COX-2Anti-inflammatory, Analgesia, CancerCelecoxib, Rofecoxib
Kinases Cyclin-Dependent Kinases (CDKs), p38 MAP KinaseOncology, Neurodegenerative DiseasesAT7867, SC-102
Monoamine Oxidases (MAO) MAO-A, MAO-BNeurodegenerative Diseases (Parkinson's, Alzheimer's)N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives
Xanthine Oxidase Xanthine OxidaseGoutAllopurinol (an isomer of pyrazole)
Factor Xa Factor XaAnticoagulationRazaxaban
DapE N-Succinyl-l,l-diaminopimelic acid desuccinylaseAntibacterialPyrazole-based thioether analogs

Application Protocol I: Synthesis of a Pyrazole-Based COX-2 Inhibitor (Celecoxib)

This protocol details a widely used method for the synthesis of Celecoxib, a selective COX-2 inhibitor, starting from 4'-methylacetophenone.[6][7][8][9]

Workflow for the Synthesis of Celecoxib

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation A 4'-Methylacetophenone D 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (Intermediate) A->D B Ethyl trifluoroacetate B->D C Sodium Methoxide C->D Base F Celecoxib D->F E 4-hydrazinylbenzenesulfonamide hydrochloride E->F

Caption: A two-step synthesis of Celecoxib.

Materials and Reagents
  • 4'-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium methoxide

  • Toluene

  • Hydrochloric acid (HCl), 20% aqueous solution

  • 4-hydrazinylbenzenesulfonamide hydrochloride

  • Methanol

  • Ethyl acetate

  • Water

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Step-by-Step Synthesis Protocol

Part A: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (Intermediate)

  • To a mixture of sodium methoxide (0.4 g) and toluene (2 ml) in a round-bottom flask, add a mixture of 4-methylacetophenone (0.85 g), ethyl trifluoroacetate (1.0 g), and toluene (2 ml) at 35-40°C.[9]

  • Heat the reaction mixture to 75°C and stir for 4 hours.[9]

  • Cool the mixture to 25-30°C.

  • Add water (2 ml) and 20% aqueous HCl (3 ml) and stir for 30 minutes.[9]

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene (2 x 2 ml).[9]

  • Combine the organic layers and remove the solvent by distillation under vacuum at 55°C to obtain the intermediate product.[9]

Part B: Synthesis of Celecoxib

  • In a reaction vessel, combine the intermediate from Part A (40 g), 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g), and methanol (860 ml).[7][9]

  • Heat the mixture to 65°C and stir for 10 hours.[7][9]

  • Cool the reaction mixture to 25-30°C and remove the solvent completely under vacuum.[7][9]

  • To the residue, add ethyl acetate (332 ml) and water (80 ml) and stir for 10 minutes.[9]

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 52 ml).[9]

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude Celecoxib.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene.

Application Protocol II: In Vitro Enzyme Inhibition Assay - COX-2

This protocol provides a general method for screening pyrazole derivatives for their inhibitory activity against the human recombinant COX-2 enzyme using a fluorometric assay.[2][5]

Workflow for COX-2 Inhibition Assay

Assay_Workflow A Prepare Reagents: - COX-2 Enzyme - Assay Buffer - Inhibitor Stock - Arachidonic Acid (Substrate) - Fluorometric Probe B Plate Setup: - Add buffer, enzyme, and inhibitor - Pre-incubate A->B C Initiate Reaction: - Add Arachidonic Acid B->C D Kinetic Measurement: - Read fluorescence over time C->D E Data Analysis: - Calculate initial velocities - Determine % inhibition and IC50 D->E

Caption: General workflow for a COX-2 inhibition assay.

Materials and Reagents
  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Test pyrazole derivatives (dissolved in DMSO)

  • Celecoxib (as a positive control inhibitor)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • 96-well black opaque microplate

  • Fluorescence microplate reader

  • Multichannel pipette

Step-by-Step Assay Protocol
  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Dilute the COX-2 enzyme to the desired concentration (e.g., 17.5 ng/µl) with COX Assay Buffer.[10]

    • Prepare serial dilutions of the test pyrazole derivatives and the positive control (Celecoxib) in DMSO and then further dilute with COX Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.[10]

    • Prepare the arachidonic acid substrate solution.[10]

    • Prepare the fluorometric probe solution according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add 80 µl of the Reaction Mix (containing assay buffer, fluorometric probe, and any necessary cofactors) to each well of a 96-well plate.[2]

    • Add 10 µl of the diluted test inhibitor or control to the appropriate wells. For enzyme control wells (no inhibitor), add 10 µl of the assay buffer containing the same concentration of DMSO as the inhibitor wells.[2]

    • Add 10 µl of the diluted COX-2 enzyme to all wells except the blank wells.

    • Pre-incubate the plate at 25°C for 5-10 minutes.[2]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µl of the diluted arachidonic acid solution to all wells simultaneously using a multichannel pipette.[2]

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).[2]

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Application Protocol III: Determination of Inhibition Mechanism

To understand how a pyrazole derivative inhibits an enzyme, it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This can be achieved through enzyme kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then graphically represented using methods like the Lineweaver-Burk or Dixon plots.[1][3][11][12][13][14][15][16]

Graphical Analysis of Inhibition Mechanism

Inhibition_Mechanism A Perform Enzyme Assays: - Vary substrate concentrations - Vary inhibitor concentrations B Data Transformation: - Calculate 1/[S] and 1/V₀ A->B C Generate Plots B->C D Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) C->D E Dixon Plot (1/V₀ vs. [I]) C->E F Interpret Plots: - Determine inhibition type - Calculate Ki D->F E->F

Caption: Workflow for determining the mechanism of enzyme inhibition.

Step-by-Step Protocol for Kinetic Studies
  • Experimental Setup:

    • Perform the enzyme inhibition assay as described in Protocol II, but with a matrix of varying substrate and inhibitor concentrations.

    • For each fixed concentration of the pyrazole inhibitor (including a zero-inhibitor control), vary the concentration of the substrate over a wide range (e.g., 0.1 to 10 times the Kₘ value).

    • Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Lineweaver-Burk Plot Analysis:

    • For each inhibitor concentration, plot 1/V₀ versus 1/[S].[1][3][14]

    • Analyze the resulting family of lines to determine the inhibition type:

      • Competitive Inhibition: Lines intersect on the y-axis.[3][17]

      • Non-competitive Inhibition: Lines intersect on the x-axis.[17]

      • Uncompetitive Inhibition: Lines are parallel.[17]

      • Mixed Inhibition: Lines intersect in the second quadrant (to the left of the y-axis).[17]

  • Dixon Plot Analysis:

    • Plot 1/V₀ versus the inhibitor concentration ([I]) for a series of fixed substrate concentrations.[11][12][13][15]

    • The intersection point of the lines can be used to determine the inhibition constant (Kᵢ). For competitive inhibition, the lines intersect at a point where the x-coordinate is equal to -Kᵢ.[12]

  • Calculation of the Inhibition Constant (Kᵢ):

    • The Kᵢ, a measure of the inhibitor's potency, can be calculated from the kinetic data. For competitive inhibition, Kᵢ can be determined from the x-intercept of the Dixon plot or from the change in the apparent Kₘ in the Lineweaver-Burk plot. The Cheng-Prusoff equation can also be used to calculate Kᵢ from the IC₅₀ value if the Kₘ of the substrate and the mechanism of inhibition are known.

Conclusion and Future Perspectives

Pyrazole derivatives have firmly established their significance as a versatile and potent class of enzyme inhibitors with broad therapeutic applications. The synthetic accessibility and the tunable nature of the pyrazole scaffold allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a foundational framework for the synthesis and evaluation of novel pyrazole-based enzyme inhibitors. As our understanding of disease biology deepens, the rational design of next-generation pyrazole derivatives targeting novel and challenging enzyme targets will undoubtedly continue to be a fruitful area of research, paving the way for the development of innovative medicines to address unmet medical needs.

References

Application Notes and Protocols: Synthetic Routes to Functionalized Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a remarkable number of blockbuster drugs.[4][5][6] Notable examples include the anti-inflammatory agent Celecoxib (Celebrex®), the anti-obesity drug Rimonabant, and the oncology therapeutic Pazopanib.[4][6] The diverse biological activities exhibited by pyrazole derivatives, such as anti-inflammatory, anticancer, antibacterial, and antiviral properties, stem from the unique electronic properties of the ring and its ability to engage in various non-covalent interactions with biological targets.[1][3][7]

Functionalized pyrazole carboxamides, in particular, represent a critically important subclass. The carboxamide moiety provides a versatile handle for modulating physicochemical properties like solubility and membrane permeability, and for establishing key hydrogen bonding interactions within enzyme active sites or receptor binding pockets.[1][6][8] Consequently, the development of efficient, robust, and diverse synthetic routes to access these molecules is of paramount importance to researchers in pharmaceuticals, agrochemicals, and materials science.[2][8]

This guide provides an in-depth overview of the primary synthetic strategies for constructing functionalized pyrazole carboxamides. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower informed decision-making in the laboratory. We will explore classical cycloaddition methods, modern multicomponent reactions, and late-stage functionalization techniques, providing a comprehensive toolkit for the synthesis of these valuable compounds.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of a functionalized pyrazole carboxamide can be approached from several distinct strategic directions. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the overall goals of the synthetic campaign (e.g., library synthesis vs. large-scale production). The following diagram illustrates the major strategic workflows.

G cluster_1 Modification & Elaboration Cycloaddition Strategy 1: [3+2] Cycloaddition PyrazoleCOOH Pyrazole Carboxylic Acid Intermediate Cycloaddition->PyrazoleCOOH FunctionalizedPyrazole Substituted Pyrazole Core Cycloaddition->FunctionalizedPyrazole MCR Strategy 2: Multicomponent Reactions (MCRs) MCR->PyrazoleCOOH MCR->FunctionalizedPyrazole LSF Strategy 3: Late-Stage Functionalization (e.g., C-H Activation) LSF->PyrazoleCOOH Amide Strategy 4: Amide Bond Formation Target Functionalized Pyrazole Carboxamide Amide->Target Start Simple Precursors (Hydrazines, Diketones, Alkynes) Start->Cycloaddition Start->MCR PyrazoleCOOH->Amide FunctionalizedPyrazole->LSF

Caption: High-level strategic workflows for pyrazole carboxamide synthesis.

Strategy 1: [3+2] Cycloaddition Reactions

Cycloaddition reactions are a foundational and powerful method for constructing the pyrazole core. The most common approach involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine, or the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[5]

Knorr Pyrazole Synthesis and Variants

The condensation of a 1,3-dicarbonyl compound with hydrazine is the most classic route. A key challenge in this synthesis is controlling the regioselectivity when using unsymmetrical dicarbonyls and substituted hydrazines.

Causality Behind Experimental Choices: The reaction is typically catalyzed by acid or base. Acid catalysis protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine. The choice of solvent and temperature can influence which carbonyl is attacked first, thereby directing the regiochemical outcome. For instance, using a bulkier hydrazine substituent may favor attack at the less sterically hindered carbonyl.

Protocol: Synthesis of a 1,5-Disubstituted Pyrazole-4-carboxylate

This protocol describes a classic cyclocondensation reaction to form a pyrazole carboxylic ester, a direct precursor to the corresponding carboxamide.

Objective: To synthesize Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.

Materials:

  • Ethyl 2-(1-methoxyethylidene)-3-oxobutanoate

  • Methylhydrazine

  • Ethanol (absolute)

  • Acetic Acid (glacial)

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-(1-methoxyethylidene)-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL per mmol of substrate).

  • Add methylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure product.

1,3-Dipolar Cycloaddition

This strategy involves the reaction of a 1,3-dipole (like a diazo compound or sydnone) with a dipolarophile (like an alkyne).[5] This method offers excellent control over regioselectivity and is often tolerant of a wide range of functional groups.[9][10][11] Catalyst-free versions, proceeding simply by heating, are available, aligning with green chemistry principles.[9]

G cluster_reaction 1,3-Dipolar Cycloaddition Mechanism Reactants Diazo Compound (R-C≡N⁺-N⁻-R') + Alkyne (R''-C≡C-R''') TransitionState [Concerted Transition State] Reactants->TransitionState Heat or Catalyst Product Functionalized Pyrazole TransitionState->Product

Caption: Simplified mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.

Strategy 2: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for building molecular complexity in a single step, aligning with the principles of atom and step economy.[12][13] Several MCRs have been developed for the synthesis of densely functionalized pyrazoles, often starting from simple, commercially available materials like aldehydes, β-ketoesters, and hydrazines.[4][14]

Causality Behind Experimental Choices: The success of an MCR often hinges on the careful selection of a catalyst that can orchestrate the sequence of bond-forming events without leading to side products. Mild Lewis acids like Yb(PFO)₃ have been shown to be effective in promoting the condensation and cyclization steps.[4] The choice of solvent can also be critical; hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can accelerate reactions even at room temperature.[14]

Protocol: Three-Component Synthesis of a Tetrasubstituted Pyrazole[4]

Objective: To synthesize a polysubstituted pyrazole-4-carboxylate via a one-pot reaction.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • β-Ketoester (e.g., Ethyl acetoacetate, 1.0 eq)

  • Hydrazine derivative (e.g., Phenylhydrazine, 1.0 eq)

  • Ytterbium(III) perfluorooctanoate [Yb(PFO)₃] (5 mol%)

  • Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aromatic aldehyde (1.0 eq), β-ketoester (1.0 eq), hydrazine derivative (1.0 eq), and Yb(PFO)₃ (0.05 eq).

  • Add dry toluene (3 mL per mmol of aldehyde).

  • Stir the mixture at 100°C for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired pyrazole product.

Strategy 3: Late-Stage Functionalization

For creating chemical libraries for drug discovery, modifying a pre-existing pyrazole core is often more efficient than de novo synthesis of each analog. Transition-metal-catalyzed C-H functionalization has become a premier tool for this purpose, allowing for the direct installation of new bonds at specific positions on the pyrazole ring without requiring pre-functionalization (e.g., halogenation).[15][16]

Causality Behind Experimental Choices: The regioselectivity of C-H functionalization is dictated by the inherent electronic properties of the pyrazole ring and the directing-group ability of existing substituents.[16] The C5-H is often the most acidic proton, making it susceptible to deprotonation-metalation pathways.[16] Palladium catalysts are commonly used, and the choice of ligand and oxidant is crucial for catalytic turnover and preventing catalyst deactivation.[17] For instance, pyridine-based ligands can facilitate the C-H metalation step in oxidative alkenylation reactions.[17]

Protocol: Pd-Catalyzed C5-H Alkenylation of a Functionalized Pyrazole[17]

Objective: To directly couple an acrylate ester to the C5 position of a 1-methyl-4-nitropyrazole.

Materials:

  • 1-Methyl-4-nitropyrazole (1.0 eq)

  • n-Butyl Acrylate (3.0 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)

  • Pyridine (20 mol%)

  • Copper(II) Acetate [Cu(OAc)₂] (2.0 eq)

  • Acetic Acid (solvent)

Procedure:

  • In a sealed reaction vessel, combine 1-methyl-4-nitropyrazole (1.0 eq), Pd(OAc)₂ (0.10 eq), pyridine (0.20 eq), and Cu(OAc)₂ (2.0 eq).

  • Add acetic acid as the solvent (0.2 M concentration relative to the pyrazole).

  • Add n-butyl acrylate (3.0 eq) to the mixture.

  • Seal the vessel and heat the reaction at 100°C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove metal salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to isolate the C5-alkenylated pyrazole.

Strategy 4: Amide Bond Formation

The final step in many synthetic sequences is the formation of the carboxamide bond. This is typically achieved by coupling a pyrazole carboxylic acid with a desired amine. While numerous coupling reagents are available, the choice depends on factors like substrate sensitivity, scale, and cost.

Causality Behind Experimental Choices: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) work by activating the carboxylic acid, typically forming a highly reactive O-acylisourea or active ester intermediate. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used. The choice between reagents can impact reaction times, yields, and the level of epimerization in chiral substrates.

Comparative Data of Common Amide Coupling Reagents
ReagentActivating GroupByproductAdvantagesDisadvantages
EDC/HOBt O-acylisoureaSoluble ureaInexpensive, water-soluble byproductCan lead to racemization
HATU Active esterHOAt/tetramethylureaFast, efficient, low racemizationExpensive, stoichiometric byproducts
SOCl₂ Acyl chlorideSO₂, HClVery reactive, inexpensiveHarsh conditions, not for sensitive substrates
Boc₂O/DMAPO Mixed anhydridet-BuOH, CO₂Mild, one-pot, high yield for heterocycles[18]Requires specific catalyst system
Protocol: General HATU-Mediated Amide Coupling

Objective: To couple a pyrazole-4-carboxylic acid with a primary or secondary amine.

Materials:

  • Pyrazole-4-carboxylic acid (1.0 eq)

  • Amine or Amine hydrochloride salt (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • Dissolve the pyrazole-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF in a flask under a nitrogen atmosphere.

  • Stir the solution at room temperature for 10-15 minutes to pre-activate the acid.

  • In a separate vial, dissolve the amine (1.1 eq) in a small amount of DMF. If using an amine hydrochloride salt, add it directly to the reaction.

  • Add the amine solution to the activated acid mixture.

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture. The reaction is often slightly exothermic.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash chromatography or recrystallization.

Conclusion

The synthesis of functionalized pyrazole carboxamides is a dynamic and evolving field, crucial for advancing drug discovery and other chemical sciences. The strategies outlined in this guide—from classic cycloadditions to modern multicomponent and C-H functionalization reactions—provide a robust framework for accessing a wide diversity of these important scaffolds. By understanding the mechanistic principles behind each protocol, researchers can rationally design synthetic routes, troubleshoot experimental challenges, and ultimately accelerate the discovery of novel molecules with significant therapeutic and industrial potential.

References

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental building blocks in medicinal chemistry, materials science, and agrochemicals.[1][2][3] Their prevalence is remarkable, with over half of all FDA-approved small-molecule drugs featuring at least one heterocyclic ring.[1][4] This widespread application stems from their unique ability to engage in various biological interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[1][2] The incorporation of heteroatoms like nitrogen, oxygen, and sulfur imparts specific physicochemical properties that allow medicinal chemists to fine-tune the pharmacological and pharmacokinetic profiles of drug candidates.[1][2]

The ever-present demand for novel therapeutics necessitates the development of efficient and diverse synthetic strategies for accessing new heterocyclic scaffolds.[5][6] Modern synthetic chemistry has moved beyond classical methods, embracing innovative techniques that offer greater efficiency, sustainability, and access to complex molecular architectures.[3][5] This guide provides an in-depth exploration of contemporary strategies for synthesizing novel heterocyclic compounds, complete with detailed protocols and expert insights to empower researchers in their quest for the next generation of bioactive molecules.

Strategic Approaches to Heterocyclic Synthesis

The modern synthetic chemist has a powerful arsenal of reactions to construct heterocyclic systems. The choice of strategy is often dictated by the target scaffold, desired substitution patterns, and considerations of efficiency and sustainability. Key contemporary approaches include multicomponent reactions, cycloaddition reactions, and metal-catalyzed cross-coupling reactions.[5][7]

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates the majority of the atoms from the starting materials.[8][9] This inherent atom economy, coupled with procedural simplicity, makes MCRs a highly attractive and sustainable approach for generating molecular diversity.[9][10]

Causality in MCRs: The power of MCRs lies in their ability to rapidly assemble complex molecules in a single step, significantly reducing the number of synthetic operations, purification steps, and waste generation compared to traditional linear syntheses.[9][11] This efficiency is crucial in drug discovery, where the rapid generation of compound libraries for screening is paramount.[9] Microwave-assisted MCRs have further revolutionized this field by dramatically reducing reaction times and often improving yields.[9]

Cycloaddition Reactions: Precision in Ring Formation

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems with a high degree of stereocontrol.[12] These reactions involve the combination of two unsaturated systems to form a new ring.[12] The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example widely used for creating six-membered rings.[12][13] For heterocyclic synthesis, dipolar cycloadditions are particularly valuable, providing access to a wide variety of five-membered heterocycles.[12]

Expert Insight: The predictability and stereospecificity of many cycloaddition reactions are governed by the principles of orbital symmetry. Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) interactions of the reacting partners is key to predicting the feasibility and outcome of a given cycloaddition. This theoretical grounding allows for the rational design of synthetic routes to complex heterocyclic targets.

Transition-Metal-Catalyzed Synthesis: Versatility and Control

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[14][15][16] Catalysts based on palladium, copper, gold, and iron have revolutionized the construction of heterocyclic rings.[14][17] These methods allow for the direct functionalization of C-H bonds, cross-coupling reactions, and intramolecular cyclizations, providing access to a vast chemical space of heterocyclic compounds.[5][14][15]

Trustworthiness of Protocols: Metal-catalyzed reactions often proceed under mild conditions and tolerate a wide range of functional groups, making them robust and reliable methods.[15][16] The development of well-defined catalyst systems has led to highly reproducible protocols, a critical aspect for both academic research and industrial-scale synthesis.

Visualizing the Workflow: From Concept to Compound

The synthesis of a novel heterocyclic compound follows a logical progression from the initial design to the final characterization. This workflow can be visualized to better understand the interconnected stages of the process.

Heterocyclic Synthesis Workflow cluster_0 Design & Planning cluster_1 Execution cluster_2 Analysis & Validation Target_Scaffold Target Scaffold Identification Retrosynthesis Retrosynthetic Analysis Target_Scaffold->Retrosynthesis informs Method_Selection Synthetic Method Selection (MCR, Cycloaddition, etc.) Retrosynthesis->Method_Selection suggests Reaction_Setup Reaction Setup & Optimization Method_Selection->Reaction_Setup dictates Workup Reaction Workup & Isolation Reaction_Setup->Workup leads to Purification Purification (Chromatography, Recrystallization) Workup->Purification yields crude Characterization Structure Characterization (NMR, MS, X-ray) Purification->Characterization provides pure Biological_Screening Biological Screening Characterization->Biological_Screening validates for

Caption: A generalized workflow for the synthesis of novel heterocyclic compounds.

Detailed Protocols and Methodologies

To ensure reproducibility and success, detailed and validated protocols are essential. The following section provides a step-by-step protocol for a widely used multicomponent reaction for the synthesis of dihydropyrimidinones, known as the Biginelli reaction.

Protocol: Microwave-Assisted Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol describes a solvent-free, microwave-assisted synthesis of a dihydropyrimidinone derivative. This approach aligns with the principles of green chemistry by minimizing solvent use and reducing reaction times.[18][19][20]

Reaction Scheme:

Biginelli Reaction Reactants Aldehyde + β-Ketoester + Urea Product Dihydropyrimidinone Reactants->Product One-pot Catalyst Catalyst Microwave (MW) Catalyst->Reactants

Caption: The Biginelli multicomponent reaction for dihydropyrimidinone synthesis.

Materials and Reagents:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Catalyst (e.g., a Lewis acid like Yb(OTf)₃ or a protic acid like p-toluenesulfonic acid)

  • Microwave reactor vials (10 mL)

  • Magnetic stir bars

Procedure:

  • Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the catalyst (e.g., 5 mol% Yb(OTf)₃).

    • Expert Note: The slight excess of urea helps to drive the reaction to completion. The choice of catalyst can significantly impact reaction efficiency and may require optimization for different substrates.

  • Reaction Setup: Seal the vial and place it in the cavity of a dedicated microwave reactor.

  • Microwave Irradiation: Set the reaction parameters. A typical protocol would be to irradiate at 120 °C for 10-15 minutes with stirring.

    • Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. The disappearance of the limiting reagent (typically the aldehyde) indicates completion.

  • Workup and Isolation: After the reaction is complete, allow the vial to cool to room temperature. Add cold water to the reaction mixture, which should induce precipitation of the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure dihydropyrimidinone.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: Optimizing Reaction Conditions

The following table summarizes a hypothetical optimization study for the Biginelli reaction, demonstrating how systematic variation of parameters can lead to improved product yields.

EntryCatalystTemperature (°C)Time (min)Yield (%)
1None1201535
2p-TSA (10 mol%)1201578
3Yb(OTf)₃ (5 mol%)1001585
4Yb(OTf)₃ (5 mol%)1201092
5Yb(OTf)₃ (5 mol%)1201591

Table 1: Optimization of the microwave-assisted Biginelli reaction.

Conclusion and Future Outlook

The synthesis of novel heterocyclic compounds remains a vibrant and critical area of chemical research, driven by the continuous need for new medicines and materials.[3] The strategic application of modern synthetic methods, such as multicomponent reactions, cycloadditions, and metal-catalyzed transformations, provides the tools to access an unprecedented diversity of molecular architectures.[5][6] As the field evolves, a greater emphasis on sustainable and green chemistry principles will undoubtedly shape the development of new synthetic protocols.[19][21][22] The integration of computational tools and machine learning for reaction prediction and optimization promises to further accelerate the discovery of new, life-changing heterocyclic compounds.[3]

References

Application Notes and Protocols: Laboratory-Scale Preparation of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The targeted synthesis of substituted pyrazoles is therefore of significant interest to researchers in these fields. This document provides a comprehensive guide to the laboratory-scale preparation of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, a valuable intermediate in the synthesis of more complex bioactive molecules.[2] The introduction of a nitro group onto the pyrazole ring at the C4-position creates a key functional handle for further chemical transformations, making this compound a versatile building block in organic synthesis.

The synthetic strategy outlined herein involves a two-step process commencing with the readily available 1-methyl-1H-pyrazole-3-carboxylic acid. The first step is an acid-catalyzed esterification to produce the intermediate, Methyl 1-methyl-1H-pyrazole-3-carboxylate. The subsequent and critical step is the regioselective nitration of this intermediate at the electron-rich C4-position of the pyrazole ring. This guide provides detailed, step-by-step protocols for both synthetic steps, along with insights into the underlying chemical principles, safety considerations, and methods for the purification and characterization of the final product.

Reaction Scheme

Reaction_Scheme Starting_Material 1-methyl-1H-pyrazole-3-carboxylic acid Reagent1 Methanol (CH3OH) H+ (cat.) Intermediate Methyl 1-methyl-1H- pyrazole-3-carboxylate Reagent2 HNO3 / H2SO4 Final_Product Methyl 1-methyl-4-nitro-1H- pyrazole-3-carboxylate Reagent1->Intermediate Step 1: Esterification Reagent2->Final_Product Step 2: Nitration

Caption: Overall synthetic route for this compound.

Materials and Reagents

ReagentGradeSupplier
1-methyl-1H-pyrazole-3-carboxylic acid≥98%e.g., Sigma-Aldrich
Methanol (anhydrous)ACS Gradee.g., Fisher Scientific
Sulfuric acid (concentrated)ACS Grade, 95-98%e.g., VWR Chemicals
Nitric acid (concentrated)ACS Grade, 68-70%e.g., VWR Chemicals
Sodium bicarbonateACS Gradee.g., EMD Millipore
Anhydrous sodium sulfateACS Gradee.g., Sigma-Aldrich
Dichloromethane (DCM)ACS Gradee.g., Fisher Scientific
Ethyl acetateACS Gradee.g., Fisher Scientific
HexanesACS Gradee.g., Fisher Scientific
Deuterated chloroform (CDCl3) for NMR99.8 atom % De.g., Cambridge Isotope Laboratories

Experimental Protocols

Part 1: Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate (Starting Material)

This procedure details the Fischer esterification of 1-methyl-1H-pyrazole-3-carboxylic acid. The reaction utilizes an excess of methanol as both a reagent and a solvent, with concentrated sulfuric acid serving as the catalyst.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-1H-pyrazole-3-carboxylic acid (10.0 g, 79.3 mmol).

  • Add anhydrous methanol (150 mL) to the flask.

  • Carefully and slowly, add concentrated sulfuric acid (4.0 mL) to the stirred suspension. The addition is exothermic, and the mixture may become warm.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate. Be cautious as this will cause vigorous gas evolution (CO2). Continue adding the bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 1-methyl-1H-pyrazole-3-carboxylate as a colorless oil or a low-melting solid.

Part 2: Synthesis of this compound (Final Product)

This protocol describes the nitration of Methyl 1-methyl-1H-pyrazole-3-carboxylate. The reaction employs a mixture of concentrated nitric and sulfuric acids, a standard method for electrophilic aromatic nitration. The electron-donating nature of the N-methyl group and the pyrazole ring directs the nitration to the C4 position.

Protocol:

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add Methyl 1-methyl-1H-pyrazole-3-carboxylate (5.0 g, 35.2 mmol).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid (20 mL). Maintain the temperature below 10 °C during the addition.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (3.0 mL, approx. 71 mmol) to concentrated sulfuric acid (6.0 mL) while cooling in an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the solution of the pyrazole ester over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:7 ethyl acetate/hexanes).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with stirring.

  • A precipitate should form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the filter cake with copious amounts of cold water until the washings are neutral to pH paper.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield this compound as a pale yellow solid.

Workflow Diagram

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_nitration Step 2: Nitration E1 Dissolve 1-methyl-1H-pyrazole-3-carboxylic acid in Methanol E2 Add conc. H2SO4 (catalyst) E1->E2 E3 Reflux for 4-6 hours E2->E3 E4 Neutralize with NaHCO3 solution E3->E4 E5 Extract with Dichloromethane E4->E5 E6 Dry and Concentrate E5->E6 E7 Purify by Column Chromatography E6->E7 N1 Dissolve Methyl 1-methyl-1H-pyrazole-3-carboxylate in conc. H2SO4 at 0-5 °C E7->N1 Starting Material for Nitration N2 Prepare Nitrating Mixture (HNO3/H2SO4) N3 Add Nitrating Mixture dropwise at <10 °C N1->N3 N2->N3 N4 Stir at 0-5 °C for 1-2 hours N3->N4 N5 Quench on crushed ice N4->N5 N6 Filter and wash with cold water N5->N6 N7 Recrystallize to purify N6->N7

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization

The identity and purity of the synthesized this compound (CAS No. 4598-86-1) should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point 170-173 °C[3]
¹H NMR (CDCl₃)δ (ppm): ~8.4 (s, 1H, pyrazole C5-H), ~4.0 (s, 3H, N-CH₃), ~3.9 (s, 3H, O-CH₃). The exact chemical shifts may vary slightly depending on the solvent and concentration. The singlet for the pyrazole proton confirms the regioselective nitration at the C4 position.
¹³C NMR (CDCl₃)Expected signals for the pyrazole ring carbons, the ester carbonyl carbon, and the two methyl carbons. The C4 carbon signal will be significantly shifted due to the presence of the nitro group.
IR (KBr) ν (cm⁻¹): ~1730 (C=O stretch of ester), ~1540 and ~1350 (asymmetric and symmetric NO₂ stretches), ~3100 (aromatic C-H stretch).
Mass Spectrometry (EI) m/z: Calculated for C₅H₅N₃O₄, 171.03. The molecular ion peak [M]⁺ should be observed at m/z 171.

Safety and Handling

General Precautions:

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Concentrated Sulfuric Acid and Nitric Acid: These are highly corrosive and strong oxidizing agents.[4] They can cause severe burns upon contact with skin and eyes. Handle with extreme care and always add acid to water, never the other way around. The nitrating mixture is particularly hazardous and should be prepared and used with caution in an ice bath to control the exothermic reaction.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Avoid inhalation of vapors and skin contact.

Waste Disposal:

  • All organic waste should be collected in a designated chlorinated solvent waste container.

  • Aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

Conclusion

The protocols detailed in this application note provide a reliable method for the laboratory-scale synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable synthetic intermediate for use in a variety of drug discovery and development applications. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product. Adherence to the safety guidelines is paramount to ensure a safe and successful synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrazole Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazole carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the isolation and purification of these important heterocyclic compounds. The following content, presented in a question-and-answer format, provides troubleshooting strategies and practical advice grounded in established chemical principles.

Part 1: Core Purification Strategies

This section addresses the primary techniques used for purifying pyrazole carboxylate esters and the rationale for choosing one method over another.

Q1: What are the principal methods for purifying crude pyrazole carboxylate esters?

The three most common and effective techniques are flash column chromatography, recrystallization, and distillation. The choice depends on the physical properties of the ester (e.g., solid vs. liquid, thermal stability) and the nature of the impurities.

  • Flash Column Chromatography is the workhorse for separating mixtures based on the differential adsorption of components to a stationary phase (typically silica gel). It is highly versatile for removing both polar and non-polar impurities from solid or liquid esters.[1][2][3]

  • Recrystallization is an excellent technique for purifying solid compounds that exhibit poor solubility in a solvent at room temperature but high solubility at elevated temperatures. It is highly effective at removing small amounts of impurities, often yielding material of very high purity.[4][5][6]

  • Distillation is suitable for purifying liquid esters that are thermally stable and have a boiling point distinct from impurities.[7][8][9] Vacuum distillation is often employed to lower the boiling point and prevent thermal decomposition.[7][8]

Decision-Making Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate purification technique.

Purification Method Selection Start Crude Pyrazole Carboxylate Ester IsSolid Is the crude product a solid? Start->IsSolid IsThermallyStable Is the ester thermally stable? IsSolid->IsThermallyStable No (Liquid/Oil) TLC_Analysis Perform TLC Analysis: Are impurities well-separated from the product spot? IsSolid->TLC_Analysis Yes Chromatography Use Flash Column Chromatography IsThermallyStable->Chromatography No Distillation Use Vacuum Distillation IsThermallyStable->Distillation Yes Recrystallization Attempt Recrystallization TLC_Analysis->Recrystallization No (Minor Impurities, Close Rf) TLC_Analysis->Chromatography Yes (Major Impurities, Separable Rf) End_Solid Pure Solid Product Recrystallization->End_Solid Chromatography->End_Solid If Solid End_Liquid Pure Liquid Product Chromatography->End_Liquid If Liquid Distillation->End_Liquid

Caption: Workflow for selecting a purification method.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during purification experiments.

Flash Column Chromatography

Q2: My compound is streaking or tailing on the silica gel column. What is causing this and how can I fix it?

Streaking is often caused by one of three issues: compound acidity, overloading the column, or poor solvent choice.

  • Causality (Acidity): Pyrazole rings contain acidic N-H protons, and the carboxylate ester can hydrolyze to a carboxylic acid. These acidic functionalities interact strongly with the slightly acidic silica gel, causing tailing.

  • Solution: Add a small amount of a modifying agent to your eluent system. For acidic compounds, adding 0.5-1% acetic acid can improve peak shape. Conversely, if the compound has basic impurities, adding 0.5-1% triethylamine can neutralize active sites on the silica.

  • Causality (Overloading): Applying too much crude material to the column prevents proper separation, leading to broad, overlapping bands.

  • Solution: A general rule of thumb is to load 1g of crude material per 25-100g of silica gel, depending on the separation difficulty.

  • Causality (Solvent): If the eluent is too polar, the compound will move too quickly with the solvent front (high Rf), resulting in poor separation. If it's not polar enough, the compound may streak due to strong silica interaction.

  • Solution: Aim for an Rf value of 0.25-0.35 for your target compound on a TLC plate using the chosen eluent system. Hexane/ethyl acetate mixtures are a common starting point for pyrazole esters.[1][3]

Q3: I am getting poor separation between my desired ester and a closely-related impurity. How can I improve resolution?

Improving resolution requires optimizing the chromatography conditions to exploit subtle differences between the compounds.

  • Change Eluent System: Switch to a solvent system with different selectivities. For example, if a hexane/ethyl acetate system is failing, try a dichloromethane/methanol or toluene/acetone system. These solvents interact differently with your compounds and the silica gel.

  • Use a Finer Mesh Silica: Switching from standard silica gel (e.g., 60-120 mesh) to a finer mesh (e.g., 230-400 mesh) increases the surface area and the number of theoretical plates, leading to better separation.[1]

  • Employ Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.

Q4: I suspect my ester is decomposing on the silica gel. What are my options?

Some pyrazole derivatives can be sensitive to the acidic nature of silica gel.

  • Switch to a Different Stationary Phase:

    • Alumina (Neutral or Basic): For acid-sensitive compounds, neutral or basic alumina can be an excellent alternative to silica.

    • Reverse-Phase Chromatography: In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (like acetonitrile/water).[10] This is often effective for polar pyrazole derivatives and avoids the acidity of normal-phase silica.

Recrystallization

Q5: My pyrazole carboxylate ester has "oiled out" instead of forming crystals. What should I do?

Oiling out occurs when the compound comes out of solution above its melting point or when the solution is supersaturated.

  • Causality: This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound. Impurities can also suppress crystallization.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil fully redissolves.

    • Add slightly more solvent to reduce the concentration.

    • Allow the solution to cool very slowly. Insulating the flask can promote the formation of well-ordered crystals.

    • Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.

    • Add a seed crystal from a previous successful batch if available.

Troubleshooting Workflow for Failed Recrystallization

Recrystallization Troubleshooting Start Crude solid dissolved in hot solvent Cooling Cool solution to RT, then place in ice bath Start->Cooling Result What is the result? Cooling->Result OiledOut Product has 'Oiled Out' Result->OiledOut Oil NoCrystals No Crystals Formed (Solution remains clear) Result->NoCrystals Clear Success Crystals Formed Result->Success Solid Reheat Re-heat to dissolve oil. Add more solvent. Cool SLOWLY. OiledOut->Reheat ReduceVolume Reduce solvent volume by evaporation. Attempt cooling again. NoCrystals->ReduceVolume End Isolate Pure Crystals via Filtration Success->End Scratch Scratch flask with glass rod. Add seed crystal. Reheat->Scratch Scratch->Cooling ReduceVolume->Cooling ChangeSolvent Try a different solvent system. ReduceVolume->ChangeSolvent If still no crystals ChangeSolvent->Start

Caption: Troubleshooting flowchart for recrystallization.

Q6: I can't find a suitable single solvent for recrystallization. What's the next step?

Using a binary solvent system is a powerful alternative.

  • Methodology:

    • Dissolve your crude ester in a small amount of a "good" solvent (in which it is highly soluble).

    • Heat this solution to just below the boiling point.

    • Slowly add a "poor" solvent (in which the ester is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a few drops of the "good" solvent to make the solution clear again.

    • Allow the mixture to cool slowly. Crystals should form as the overall solvent polarity changes.

Table 1: Common Solvents for Pyrazole Carboxylate Ester Purification
Technique Common Solvents & Systems
Recrystallization Ethanol, Methanol, Ethyl Acetate, Toluene, Acetone, Ethanol/Water, Ethyl Acetate/Hexane.[4][5][11]
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Ethyl Acetate.[1][2][3]
Distillation Not applicable (technique purifies neat liquids).

Part 3: Frequently Asked Questions (FAQs)

Q7: What are the most common impurities I should expect in my crude pyrazole carboxylate ester?

Impurities largely depend on the synthetic route. For the common Knorr pyrazole synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine), you can expect:

  • Regioisomers: If an unsymmetrical dicarbonyl or hydrazine is used, the formation of isomeric pyrazole products is a significant possibility.[8][12] These can be very difficult to separate.

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compound or hydrazine.

  • Reaction Byproducts: Intermediates from the condensation reaction that did not fully cyclize.[12]

Q8: I am concerned about the hydrolysis of my ester group during aqueous workup or purification. How can I minimize this?

Ester hydrolysis is a valid concern, especially under acidic or basic conditions.

  • Neutralize Promptly: During aqueous workup, ensure the solution is neutralized quickly. Use mild bases like sodium bicarbonate rather than strong bases like sodium hydroxide.[1]

  • Avoid Protic Solvents if Necessary: In chromatography, avoid highly protic mobile phases like methanol if your ester is particularly labile. Dichloromethane or ethyl acetate-based systems are often safer.[13]

  • Dry Thoroughly: Ensure organic extracts are thoroughly dried (e.g., over anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation to remove residual water.[1][7]

Q9: How do I definitively assess the purity of my final product?

A combination of techniques is recommended for a comprehensive assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify organic impurities.[1][4]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indicator of purity.[1]

  • Melting Point Analysis: A sharp melting point that matches the literature value indicates high purity for a solid compound.[1][4] Impurities typically broaden the melting range and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[1]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation: Select an appropriate eluent system based on TLC analysis (target Rf ≈ 0.3). Prepare the required volume of eluent.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" by mixing the silica with the eluent and pouring it into the column. Allow it to settle into a uniform bed.

  • Sample Loading: Dissolve the crude pyrazole ester (e.g., 500 mg) in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"). Apply the sample carefully to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator.[1]

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which the ester is poorly soluble at room temperature but very soluble at high temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.

References

Common side products in the nitration of pyrazole rings

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the nitration of pyrazole rings, a cornerstone of many synthetic pathways in medicinal chemistry and materials science, can present unique challenges. This guide is designed to provide you with in-depth, practical solutions to common issues encountered during your experiments, focusing on the formation of unwanted side products. We will delve into the causality behind these experimental outcomes and provide validated protocols to enhance the success of your research.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of nitropyrazole isomers. What's causing this and how can I improve regioselectivity?

A1: This is a frequent challenge. The regioselectivity of pyrazole nitration is highly dependent on the reaction conditions and the nature of the substituents on the pyrazole ring.

  • Underlying Cause: The pyrazole ring has multiple positions susceptible to electrophilic attack (N1, C3, C4, and C5). The distribution of electron density, which dictates the site of nitration, is influenced by:

    • Acidity of the Medium: In strongly acidic conditions, such as a mixture of nitric and sulfuric acids (HNO₃/H₂SO₄), the pyrazole ring can be protonated. This deactivates the ring towards electrophilic attack, and if a more reactive group (like a phenyl ring) is present, nitration may occur there instead.[1][2][3]

    • Nitrating Agent: Milder nitrating agents, such as acetyl nitrate (formed from nitric acid and acetic anhydride), are less acidic and can favor nitration on the unprotonated, more activated pyrazole ring.[1]

    • Substituents: Electron-donating groups on the pyrazole ring activate it for electrophilic substitution, while electron-withdrawing groups are deactivating.[1][4] The position of these substituents will direct the incoming nitro group. For instance, alkyl or alkoxy groups at the C3 or C5 positions tend to direct nitration to the C4 position.[1]

  • Troubleshooting & Optimization:

    • To selectively nitrate the C4 position of a 1-phenylpyrazole, consider using acetyl nitrate.[1]

    • If you wish to nitrate the phenyl ring of a 1-phenylpyrazole, a mixture of nitric and sulfuric acids is the preferred reagent.[1][2]

    • For unsubstituted pyrazole, direct nitration with a mixture of fuming nitric acid and fuming sulfuric acid can yield 4-nitropyrazole with good selectivity under optimized conditions.[5][6]

Q2: My reaction is producing dinitrated or other over-nitrated pyrazoles. How can I prevent this?

A2: The formation of dinitrated or even trinitrated pyrazoles is a common side product, especially under harsh reaction conditions.[7][8]

  • Underlying Cause: The initial introduction of a nitro group onto the pyrazole ring deactivates it towards further electrophilic substitution. However, if the reaction conditions are forcing enough (e.g., high temperatures, strong acid concentrations, or extended reaction times), a second or even third nitro group can be introduced.[8][9] The formation of 1,4-dinitropyrazole can subsequently rearrange to form 3,4-dinitropyrazole or 3,5-dinitropyrazole.[5][10]

  • Troubleshooting & Optimization:

    • Control Reaction Temperature: Carefully control the reaction temperature. Over-nitration is often favored at higher temperatures.

    • Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent. An excess of the nitrating agent will increase the likelihood of multiple nitrations.

    • Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the desired mononitrated product is formed.[9]

    • Choice of Nitrating Agent: Consider using a milder nitrating agent if over-nitration is a persistent issue.

Q3: I've isolated an unexpected N-nitropyrazole. Is this a stable product, and can it be converted to the C-nitrated pyrazole I want?

A3: The initial site of nitration can be the N1 position, forming an N-nitropyrazole. This is often an intermediate that can rearrange to the more stable C-nitrated product.[11][12]

  • Underlying Cause: The N1 position of the pyrazole ring is nucleophilic and can be readily nitrated to form an N-nitropyrazole. These N-nitro compounds are generally less stable than their C-nitro isomers and can undergo thermal or acid-catalyzed rearrangement to place the nitro group on a carbon atom, typically the C3 or C4 position.[11][12]

  • Troubleshooting & Optimization:

    • Inducing Rearrangement: If you have isolated an N-nitropyrazole, you can often convert it to the desired C-nitropyrazole by heating the compound in a suitable solvent or by treating it with acid.[11] For example, N-nitropyrazole can be rearranged to 4-nitropyrazole in sulfuric acid at room temperature.[11]

    • One-Pot Procedures: Some synthetic methods are designed as "one-pot" procedures where the initial N-nitration is followed directly by rearrangement to the C-nitrated product without isolation of the intermediate.[5][6]

Q4: My nitration of a substituted pyrazole is leading to a complex mixture of products that are difficult to separate. What are my options?

A4: The presence of various substituents can lead to multiple reactive sites, resulting in a mixture of isomers that can be challenging to purify.[13][14]

  • Underlying Cause: The directing effects of multiple substituents can sometimes be conflicting or can activate several positions on the ring to a similar degree, leading to poor regioselectivity.[1][4] Additionally, if the substituent itself is susceptible to nitration (e.g., a phenyl group), this adds another layer of complexity.[15][16]

  • Troubleshooting & Optimization:

    • Chromatography: Column chromatography is a standard method for separating isomeric products.[9] Experiment with different solvent systems (e.g., petroleum ether/ethyl acetate) to achieve optimal separation.[9]

    • Crystallization: If the desired product is a solid, fractional crystallization can sometimes be an effective purification method.

    • Protecting Groups: In complex syntheses, it may be necessary to use protecting groups to block certain reactive sites on the pyrazole ring or on substituents to ensure nitration occurs at the desired position.

    • Solvent Effects: The choice of solvent can influence regioselectivity. For instance, the use of fluorinated alcohols has been shown to dramatically increase regioselectivity in pyrazole formation, a principle that could potentially be applied to its subsequent reactions.[13][14]

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Action(s)
Low to no yield of nitrated product 1. Reaction conditions are too mild. 2. The pyrazole ring is strongly deactivated by electron-withdrawing substituents. 3. The nitrating agent has decomposed.1. Increase the reaction temperature or use a stronger nitrating agent (e.g., HNO₃/H₂SO₄). 2. Use more forcing reaction conditions (higher temperature, longer reaction time). 3. Use freshly prepared or properly stored nitrating agents.
Formation of tar or decomposition products 1. Reaction conditions are too harsh (e.g., temperature is too high). 2. The starting material or reagents are impure.1. Lower the reaction temperature and add the nitrating agent slowly. 2. Ensure the purity of all starting materials and reagents.
Inconsistent results between batches 1. Variations in reagent quality (especially the concentration of nitric or sulfuric acid). 2. Inconsistent control of reaction parameters (temperature, time, stirring).1. Use reagents from the same lot or titrate to determine the exact concentration. 2. Carefully control all reaction parameters and ensure they are consistent for each run.
Product is contaminated with starting material 1. Incomplete reaction.1. Increase the reaction time or temperature. 2. Increase the stoichiometry of the nitrating agent. 3. Monitor the reaction by TLC to ensure completion.

Experimental Protocols

Protocol 1: Selective C4-Nitration of Unsubstituted Pyrazole

This one-pot, two-step method provides an efficient route to 4-nitropyrazole.[5][6]

Materials:

  • Pyrazole

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (98%)

  • Fuming sulfuric acid (20% oleum)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add pyrazole to concentrated sulfuric acid to form pyrazole sulfate.

  • Prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid in a separate flask, also cooled in an ice bath.

  • Slowly add the nitrating mixture to the pyrazole sulfate solution while maintaining the reaction temperature at 50°C.

  • Stir the reaction mixture at 50°C for 1.5 hours.

  • After the reaction is complete (monitored by TLC), carefully pour the mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization.

Optimal molar ratio: n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.[5]

Protocol 2: Purification of Nitropyrazoles by Column Chromatography

This is a general procedure for the purification of nitropyrazole products.[9]

Materials:

  • Crude nitropyrazole product

  • Silica gel

  • Appropriate solvent system (e.g., petroleum ether/ethyl acetate)

  • Chromatography column

  • Collection flasks

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent (e.g., petroleum ether).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Adsorb the dissolved product onto a small amount of silica gel and evaporate the solvent.

  • Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity.

  • Collect fractions and monitor by TLC to identify the fractions containing the desired product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified nitropyrazole.

Visualizing Reaction Pathways

To better understand the factors influencing the outcome of pyrazole nitration, the following diagrams illustrate the key decision points and potential products.

Nitration_Side_Products cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products Pyrazole Pyrazole Nitrating Agent Nitrating Agent N-Nitropyrazole N-Nitropyrazole Pyrazole->N-Nitropyrazole Initial Attack 4-Nitropyrazole 4-Nitropyrazole Nitrating Agent->4-Nitropyrazole Mild Conditions (e.g., Acetyl Nitrate) Mixture of Isomers Mixture of Isomers Nitrating Agent->Mixture of Isomers Poor Control Acid Catalyst Acid Catalyst Dinitropyrazoles Dinitropyrazoles Acid Catalyst->Dinitropyrazoles Strong Acid (e.g., H₂SO₄) Temperature Temperature Temperature->Dinitropyrazoles High Temp Substituents Substituents Substituents->Mixture of Isomers Conflicting Directing Effects Nitrated Substituent Nitrated Substituent Substituents->Nitrated Substituent Reactive Substituent (e.g., Phenyl) N-Nitropyrazole->4-Nitropyrazole Rearrangement

Caption: Factors influencing pyrazole nitration outcomes.

This guide provides a foundational understanding of the common side products in pyrazole nitration and offers practical solutions for their mitigation. For more specific applications or persistent issues, we encourage you to consult the detailed literature cited below.

References

Technical Support Center: A Troubleshooting Guide for Pyrazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during pyrazole cyclization reactions. Instead of a generic overview, we will address specific, frequently encountered problems in a direct question-and-answer format, grounded in mechanistic principles and supported by field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I systematically troubleshoot this?

Low yield is a multifaceted problem that can originate from the quality of starting materials, suboptimal reaction conditions, or the occurrence of unforeseen side reactions.[1][2] A logical and systematic approach is crucial for diagnosing the root cause.

Causality and Expert Analysis: The cornerstone of many pyrazole syntheses, particularly the Knorr synthesis, is the condensation between a hydrazine and a 1,3-dicarbonyl compound.[2][3] The reaction's success hinges on the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons. Any factor that diminishes these properties or introduces competitive reaction pathways will compromise the yield.

Troubleshooting Workflow: The following workflow provides a structured approach to identifying and resolving the cause of low reaction yield.

LowYield_Troubleshooting start Low Yield Observed check_sm Assess Starting Material Purity start->check_sm sm_impure Impure? check_sm->sm_impure check_cond Evaluate Reaction Conditions cond_suboptimal Suboptimal? check_cond->cond_suboptimal check_side Investigate Side Reactions side_evident Evident? check_side->side_evident check_workup Review Purification & Workup workup_loss Loss During Workup? check_workup->workup_loss sm_impure->check_cond No sol_purify_sm Purify/Replace Reagents (e.g., Use fresh hydrazine) sm_impure->sol_purify_sm Yes cond_suboptimal->check_side No sol_optimize Optimize Temp, Solvent, pH, Stoichiometry (See Table 1) cond_suboptimal->sol_optimize Yes side_evident->check_workup No sol_adjust_cond Adjust Conditions to Minimize (e.g., lower temp, inert atm.) side_evident->sol_adjust_cond Yes sol_modify_workup Modify Extraction/Purification Method workup_loss->sol_modify_workup Yes end_node Yield Improved workup_loss->end_node No sol_purify_sm->end_node sol_optimize->end_node sol_adjust_cond->end_node sol_modify_workup->end_node

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Step-by-Step Troubleshooting Protocol:

  • Assess Starting Material Purity:

    • Hydrazine Quality: Hydrazine and its derivatives can degrade over time, especially if exposed to air and light. It is highly recommended to use a freshly opened bottle or to purify the hydrazine prior to use.[1]

    • Dicarbonyl Compound Integrity: Ensure the 1,3-dicarbonyl compound is pure and has not undergone self-condensation or degradation.

    • Verification: Run a quick TLC or ¹H NMR of your starting materials to confirm their identity and purity before starting the reaction.

  • Optimize Reaction Conditions:

    • Stoichiometry: While a 1:1 stoichiometry is typical, sometimes using a slight excess (1.0-1.2 equivalents) of the hydrazine can drive the reaction to completion, especially if the hydrazine is volatile or prone to degradation.[1]

    • Solvent, Temperature, and pH: These parameters are intrinsically linked. The optimal conditions can vary significantly based on the specific substrates. Refer to the table below for guidance. Monitoring the reaction's progress via TLC or LC-MS is crucial to determine the optimal reaction time and prevent byproduct formation from prolonged heating.[1]

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

Parameter Common Choice Rationale & Troubleshooting Action
Solvent Ethanol, Acetic Acid, DMF Ethanol is a common protic solvent. Acetic acid can act as both solvent and catalyst. Aprotic dipolar solvents like DMF can sometimes improve yields for arylhydrazines.[4] Action: Screen different solvents if yield is low.
Temperature Room Temp to Reflux Many reactions proceed at room temperature, but heating is often required. Action: If no reaction occurs at RT, gradually increase the temperature while monitoring by TLC. Excessive heat can cause degradation.

| Catalyst/pH | Acetic Acid (cat.), NaOAc | Acid catalysis is common.[5] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), adding a mild base like sodium acetate can be beneficial by liberating the free hydrazine.[1] Action: Adjust pH; acidic conditions might favor one regioisomer, while basic conditions could favor another.[6] |

Issue 2: Formation of Regioisomers

Question: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

The formation of a regioisomeric mixture is a classic challenge in pyrazole synthesis, arising from the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.[1][7] The initial nucleophilic attack from the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[1]

Mechanistic Insight: Regioselectivity is governed by a delicate balance of steric and electronic factors of the substituents on both reactants.[1][7] The more electrophilic carbonyl carbon will typically be attacked by the more nucleophilic nitrogen of the hydrazine.

Regioisomer_Formation reactants Unsymmetrical 1,3-Diketone (R1 ≠ R3) + Substituted Hydrazine (R2-NH-NH2) path_a Attack at C1 reactants->path_a path_b Attack at C3 reactants->path_b product_a Regioisomer A (1,5-disubstituted) path_a->product_a product_b Regioisomer B (1,3-disubstituted) path_b->product_b Knorr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification setup1 Dissolve 1,3-dicarbonyl (1.0 eq.) in solvent (e.g., Ethanol) setup2 Add acid catalyst (e.g., glacial acetic acid, 3-5 drops) setup1->setup2 setup3 Add hydrazine derivative (1.0-1.1 eq.) dropwise setup2->setup3 reaction1 Stir at specified temperature (e.g., RT to 100°C) setup3->reaction1 reaction2 Monitor progress by TLC (e.g., every 30-60 min) reaction1->reaction2 reaction3 Stop reaction upon consumption of limiting reagent reaction2->reaction3 workup1 Cool to RT and add water to precipitate the product reaction3->workup1 workup2 Collect solid by vacuum filtration workup1->workup2 workup3 Wash with cold water/solvent workup2->workup3 workup4 Purify by recrystallization or column chromatography workup3->workup4

References

Technical Support Center: Navigating the Scale-Up of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning pyrazole synthesis from the laboratory bench to pilot or production scale. Pyrazoles are cornerstone heterocyclic scaffolds in pharmaceuticals and agrochemicals, making their efficient, safe, and scalable synthesis a critical endeavor.[1][2]

Scaling up any chemical synthesis introduces challenges that may not be apparent at the gram scale. The fundamental principles of reaction kinetics, thermodynamics, and mass transfer manifest differently in large reactors, often leading to unexpected outcomes in yield, purity, and safety.[3][4] This guide provides field-proven insights and systematic troubleshooting strategies to help you navigate these complexities in a structured, question-and-answer format.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific, frequently encountered problems during the scale-up of pyrazole synthesis. Each answer explains the underlying scientific principles and provides actionable solutions.

Issue 1: Decreased Yield and Purity Upon Scale-Up

Q: My pyrazole synthesis worked perfectly on a 10g scale, but when I scaled it to 1kg, the yield dropped from 90% to 60% and I see more impurities. What went wrong?

A: This is one of the most common challenges in process scale-up, and it typically stems from issues with heat and mass transfer.[5]

  • Causality - Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you increase the reactor size.[3][5] A small flask can dissipate heat quickly through its walls, but a large reactor cannot. This inefficiency can lead to:

    • Localized Hotspots: Pockets of the reaction mixture become significantly hotter than the set temperature, triggering side reactions or thermal degradation of starting materials and products.[4]

    • Incomplete Reactions: If the reaction is endothermic or requires precise heating, parts of the large batch may not reach the optimal temperature, leading to incomplete conversion.

  • Causality - Poor Mixing: What appears as a homogenous solution in a stirred flask can have significant concentration gradients in a large reactor.[4][5] Inadequate agitation means reactants are not encountering each other at the optimal rate, which can slow down the main reaction and allow slower, undesired side reactions to become more prominent.

Solutions:

  • Optimize Reagent Addition: For exothermic reactions, such as the condensation with hydrazine, do not add the reagent all at once.[6] Implement a slow, controlled addition via a pump. This allows the reactor's cooling system to keep up with the heat being generated.[4][6] It's crucial to ensure the reagent reacts as it's added to avoid dangerous accumulation.[4]

  • Reactor and Agitation Selection: Use a jacketed reactor with appropriate heat transfer fluid for precise temperature control.[5] Ensure the impeller (stirrer) design and speed are suitable for the viscosity and volume of your reaction mixture to ensure homogeneity.

  • In-Process Monitoring: Do not rely on the reaction time from the lab-scale experiment.[5] Implement in-process controls (e.g., HPLC, UPLC, or TLC) to monitor the consumption of starting materials and the formation of the product. The reaction is complete when the starting material is consumed, not after a predetermined time.

Issue 2: Poor or Altered Regioselectivity

Q: My synthesis of a 3,5-disubstituted pyrazole from an unsymmetrical 1,3-dicarbonyl compound gave me a single isomer in the lab. At scale, I'm getting a 3:1 mixture of regioisomers. How can I regain selectivity?

A: The formation of regioisomers is often governed by a delicate balance between kinetic and thermodynamic control, which can be easily disrupted by changes in scale-up conditions.[6]

  • Causality - Temperature Fluctuations: As discussed above, poor heat transfer can lead to temperature gradients. Different activation energies for the pathways leading to the different isomers mean that even small temperature deviations can significantly alter the isomeric ratio.[5] The Knorr pyrazole synthesis, for instance, is highly dependent on which carbonyl group of the 1,3-dicarbonyl compound is attacked first by the hydrazine.[7][8]

  • Causality - pH and Catalyst Concentration: If the reaction is acid- or base-catalyzed, localized concentration gradients due to poor mixing can create regions of varying pH or catalyst concentration, impacting selectivity. Acidic conditions, for example, are often used to catalyze imine formation in the Knorr synthesis, and controlling the pH can be crucial.[8][9]

Solutions:

  • Strict Temperature Control: Maintain a consistent and uniform temperature profile across the entire reactor. This may require a slower addition rate for exothermic steps.

  • Solvent and Catalyst Screening: The choice of solvent can influence which reaction pathway is favored.[6] Sometimes, a simple solvent change can dramatically improve regioselectivity. If using a catalyst, screen different options, as some may offer better selectivity.

  • Alternative Synthetic Routes: If regioselectivity remains a persistent issue, it may be necessary to explore alternative synthetic pathways that offer better innate regiochemical control, even if it adds steps to the overall synthesis.[6]

Issue 3: Exothermic Runaway and Safety Hazards

Q: My reaction involves hydrazine hydrate, and I'm concerned about thermal runaway at the pilot scale. What are the essential safety protocols?

A: This is a critical concern. Hydrazine is a high-energy, toxic compound, and its reactions are often highly exothermic, posing a significant risk of thermal runaway if not properly managed.[6] Similarly, syntheses involving diazonium salt intermediates, which can be explosive, require extreme caution.[3]

  • Causality - Heat Accumulation: The combination of a highly exothermic reaction and poor heat dissipation at a large scale is the primary cause of thermal runaway. The reaction rate increases with temperature, which generates more heat, creating a dangerous feedback loop.

Solutions & Safety Protocols:

  • Process Safety Assessment: Before any scale-up, perform a thorough safety assessment. Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) can quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR), which helps in designing adequate cooling capacity.

  • Engineered Controls:

    • Slow, Sub-surface Addition: Add the hazardous reagent (e.g., hydrazine) slowly below the surface of the reaction mixture to ensure immediate mixing and reaction.

    • Efficient Cooling: Use a reactor with sufficient cooling capacity. Ensure the temperature difference (ΔT) between the reactor contents and the cooling jacket is adequate.

    • Dilution: Running the reaction at a lower concentration can help manage the exotherm, as the solvent acts as a heat sink.[6]

  • Consider Flow Chemistry: For particularly hazardous steps, such as those involving unstable diazonium intermediates, transitioning from batch to continuous flow processing is a powerful safety strategy.[3][10] In a flow reactor, only a tiny amount of the hazardous intermediate exists at any given moment, drastically reducing the risk of a dangerous accumulation.[3][10]

Issue 4: Challenges in Product Isolation and Purification

Q: In the lab, I used column chromatography to purify my product. This isn't feasible for a 5kg batch. Now, direct crystallization from the crude oil is giving me an impure, oily solid. What should I do?

A: Purification is a major hurdle in large-scale synthesis. What works for milligrams is often impractical for kilograms.[5] "Oiling out," where the product separates as a liquid instead of a solid during crystallization, is a common sign that the purity is too low or the wrong solvent system is being used.[11]

  • Causality - Impurity Profile: The higher level and different types of impurities generated at scale can interfere with crystal lattice formation, acting as "eutectic melters" that depress the melting point and prevent solidification.

  • Causality - Supersaturation and Cooling Rate: Cooling a large volume too quickly can lead to rapid precipitation instead of slow crystal growth, trapping impurities within the solid.

Solutions:

  • Identify the Impurities: First, characterize the impurities in your crude product using techniques like LC-MS or NMR. Understanding what you need to remove is key to designing an effective purification strategy.

  • Scalable Purification Techniques:

    • Recrystallization: This is the most common and effective large-scale purification method for solids.[11] A systematic screening of solvents is essential. The ideal solvent should dissolve the product well when hot but poorly when cold, while impurities should remain soluble at cold temperatures.[11]

    • Slurry Washes: If the product is a solid but contains soluble impurities, washing the crude solid with a solvent in which the product is sparingly soluble can be a highly effective and scalable method.[5]

    • Acid-Base Extraction: Pyrazoles are basic at the N-2 nitrogen.[7] You can often purify them by dissolving the crude mixture in an organic solvent, extracting with an aqueous acid to move the pyrazole into the aqueous layer, washing the organic layer to remove non-basic impurities, and then basifying the aqueous layer to precipitate the pure pyrazole, which can be extracted back into an organic solvent. This can also be achieved by forming and crystallizing an acid addition salt.[12]

Visual Troubleshooting Guide

The following diagram provides a decision-making workflow for troubleshooting common issues during pyrazole synthesis scale-up.

ScaleUp_Troubleshooting start Problem Encountered During Scale-Up low_yield Low Yield / Purity start->low_yield safety_issue Exotherm / Safety Concern start->safety_issue purification_fail Purification Failure start->purification_fail check_transfer Analyze Heat & Mass Transfer low_yield->check_transfer Likely Cause assess_hazard Perform Reaction Calorimetry (DSC, RC1) safety_issue->assess_hazard Quantify Hazard id_impurities Characterize Impurities (LC-MS, NMR) purification_fail->id_impurities First Step solution_mixing Improve Agitation (Baffles, Impeller Design) check_transfer->solution_mixing Poor Mixing? solution_addition Slow Reagent Addition check_transfer->solution_addition Poor Temp Control? solution_monitoring Use In-Process Controls (HPLC, TLC) check_transfer->solution_monitoring Reaction Time Issue? control_exotherm Engineered Controls assess_hazard->control_exotherm Implement consider_flow Consider Flow Chemistry for Hazardous Steps control_exotherm->consider_flow If risk remains high recrystallize Optimize Recrystallization (Solvent Screen) id_impurities->recrystallize For Solids slurry Perform Slurry Wash id_impurities->slurry For Solids acid_base Use Acid-Base Extraction id_impurities->acid_base If Basic

Caption: A decision tree for troubleshooting common pyrazole synthesis scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor when scaling up a pyrazole synthesis? A: The most critical parameters are: 1) Temperature (both of the reaction mass and the cooling/heating jacket), 2) Rate of reagent addition , 3) Agitation speed , and 4) Reaction progress via in-process analytical methods (e.g., HPLC). These factors are highly interdependent and control reaction rate, selectivity, and safety.

Q2: How does the choice of synthetic route (e.g., Knorr vs. Paal-Knorr) impact scale-up? A: Both are robust methods, but they have different considerations. The Knorr synthesis , reacting a 1,3-dicarbonyl with a hydrazine, is very common.[7][13] Its main challenge is controlling regioselectivity with unsymmetrical dicarbonyls.[7] The Paal-Knorr synthesis , reacting a 1,4-dicarbonyl with a hydrazine, typically gives pyrroles but can be adapted for pyrazoles.[14][15][16] The choice often depends on the availability and stability of the dicarbonyl starting materials. The Knorr synthesis is generally more direct for accessing a wide variety of substituted pyrazoles.

Q3: When should I seriously consider switching from batch to continuous flow processing? A: You should strongly consider flow chemistry when:

  • The reaction involves highly unstable or explosive intermediates, like diazonium salts.[3][10]

  • The reaction is extremely exothermic and difficult to control thermally in a large batch reactor.[10]

  • The reaction requires conditions that are difficult to achieve at scale in batch, such as very high pressures or temperatures, or very short residence times.[10] Flow chemistry offers superior heat transfer, precise control over reaction time, and enhanced safety, making it ideal for challenging transformations.[10]

Q4: How do I choose the right solvent for both the reaction and the workup at a large scale? A: Solvent selection at scale goes beyond just solubility. You must consider:

  • Safety: Flash point, toxicity, and boiling point are critical. Avoid highly volatile or toxic solvents like 1,4-dioxane or chloroform if possible.[3]

  • Cost & Availability: The cost of the solvent becomes significant at large volumes.

  • Environmental Impact: Choose greener, more sustainable solvents where possible.

  • Workup Compatibility: The solvent should allow for easy product isolation. For example, a water-immiscible solvent simplifies aqueous extractions. A solvent with a moderate boiling point allows for easy removal without requiring very high temperatures that could degrade the product.

Protocols & Data

Protocol 1: General Procedure for Scale-Up of Knorr Pyrazole Synthesis (Example: 1-kg Scale)

This is a generalized protocol and must be adapted and optimized for your specific substrates and safety requirements.

  • Reactor Preparation: Ensure a clean, dry, 50 L jacketed glass reactor is inerted with a nitrogen atmosphere. Equip the reactor with a mechanical overhead stirrer, a temperature probe, a reflux condenser, and a calibrated addition pump.

  • Charge Reagents: Charge the 1,3-dicarbonyl compound (e.g., 5.0 mol) and the chosen solvent (e.g., 20 L of ethanol) to the reactor. Begin agitation to ensure a homogenous solution or slurry.

  • Establish Temperature: Set the reactor jacket temperature to maintain the desired internal reaction temperature (e.g., 20 °C).

  • Controlled Addition: Prepare a solution of hydrazine hydrate (e.g., 5.5 mol, 1.1 equiv.) in ethanol (5 L). Begin adding the hydrazine solution to the reactor via the pump over a period of 2-4 hours. Crucially, monitor the internal temperature. The addition rate should be adjusted to ensure the temperature does not rise more than 5 °C above the setpoint.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Take small, quenched aliquots from the reaction mixture every hour and analyze by HPLC or TLC to monitor the disappearance of the starting material.

  • Workup - Product Isolation: Once the reaction is deemed complete by in-process analysis, begin the workup. A typical procedure involves concentrating the reaction mixture under reduced pressure. The resulting crude material can then be subjected to purification as described in Protocol 2.

Protocol 2: Scalable Recrystallization for Pyrazole Purification
  • Solvent Selection: Based on lab-scale experiments, select an appropriate solvent system (see Table 1).

  • Dissolution: Transfer the crude pyrazole solid to a clean reactor. Add the minimum amount of the chosen "good" solvent required to dissolve the solid at reflux temperature.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a filter aid (like Celite®) to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, the flask can be further cooled in an ice bath to maximize product recovery.[11]

  • Isolation: Collect the purified crystals by filtration using a large Büchner funnel or a filter press.

  • Washing: Wash the collected crystal cake with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[11]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the product's melting point until a constant weight is achieved.

Table 1: Solvent Selection Guide for Pyrazole Recrystallization
Solvent SystemTypePolarityBest ForNotes
Ethanol / WaterMixed ProticHighPolar pyrazole derivativesA very common and effective system. Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then cool.[11][17]
Ethyl Acetate / HexaneMixed AproticMediumMedium-polarity pyrazolesDissolve in hot ethyl acetate, add hexane until cloudy, then cool.[11]
IsopropanolSingle ProticMediumGeneral purposeGood balance of solubility and volatility. Safer than methanol.
Cyclohexane or HeptaneSingle AproticLowNon-polar pyrazole derivativesGood for crystallizing products from less polar reaction solvents.[11]

References

Technical Support Center: Purification of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to address the common challenges encountered during the purification of this important synthetic intermediate. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve the highest possible purity in your material.

Troubleshooting Guide: Isolating High-Purity Product

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing robust, validated solutions.

Q1: My final product shows two very close spots on TLC/HPLC, and the ¹H NMR spectrum has duplicate peaks for the pyrazole proton and N-methyl group. What is happening and how do I fix it?

Probable Cause: This is a classic and highly probable issue related to the non-regioselective N-methylation of the pyrazole ring. You have likely formed a mixture of two isomers: the desired This compound and the isomeric impurity, Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate . During the methylation step, the methylating agent can react with either of the two nitrogen atoms in the pyrazole ring, leading to this mixture[1].

Proposed Solution & Rationale: The two isomers have very similar polarities, making simple recrystallization ineffective for complete separation. The most reliable method is flash column chromatography .

  • Why it works: Although the polarities are similar, there is usually a sufficient difference in their interaction with the stationary phase (silica gel) to allow for separation with an optimized solvent system. The 5-carboxylate isomer is often slightly more polar than the 3-carboxylate.

  • Verification: Successful separation will be confirmed by TLC analysis of the collected fractions, showing a single spot for the desired product. Final confirmation requires ¹H NMR spectroscopy, which will now show a single, clean set of peaks corresponding to the correct isomer.

Data Presentation: Differentiating Isomers by ¹H NMR

The key to identifying the isomers is the chemical shift of the pyrazole ring proton. The table below provides typical chemical shift values in DMSO-d₆.

CompoundN-CH₃ Shift (δ, ppm)Pyrazole C-H Shift (δ, ppm)O-CH₃ Shift (δ, ppm)
Desired Product (3-carboxylate) ~4.1~8.8-9.0~3.9
Isomeric Impurity (5-carboxylate) ~4.2~8.6-8.7~3.9

Note: Exact shifts can vary based on solvent and concentration. Always run a reference spectrum or use 2D NMR techniques like NOESY for unambiguous assignment.

Q2: My reaction seems complete, but the crude product is difficult to filter and my ¹H NMR shows a very broad peak downfield (>12 ppm). What is the impurity?

Probable Cause: The presence of a broad singlet in the 12-14 ppm region is characteristic of a carboxylic acid proton. This indicates that a significant amount of the starting material or a hydrolyzed intermediate, such as 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid , remains in your product[2]. This can result from incomplete esterification or hydrolysis of the methyl ester product during workup, especially if aqueous basic conditions were used.

Proposed Solution & Rationale: An acidic impurity can be easily removed with a mild basic wash.

  • Method: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

  • Caution: Do not use a strong base like sodium hydroxide (NaOH), as it can catalyze the hydrolysis of your desired ester product.

  • Verification: After the wash, drying, and concentration of the organic layer, the broad peak at >12 ppm in the ¹H NMR spectrum should be completely absent.

Q3: The product is an off-white or yellow solid, but literature suggests it should be a white solid. How can I decolorize it?

Probable Cause: A yellow or off-white color can be due to several factors:

  • Residual Nitrating Agents: If the synthesis involved a nitration step, trace amounts of nitrogen oxides can remain, causing coloration.

  • Degradation Products: Nitro-aromatic compounds can be sensitive to light and heat, potentially forming minor, highly colored byproducts[3].

  • Solvent Impurities: High-boiling point solvents used in the reaction, like DMF, can sometimes degrade at high temperatures to form colored impurities[4].

Proposed Solution & Rationale:

  • Recrystallization with Charcoal: The most effective method for removing colored impurities is recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) with the addition of a small amount of activated charcoal.

    • Mechanism: Activated charcoal has a high surface area and adsorbs large, flat, colored molecules, effectively removing them from the solution.

    • Protocol: Dissolve the crude product in the minimum amount of hot solvent. Add a very small amount of activated charcoal (e.g., 1-2% by weight) and keep the solution hot for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Allow the clear filtrate to cool slowly to form pure, colorless crystals.

  • Solvent Trituration: If the impurity is minor, washing the solid product with a solvent in which it is poorly soluble (like cold diethyl ether) can sometimes wash away the colored contaminants.

Experimental Workflows & Diagrams

Visualizing the purification strategy can streamline your laboratory work. The following diagram outlines a decision-making process for purifying the target compound.

PurificationWorkflow start Crude Product Analysis (TLC, ¹H NMR) is_acid Broad peak >12 ppm in NMR? start->is_acid is_isomer Duplicate pyrazole/ N-Me peaks in NMR? is_acid->is_isomer No wash Perform NaHCO₃ Wash is_acid->wash Yes is_colored Product is yellow/ off-white? is_isomer->is_colored No chromatography Flash Column Chromatography is_isomer->chromatography Yes recrystallize Recrystallize with Charcoal is_colored->recrystallize Yes final_product High-Purity Final Product is_colored->final_product No reanalyze_post_wash Re-analyze Product wash->reanalyze_post_wash reanalyze_post_column Analyze Fractions & Combine chromatography->reanalyze_post_column reanalyze_post_wash->is_isomer reanalyze_post_column->is_colored recrystallize->final_product

Caption: Decision workflow for impurity removal.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect? A: The primary impurities are (1) the isomeric Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate from non-selective methylation[1], (2) unreacted 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid from incomplete esterification, and (3) residual solvents from the reaction or workup, such as toluene or methanol[5].

Q: What is the best way to monitor the purity of my compound routinely? A: For routine checks, Thin Layer Chromatography (TLC) is fast and effective. A good starting eluent system is 30-50% ethyl acetate in hexanes. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method[6][7]. ¹H NMR spectroscopy is indispensable for structural confirmation and identifying isomeric impurities[8].

Q: How should I store the purified this compound? A: The compound contains a nitro group and an ester, which can be susceptible to degradation. It should be stored in an airtight, light-resistant container in a cool, dry place. For long-term storage, keeping it at –20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential hydrolysis or light-induced degradation[9].

Q: Is there an alternative to column chromatography for separating the 3- and 5-carboxylate isomers? A: While column chromatography is the most reliable method, fractional crystallization could be attempted if you have a large amount of material. This involves a series of carefully controlled recrystallizations, where the slight difference in solubility between the two isomers is exploited. However, this method is often tedious, leads to lower yields, and may not achieve the >99% purity often required for drug development.

Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography for Isomer Separation
  • Preparation: Dry the crude product onto a small amount of silica gel (this is called "dry loading"). Prepare a glass column with silica gel (230-400 mesh), using a slurry of the initial eluent. The amount of silica should be 50-100 times the weight of the crude product.

  • Eluent System: Start with an eluent of 20% ethyl acetate in hexanes. This low-polarity mobile phase will allow the less polar compounds to move first.

  • Loading: Carefully add the dry-loaded silica with your compound to the top of the prepared column.

  • Elution: Begin running the column, collecting fractions. Gradually increase the polarity of the eluent (gradient elution), for example, from 20% to 50% ethyl acetate in hexanes. The exact gradient will depend on the separation observed by TLC.

  • Monitoring: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under a UV lamp (λ = 254 nm)[10]. Combine the fractions that contain only the pure, desired product.

  • Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Acid-Base Wash for Removing Carboxylic Acid Impurities
  • Dissolution: Dissolve the crude material (e.g., 10 g) in a suitable organic solvent like ethyl acetate (200 mL) in a separatory funnel.

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stopper the funnel and shake gently, venting frequently to release CO₂ gas that may form.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with another 100 mL of NaHCO₃ solution.

  • Water Wash: Wash the organic layer with deionized water (100 mL) and then with a saturated brine solution (100 mL) to facilitate drying.

  • Drying and Concentration: Drain the organic layer into a flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the product, now free of acidic impurities.

References

Technical Support Center: Optimizing Purity in Pyrazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve the highest possible purity for your target compounds. Our approach is rooted in explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing actionable solutions based on established chemical principles.

Issue 1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

Answer: The formation of regioisomers is a frequent challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The regioselectivity is governed by the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl carbons.[1] Several factors can be manipulated to favor the formation of the desired isomer.

Root Causes & Solutions:

  • Steric and Electronic Effects: The inherent electronic and steric properties of your substrates play a crucial role. A more electrophilic carbonyl carbon will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine.[3]

    • Recommendation: Analyze the electronic properties of your 1,3-dicarbonyl. Electron-withdrawing groups will activate a carbonyl group, making it more susceptible to nucleophilic attack. Similarly, consider the nucleophilicity of the nitrogens in your substituted hydrazine. For instance, in phenylhydrazine, the NH2 group is more nucleophilic.[4]

  • Solvent Choice: The solvent can significantly influence regioselectivity. Standard solvents like ethanol may lead to poor selectivity.[4]

    • Recommendation: The use of fluorinated alcohols, such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), has been shown to dramatically improve regioselectivity.[4] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group.[4]

  • Catalyst Influence: The choice of catalyst can direct the reaction towards a specific regioisomer.

    • Recommendation: Silver-catalyzed reactions, for example, have demonstrated high regioselectivity in the synthesis of certain trifluoromethyl-pyrazoles.[5][6] Exploring different Lewis or Brønsted acid catalysts can be beneficial.

Issue 2: The yield of my desired pyrazole is consistently low. What can I do to improve it?

Answer: Low yield is a common problem that can be attributed to several factors, including suboptimal reaction conditions, purity of starting materials, and competing side reactions.[1][7] A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting Start Low Yield Observed Purity Assess Starting Material Purity Start->Purity Stoichiometry Optimize Reactant Stoichiometry Purity->Stoichiometry Conditions Evaluate Reaction Conditions (Temp, Time, Solvent, Catalyst) Stoichiometry->Conditions Side_Reactions Investigate Side Reactions Conditions->Side_Reactions Purification Review Purification Technique Side_Reactions->Purification Improved Yield Improved Purification->Improved

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Detailed Recommendations:

  • Starting Material Purity: Impurities in your 1,3-dicarbonyl compound or hydrazine can lead to side reactions, reducing the yield and complicating purification.[1][8] Hydrazine derivatives can also degrade over time.

    • Action: Ensure your starting materials are of high purity. It is often recommended to use a freshly opened or purified hydrazine reagent.[1]

  • Reaction Conditions: Temperature, reaction time, solvent, and catalyst are critical parameters that may require optimization.[1]

    • Temperature: Increasing the reaction temperature can sometimes improve yield, but excessive heat can lead to degradation and decreased yield.[5] Monitoring the reaction is key.

    • Solvent: The choice of solvent can impact reaction rates and yields. Some reactions proceed well in polar protic solvents like ethanol, while others benefit from aprotic solvents or even solvent-free conditions.[5][9]

    • Catalyst: Many pyrazole syntheses require a catalyst to proceed efficiently.[5] Experiment with different catalysts, such as Lewis acids (e.g., nano-ZnO) or Brønsted acids, and optimize the catalyst loading.[5][10]

  • Stoichiometry: An incorrect ratio of reactants can result in an incomplete reaction.

    • Action: In some cases, using a slight excess (1.1-1.2 equivalents) of the hydrazine can drive the reaction to completion.[1]

Issue 3: My final product is colored, but it should be a white solid. How do I remove the colored impurities?

Answer: The appearance of color, often yellow or red, in your pyrazole product is typically due to the formation of impurities from the hydrazine starting material, especially when using hydrazine salts, or from oxidative side reactions.[1][2]

Purification Strategies for Colored Impurities:

  • Recrystallization: This is often the most effective method for removing small amounts of colored impurities, which may remain in the mother liquor.[2]

  • Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of your crude product can help adsorb colored impurities. The charcoal is then removed by filtration through celite.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by an acid to form a water-soluble salt.[2][11][12] This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities behind in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about optimizing pyrazole synthesis for high purity.

Q1: What is the general mechanism of the Knorr pyrazole synthesis, and how does it influence purity?

A1: The Knorr pyrazole synthesis is a fundamental method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, typically under acidic conditions.[7][13][14] Understanding the mechanism is key to controlling the reaction and minimizing impurities.

Mechanism of Knorr Pyrazole Synthesis:

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone/ Enamine Intermediate Dicarbonyl->Hydrazone Nucleophilic Attack & Dehydration Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration & Aromatization

Caption: General mechanism of the Knorr pyrazole synthesis.

The reaction proceeds through these key steps:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine attacks a carbonyl carbon of the 1,3-dicarbonyl compound.[7]

  • Intermediate Formation: A molecule of water is eliminated to form a hydrazone or enamine intermediate.[7]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the remaining carbonyl carbon in an intramolecular fashion.

  • Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[7]

Understanding this mechanism helps in troubleshooting. For example, if the reaction stalls, it could be at the hydrazone intermediate stage due to incomplete cyclization.[15] The regioselectivity is determined in the first step, highlighting the importance of controlling this initial interaction.

Q2: How does pH affect the purity of my pyrazole product?

A2: The pH of the reaction medium can have a profound impact on both the reaction rate and the product purity. Many pyrazole syntheses are acid-catalyzed.[13][14] The acid protonates a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, the pH must be carefully controlled.

  • Too Acidic: If the pH is too low, the hydrazine, being basic, will be fully protonated. This protonated form is no longer nucleophilic, and the reaction will not proceed.

  • Too Basic: While some pyrazole syntheses can be performed under basic conditions, the Knorr synthesis generally benefits from an acidic environment to activate the dicarbonyl compound.

Practical Recommendation: Often, a catalytic amount of a mild acid (e.g., acetic acid) is sufficient. For reactions involving hydrazine salts (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, potentially promoting the formation of colored byproducts. In such cases, the addition of a mild base like sodium acetate can be beneficial to buffer the reaction.[1]

Q3: What are the best practices for purifying pyrazole derivatives?

A3: The choice of purification method depends on the nature of the impurities and the physical properties of your pyrazole derivative.

Purification MethodTarget ImpuritiesAdvantagesDisadvantages
Recrystallization Solid byproducts, colored impuritiesCan yield highly pure crystalline material.Potential for product loss in the mother liquor.
Column Chromatography Regioisomers, unreacted starting materials, non-polar impuritiesExcellent for separating compounds with different polarities.Can be time-consuming and require significant solvent volumes.
Acid-Base Extraction Non-basic impurities, colored byproductsGood for removing certain types of impurities and unreacted hydrazine.Only applicable if the pyrazole is sufficiently basic.
Distillation Volatile impurities and starting materialsEffective for liquid pyrazoles.Not suitable for high-boiling or thermally unstable compounds.

Experimental Protocol: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude pyrazole derivative onto a small amount of silica gel by dissolving the compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent should be chosen based on TLC analysis of the crude product.

  • Loading: Carefully load the dried slurry containing the crude product onto the top of the packed silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole derivative.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the pyrazole derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[16]

References

Preventing degradation of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

A Guide to Ensuring Compound Integrity During Storage and Handling

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide provides in-depth, field-proven insights into the potential degradation pathways of this compound and offers robust strategies to maintain its integrity.

The structure of this compound contains three key features that dictate its stability profile: a nitro-substituted pyrazole ring , a methyl ester functional group , and an N-methyl group . Each of these imparts specific sensitivities that must be managed during storage and handling. Degradation is not a single event but typically a result of hydrolysis, photodegradation, or thermal stress. This guide will equip you with the knowledge to mitigate these risks effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound? A1: The stability of this compound is influenced by its susceptibility to three main degradation pathways:

  • Hydrolysis: The methyl ester group can be cleaved by water to form 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid and methanol. This reaction is accelerated by the presence of acids or bases.[1][2][3]

  • Photodegradation: Like many nitroaromatic compounds, the molecule is potentially sensitive to light, particularly UV radiation.[4][5][6] Exposure can lead to complex reactions, often heralded by a change in color.

  • Thermal Decomposition: While nitropyrazoles are generally stable aromatic systems, elevated temperatures can initiate decomposition, which may involve the nitro group or the pyrazole ring itself.[7][8][9]

Q2: What are the ideal storage conditions for solid this compound? A2: For maximum long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light.[10] For particularly sensitive applications or long-term archival, storing under an inert atmosphere (e.g., argon or nitrogen) in a desiccated environment is the gold standard.[11][12]

Q3: My solid sample has turned from off-white to yellow/brown. What does this signify and is it still usable? A3: A color change is a strong indicator of degradation. This is often due to the formation of oxidized impurities or byproducts from photodegradation of the nitro group.[11] While the compound may still contain a significant amount of the desired material, its purity is compromised. We strongly recommend re-analyzing the purity via HPLC or NMR before use. For sensitive downstream applications, using a discolored sample is not advised as the impurities could lead to unforeseen side reactions or artifacts.

Q4: How should I handle solutions of this compound? A4: Due to the risk of ester hydrolysis, it is best practice to prepare solutions fresh for each experiment. If you must store a solution, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile). Store the solution at -20°C or lower in a tightly sealed vial with a septum, and minimize freeze-thaw cycles. Avoid aqueous or protic solvents like methanol for storage, as they can participate in or facilitate hydrolysis.

Q5: What is the best analytical method to check the purity of my sample? A5: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most effective method for assessing purity.[13][14] The primary degradation product, the carboxylic acid, is significantly more polar than the parent methyl ester and will have a shorter retention time on a C18 column. This allows for clear separation and quantification of the parent compound and its major degradant.

Troubleshooting Guides

Issue 1: Sample Discoloration Observed in Solid Compound
  • Symptom: The typically white or off-white solid has developed a yellow or brownish tint.

  • Underlying Cause: This is a classic sign of oxidative or photodegradation. The nitro group on the aromatic ring is an electron-withdrawing group that can be susceptible to photochemical reactions when exposed to light, especially UV wavelengths.[5] Oxidation of the pyrazole moiety, though less common, can also produce colored impurities.[11]

  • Preventative Measures:

    • Light Protection: Always store the solid compound in amber glass vials to block UV light. For extra protection, wrap the vial in aluminum foil.[11][12]

    • Inert Atmosphere: Upon receiving the compound, if it will be stored for an extended period, consider transferring it into a vial, flushing the headspace with dry argon or nitrogen, and sealing tightly.[11] This displaces oxygen and moisture, preventing both oxidation and hydrolysis.

    • Temperature Control: Store at the recommended temperature of 2-8°C.[10] Avoid storing at room temperature on the benchtop for extended periods.

Issue 2: Appearance of a New, More Polar Peak in HPLC Analysis
  • Symptom: An HPLC chromatogram shows a new peak with a shorter retention time than the main compound, and the area percentage of the main peak has decreased.

  • Underlying Cause: This chromatographic behavior strongly suggests the formation of the more polar carboxylic acid via hydrolysis of the methyl ester.[1][15] This is the most common degradation pathway in the presence of moisture.

  • Preventative Measures:

    • Strictly Anhydrous Storage: Store the solid compound in a desiccator, especially after the container has been opened for the first time.

    • Use of Dry Solvents: When preparing solutions, always use anhydrous grade solvents.

    • Fresh Solution Preparation: Prepare solutions immediately before use. Avoid storing stock solutions in protic or aqueous solvents. If a solution must be stored, use an anhydrous aprotic solvent and keep it at -20°C or below.

Data & Protocols

Table 1: Recommended Storage Conditions Summary
ParameterOptimal ConditionsAcceptable (Short-Term)Conditions to Avoid
Temperature 2-8°C[10]Room Temperature (< 24 hours)Elevated temperatures; frequent temperature cycling
Atmosphere Inert Gas (Argon, Nitrogen)[11]Ambient Air (in tightly sealed vial)Open to humid air; presence of reactive gases
Light Complete Darkness (Amber Vial + Foil)Amber Vial in a closed cabinetDirect sunlight; prolonged exposure to lab lighting
Container Tightly sealed amber glass vialTightly sealed clear glass vial (in dark)Loosely capped vials; plastic containers (potential for leaching)
State SolidSolution in anhydrous aprotic solventSolution in aqueous or protic solvents
Experimental Protocol: Purity Analysis by RP-HPLC

Objective: To quantify the purity of this compound and detect the presence of its primary hydrolytic degradant.

Methodology:

  • Standard Preparation:

    • Accurately weigh ~1 mg of the compound (reference standard, if available) and dissolve it in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Dilute this stock solution 1:100 in the mobile phase (e.g., 10 µL stock in 990 µL mobile phase) to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration (10 µg/mL) using the same diluent.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water. Note: This may require optimization.

    • Flow Rate: 1.0 mL/min[14]

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm (or λmax of the compound if known)[13]

    • Column Temperature: 25°C

  • Analysis:

    • Inject the standard to determine the retention time (RT) of the pure compound.

    • Inject the sample. The parent compound should elute at the same RT as the standard.

    • The hydrolysis product, 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid, will be more polar and should appear as a distinct peak at an earlier retention time.

    • Calculate purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) x 100.

Visualizations

Troubleshooting Workflow for Compound Degradation

degradation_workflow start Degradation Suspected obs_type How was it detected? start->obs_type visual Visual Change (e.g., yellowing, clumping) obs_type->visual Visual analytical Analytical Data (e.g., new HPLC/NMR peak) obs_type->analytical Analytical cause_photo Probable Cause: Photodegradation / Oxidation visual->cause_photo cause_hydro Probable Cause: Ester Hydrolysis analytical->cause_hydro action_photo Corrective Action: 1. Store in amber vial, protected from light. 2. Purge with inert gas (N2/Ar). 3. Re-verify purity before use. cause_photo->action_photo action_hydro Corrective Action: 1. Store in a desiccator. 2. Use anhydrous solvents for solutions. 3. Prepare solutions fresh. cause_hydro->action_hydro

Caption: Troubleshooting flowchart for identifying and mitigating degradation.

References

Validation & Comparative

A Comparative Guide to the Characterization of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Substituted pyrazoles, in particular, represent a class of molecules with significant therapeutic potential, demanding rigorous analytical characterization. This guide provides an in-depth technical comparison of the analytical data for Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate , a key synthetic intermediate, with its close structural analog, Methyl 4-nitro-1H-pyrazole-3-carboxylate . By examining their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, we aim to provide researchers with a practical framework for identifying and differentiating these and similar pyrazole derivatives.

The Rationale for Spectroscopic Scrutiny

The isomeric relationship between N-methylated and non-N-methylated pyrazoles presents a common challenge in synthetic chemistry. The addition of a methyl group to the pyrazole nitrogen can significantly alter the molecule's electronic environment and, consequently, its biological activity and physicochemical properties. Therefore, unambiguous confirmation of the N-methylation site is critical. Here, we leverage the power of high-resolution NMR and MS to dissect the structural nuances between our target compound and a relevant alternative.

Experimental Methodologies: A Self-Validating Approach

The protocols outlined below are designed to ensure data integrity and reproducibility, forming a self-validating system for the characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule.

Sample Preparation Protocol:

  • Weighing: Accurately weigh 5-10 mg of the pyrazole sample.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of solvent is crucial as it can influence chemical shifts; consistency is key for comparative analysis.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

  • ¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Key parameters include a spectral width of 15 ppm, a pulse angle of 30°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Spectra are acquired on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). A wider spectral width of ~220 ppm and a longer relaxation delay of 2-5 seconds are employed, with a significantly larger number of scans to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Sample Preparation and Analysis Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for these moderately polar molecules, minimizing initial fragmentation and providing a clear molecular ion peak.

  • Analysis: The analysis is performed on a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) to obtain accurate mass measurements.

  • Tandem MS (MS/MS): To probe the fragmentation pathways, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.

Comparative Data Analysis

The following sections present a detailed comparison of the NMR and MS data for this compound and Methyl 4-nitro-1H-pyrazole-3-carboxylate.

Molecular Structures

Caption: Molecular structures of the target and comparison compounds.

¹H NMR Spectral Data

The proton NMR spectra provide the most direct evidence for the presence or absence of the N-methyl group.

Proton Assignment This compound (Predicted, based on similar structures)Methyl 4-nitro-1H-pyrazole-3-carboxylate (Experimental, DMSO-d₆)[1]Rationale for Chemical Shift Differences
Pyrazole H-5 ~8.7 ppm (s)8.9 ppm (s)The N-methyl group is electron-donating, leading to a slight shielding (upfield shift) of the pyrazole ring protons.
N-H N/A14.4 ppm (s, broad)The absence of this highly deshielded, exchangeable proton is the key indicator of N-methylation.
N-CH₃ ~4.1 ppm (s)N/AThe singlet integrating to three protons in this region is definitive proof of the N-methyl group.
O-CH₃ ~3.9 ppm (s)3.9 ppm (s)The chemical environment of the ester methyl group is similar in both molecules, resulting in a nearly identical chemical shift.
¹³C NMR Spectral Data
Carbon Assignment This compound (Predicted)Methyl 4-nitro-1H-pyrazole-3-carboxylate (Predicted)Rationale for Chemical Shift Differences
C=O (ester) ~160 ppm~161 ppmThe electronic environment of the ester carbonyl is largely unaffected by N-methylation.
C-3 ~145 ppm~147 ppmThe position of this carbon, attached to the ester group, is expected to be similar in both compounds.
**C-4 (C-NO₂) **~138 ppm~139 ppmThe strong electron-withdrawing effect of the nitro group dominates the chemical shift of this carbon.
C-5 ~130 ppm~132 ppmSimilar to the proton at this position, the C-5 carbon is expected to be slightly shielded by the N-methyl group.
N-CH₃ ~40 ppmN/AThe appearance of a signal in this region is a clear marker for the N-methyl group.
O-CH₃ ~53 ppm~53 ppmThe ester methyl carbon chemical shift is expected to be consistent between the two molecules.
Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry will confirm the molecular formula, and tandem MS will reveal characteristic fragmentation patterns.

Analysis This compound Methyl 4-nitro-1H-pyrazole-3-carboxylate
Molecular Formula C₆H₇N₃O₄C₅H₅N₃O₄
Exact Mass 185.0437171.0280
[M+H]⁺ 186.0515172.0358

Expected Fragmentation Pathways:

The fragmentation of these molecules in ESI-MS/MS is expected to be initiated by losses of small, stable neutral molecules.

fragmentation cluster_target This compound cluster_comparison Methyl 4-nitro-1H-pyrazole-3-carboxylate [M+H]+ (m/z 186) [M+H]+ (m/z 186) Loss of CH2O (m/z 156) Loss of CH2O (m/z 156) [M+H]+ (m/z 186)->Loss of CH2O (m/z 156) Loss of NO2 (m/z 140) Loss of NO2 (m/z 140) [M+H]+ (m/z 186)->Loss of NO2 (m/z 140) Loss of NO2 (m/z 110) Loss of NO2 (m/z 110) Loss of CH2O (m/z 156)->Loss of NO2 (m/z 110) Loss of CH3 (m/z 125) Loss of CH3 (m/z 125) Loss of NO2 (m/z 140)->Loss of CH3 (m/z 125) [M+H]+ (m/z 172) [M+H]+ (m/z 172) Loss of CH2O (m/z 142) Loss of CH2O (m/z 142) [M+H]+ (m/z 172)->Loss of CH2O (m/z 142) Loss of NO2 (m/z 126) Loss of NO2 (m/z 126) [M+H]+ (m/z 172)->Loss of NO2 (m/z 126) Loss of NO2 (m/z 96) Loss of NO2 (m/z 96) Loss of CH2O (m/z 142)->Loss of NO2 (m/z 96) Loss of CO (m/z 98) Loss of CO (m/z 98) Loss of NO2 (m/z 126)->Loss of CO (m/z 98)

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

  • Loss of Formaldehyde (CH₂O) from the Ester: A common fragmentation for methyl esters is the loss of formaldehyde (30 Da).

  • Loss of the Nitro Group (NO₂): The nitro group can be lost as a radical (46 Da), which is a characteristic fragmentation for nitroaromatic compounds.

  • Subsequent Losses: Following these initial losses, further fragmentation can occur, such as the loss of a methyl radical or carbon monoxide, providing additional structural information.

The key difference in the fragmentation spectra will be the initial molecular ion peak, which is 14 Da higher for the N-methylated compound.

Conclusion: A Triad of Analytical Confidence

The comprehensive characterization of this compound relies on the synergistic application of ¹H NMR, ¹³C NMR, and mass spectrometry. The most definitive evidence for successful N-methylation is the appearance of a new singlet at approximately 4.1 ppm in the ¹H NMR spectrum and the absence of the broad N-H proton signal. This is corroborated by the presence of an additional carbon signal around 40 ppm in the ¹³C NMR spectrum. Finally, high-resolution mass spectrometry confirms the expected molecular formula with a mass difference of 14 Da compared to its non-methylated counterpart. By employing this multi-faceted analytical approach, researchers can confidently verify the structure of their synthesized pyrazole derivatives, a critical step in the advancement of drug discovery and development.

References

A Senior Application Scientist's Guide to Purity Determination of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pyrazole derivatives is a cornerstone of ensuring the safety, efficacy, and reproducibility of their work. These heterocyclic compounds are pivotal scaffolds in medicinal chemistry, forming the basis of numerous pharmaceuticals.[1] The presence of impurities, such as regioisomers, unreacted starting materials, or degradation products, can significantly impact biological activity and toxicological profiles.[1][2] Therefore, the selection of an appropriate analytical method for purity determination is a critical decision that reverberates throughout the entire research and development lifecycle.

This guide provides an in-depth comparison of the most robust and widely adopted analytical techniques for assessing the purity of pyrazole derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower you to make informed decisions for your specific analytical challenges.

The Chromatographic Workhorses: HPLC and GC-MS

Chromatographic techniques are fundamental to purity analysis, offering powerful separation of the main compound from its impurities. The choice between HPLC and GC-MS is primarily dictated by the physicochemical properties of the pyrazole derivative , specifically its volatility and thermal stability.[3][4]

High-Performance Liquid Chromatography (HPLC): The Versatile Separator

HPLC is a highly versatile and widely used technique for the purity analysis of a broad range of pharmaceutical compounds, including many pyrazole derivatives.[5] It is particularly well-suited for non-volatile or thermally labile compounds, which might decompose under the high temperatures required for GC analysis.[3][6]

The "Why" Behind HPLC for Pyrazole Analysis:

The principle of HPLC relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[3] For pyrazole derivatives, which often possess a degree of polarity, reverse-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[7][8] Polar impurities will have less affinity for the stationary phase and elute earlier, while the more nonpolar pyrazole and any nonpolar impurities will be retained longer, allowing for their separation and quantification. The use of a UV-Vis or Photodiode Array (PDA) detector is common, as the pyrazole ring system typically exhibits UV absorbance.[2][8]

Experimental Protocol: Reverse-Phase HPLC for 3-Methylpyrazole Purity

This protocol is adapted from a standard method for the analysis of 3-Methylpyrazole and serves as a robust starting point for various pyrazole derivatives.[2]

Materials and Reagents:

  • 3-Methylpyrazole reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid or Formic acid (analytical grade)[2]

  • Sample of 3-Methylpyrazole for analysis

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or PDA detector.[2]

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Eclipse XDB C18)[8]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical starting point would be 95% A / 5% B, ramping to 5% A / 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 25 °C[8]

  • Detection Wavelength: 206 nm[8]

  • Injection Volume: 5-10 µL[8]

Procedure:

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the 3-Methylpyrazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[2]

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the 3-Methylpyrazole sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[2]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the area of the main peak and any impurity peaks in the sample chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis of Pyrazole Derivatives

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation prep_std Weigh Reference Standard dissolve_std Dissolve & Dilute (Mobile Phase) prep_std->dissolve_std prep_sample Weigh Pyrazole Sample dissolve_sample Dissolve & Dilute (Mobile Phase) prep_sample->dissolve_sample injection Inject into HPLC System dissolve_std->injection dissolve_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV/PDA Detection separation->detection integration Integrate Peak Areas detection->integration calculation Calculate Purity (Area % Method) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Analysis of Pyrazoles.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Specialist

For pyrazole derivatives that are volatile and thermally stable, GC-MS is an exceptionally powerful technique.[3] It combines the high-resolution separation of gas chromatography with the definitive identification capabilities of mass spectrometry.[1][3]

The "Why" Behind GC-MS for Pyrazole Analysis:

GC is particularly adept at separating isomers, which are common impurities in pyrazole synthesis.[1] The separation is based on the partitioning of the analyte between a gaseous mobile phase (an inert gas like helium) and a stationary phase within a long, heated capillary column.[3] The mass spectrometer then fragments the eluting compounds and provides a mass spectrum, which is a molecular fingerprint that can be used for unambiguous identification of the main component and any impurities.[9] This is a significant advantage over HPLC with UV detection, which provides no structural information.

Experimental Protocol: GC-MS Analysis of Pyrazole Isomers

This protocol is based on a method for analyzing industrial pyrazole mixtures and is effective for separating regioisomers.[1]

Materials and Reagents:

  • Industrial pyrazole mixture sample

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Internal Standard (IS) solution (e.g., a stable, non-interfering compound of known concentration)

Instrumentation:

  • GC system coupled to a Mass Spectrometer.[1]

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]

  • Injector Temperature: 250 °C[1]

  • Injection Volume: 1 µL (Split injection, e.g., 20:1 ratio)[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Oven Temperature Program: Initial temperature 80 °C, hold for 2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[1]

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask.[1]

  • Dissolution: Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.[1]

  • Internal Standard Spiking: Add a known volume of the Internal Standard solution to the sample solution.[1]

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Processing: Identify the peaks corresponding to the pyrazole isomers and impurities by their retention times and mass spectra. Quantify the components by comparing their peak areas to that of the internal standard.

Workflow for GC-MS Purity and Isomer Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh_sample Weigh Pyrazole Mixture dissolve_sample Dissolve in Solvent (e.g., Dichloromethane) weigh_sample->dissolve_sample spike_is Spike with Internal Standard dissolve_sample->spike_is injection Inject into GC-MS System spike_is->injection separation GC Separation (Capillary Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis ionization->detection identification Identify Components (Retention Time & Mass Spectra) detection->identification quantification Quantify vs. Internal Standard identification->quantification report Purity & Isomer Ratio Report quantification->report

Caption: Workflow for GC-MS Purity and Isomer Analysis.

Quantitative NMR (qNMR): The Absolute Method

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for purity determination.[10] Unlike chromatographic techniques, the signal intensity in ¹H NMR is directly proportional to the number of nuclei generating the signal, allowing for purity assessment without the need for a specific reference standard of the analyte itself.[11][12]

The "Why" Behind qNMR for Purity Analysis:

The universality of detection is a key advantage of qNMR.[13] Any proton-containing molecule in the solution will be detected, making it an excellent tool for identifying and quantifying unexpected impurities. For purity determination, an internal standard of known purity and weight is added to a precisely weighed sample of the pyrazole derivative.[12] By comparing the integral of a specific, non-overlapping proton signal from the pyrazole to the integral of a known proton signal from the internal standard, the absolute purity of the pyrazole can be calculated. This method is highly accurate and provides structural information simultaneously.[13]

Experimental Protocol: ¹H qNMR for Absolute Purity Determination

This protocol provides a framework for performing a ¹H qNMR purity assay.

Materials and Reagents:

  • Pyrazole derivative sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[14]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the pyrazole derivative into a vial.[14]

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.[14]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Sufficiently long relaxation delay (D1) to allow for full relaxation of all protons (typically 5 times the longest T1 value).

      • A 90° pulse angle.

      • High signal-to-noise ratio (achieved by an adequate number of scans).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the pyrazole derivative (analyte) and a well-resolved signal from the internal standard.

  • Purity Calculation:

    • Use the following formula to calculate the purity of the pyrazole derivative:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Logical Flow for qNMR Purity Determination

QNMR_Logic cluster_prep Precise Sample Preparation cluster_acq Quantitative Data Acquisition cluster_proc Spectral Processing cluster_calc Purity Calculation weigh_analyte Accurately weigh Pyrazole Derivative (m_analyte) dissolve Dissolve both in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard (m_std) weigh_std->dissolve acquire_spectrum Acquire ¹H NMR Spectrum (Long Relaxation Delay) dissolve->acquire_spectrum process_spectrum Phase & Baseline Correction acquire_spectrum->process_spectrum integrate_peaks Integrate Analyte (I_analyte) & Standard (I_std) Signals process_spectrum->integrate_peaks calculation Apply qNMR Formula integrate_peaks->calculation result Absolute Purity (%) calculation->result

Caption: Logical Flow for qNMR Purity Determination.

Comparative Performance Guide

The choice of analytical method depends on the specific requirements of the analysis, including the nature of the analyte, required sensitivity, and the information needed (e.g., structural confirmation).

Parameter HPLC-UV GC-MS ¹H qNMR
Analyte Properties Non-volatile, thermally (un)stable[3]Volatile, thermally stable[3]Soluble in deuterated solvent
Primary Application Routine purity testing, quantification[5]Isomer separation, impurity ID, volatile impurities[1]Absolute purity, structural confirmation[13]
Selectivity Good; depends on column and mobile phaseExcellent; high-resolution separationExcellent; depends on spectral resolution
Sensitivity Good (µg/mL to ng/mL)[3]Excellent (pg to fg levels)[3]Moderate (mg scale sample required)
Quantification Relative (Area %), requires reference standard for absolute quant.Relative (vs. IS), requires reference standardAbsolute, requires internal standard of known purity
Structural Info None (with UV detection)Yes (Mass Spectrum)[1]Yes (Chemical shifts, couplings)[14]
Throughput HighModerate to HighLow to Moderate
Method Development Can be complexRequires optimization of temperature programRequires careful selection of parameters

Representative Performance Data for Pyrazole Derivatives

Validation Parameter HPLC-UV GC-MS
Linearity (r²) > 0.999[5]> 0.998[5]
Range 1 - 100 µg/mL[5]1 - 50 µg/mL[5]
Limit of Detection (LOD) ~0.1 µg/mL[5][8]~0.5 µg/mL[5]
Limit of Quantification (LOQ) ~0.3 µg/mL[5][8]~1.0 µg/mL[5]
Accuracy (% Recovery) 98-102%97-103%
Precision (%RSD) < 2%[15]< 3%

Note: Data is representative and based on established performance for pyrazole derivatives and similar small molecules. Actual performance may vary. qNMR precision is typically below 1% under optimal conditions.[12]

Conclusion: A Multi-faceted Approach to Purity

There is no single "best" method for determining the purity of all pyrazole derivatives. The optimal choice is a function of the molecule's properties and the analytical question being asked.

  • HPLC stands as the versatile workhorse for routine purity checks of a wide array of pyrazole derivatives, especially in quality control settings.

  • GC-MS offers unparalleled separation for volatile compounds and provides invaluable structural information for impurity identification, making it essential for process development and troubleshooting.

  • qNMR serves as a powerful, orthogonal technique for providing an absolute measure of purity and is indispensable for the characterization of reference standards and for cases where specific impurity standards are unavailable.[13]

In a comprehensive drug development program, these techniques are often used in a complementary fashion. An HPLC method may be used for routine release testing, while GC-MS is employed to investigate specific volatile impurities, and qNMR is used to certify the purity of the primary reference standard. A thorough understanding of the principles and practical application of each method, as outlined in this guide, is essential for ensuring the chemical integrity of pyrazole derivatives and the success of your research and development endeavors. All methods should be validated according to ICH guidelines to ensure they are fit for their intended purpose.[15][16]

References

A Senior Application Scientist's Guide to Validating Novel Pyrazole Compound Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Imperative of Structural Certainty

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] Their five-membered heterocyclic structure, containing two adjacent nitrogen atoms, provides a versatile template for designing molecules with a vast range of pharmacological activities, from anticancer to antimicrobial.[1][2][3]

However, the synthesis of novel pyrazole derivatives, particularly from unsymmetrical precursors, can often lead to the formation of regioisomers or unexpected tautomeric forms.[4][5] For researchers in drug development, absolute certainty in the molecular structure is not merely an academic exercise; it is the bedrock upon which all subsequent biological and toxicological data rests. An incorrectly assigned structure can invalidate years of research and investment.

This guide provides a comprehensive, field-proven framework for the unambiguous structural validation of novel pyrazole compounds. We will move beyond simply listing techniques to explain the causality behind experimental choices, demonstrating how a multi-pronged, self-validating analytical system provides the highest degree of confidence.

The Orthogonal Approach: A Triad of Analytical Techniques

The most robust validation strategy relies on the convergence of data from multiple, independent (orthogonal) analytical methods. No single technique can provide a complete picture. We will focus on the essential triad: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Data Interpretation & Hypothesis cluster_3 Absolute Structure Confirmation Synthesized_Compound Synthesized Novel Pyrazole Compound Purification Purification (Crystallization, Chromatography) Synthesized_Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (e.g., GC-MS, ESI-MS) Purification->MS Interpretation Data Interpretation: - C-H Framework (NMR) - Molecular Weight (MS) - Fragmentation (MS) NMR->Interpretation MS->Interpretation Hypothesized_Structure Hypothesized Structure Interpretation->Hypothesized_Structure XRay Single-Crystal X-ray Crystallography Hypothesized_Structure->XRay Is single crystal available? Validated_Structure Unambiguously Validated Structure Hypothesized_Structure->Validated_Structure Data Consistent? (NMR + MS) XRay->Validated_Structure Definitive Confirmation

Caption: The integrated workflow for novel pyrazole structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.[6][7] For pyrazoles, ¹H and ¹³C NMR are indispensable for determining the substitution pattern and, in many cases, distinguishing between isomers.[8]

Expertise & Causality: Why NMR is Foundational

The chemical environment of each proton and carbon atom in the pyrazole ring is unique, leading to a predictable pattern of signals (chemical shifts).

  • ¹H NMR: The protons on the pyrazole ring typically appear in the aromatic region of the spectrum. Their specific chemical shift and the coupling constants (J-values) between them reveal their relative positions (e.g., adjacent or separated by a carbon). The integration of these signals confirms the number of protons at each position.

  • ¹³C NMR: The chemical shifts of the carbon atoms (C3, C4, C5) are highly sensitive to the nature and position of substituents. Early studies demonstrated that the chemical shifts at C3 and C5 are particularly useful for identifying the predominant tautomer in solution.[8]

  • 2D NMR (COSY, HSQC, HMBC): When the 1D spectra are complex, 2D NMR techniques are employed. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is especially powerful, as it shows correlations between protons and carbons that are 2 or 3 bonds away, allowing one to definitively connect substituents to specific positions on the pyrazole ring.[9]

Data Presentation: Expected NMR Data for a Model Pyrazole

The following tables summarize typical spectroscopic data for 1-methylpyrazole, providing a baseline for comparison.[10]

Table 1: ¹H NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H3 ~7.5 Doublet (d) ~1.8
H5 ~7.4 Doublet (d) ~2.3
H4 ~6.2 Triplet (t) ~2.1

| N-CH₃ | ~3.9 | Singlet (s) | - |

Table 2: ¹³C NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃

Carbon Atom Chemical Shift (δ, ppm)
C3 ~138.7
C5 ~129.2
C4 ~105.4

| N-CH₃ | ~39.1 |

Experimental Protocol: ¹H & ¹³C NMR

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra.[10][11]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified pyrazole compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as hydrogen-bonding solvents can influence tautomeric equilibria.[12]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • Transfer the solution to a clean, 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Sequence: Standard single-pulse.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-32.

    • ¹³C NMR:

      • Pulse Sequence: Proton-decoupled single-pulse.

      • Spectral Width: 0-200 ppm.

      • Relaxation Delay: 2-5 seconds (longer delay needed for quaternary carbons).

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate peak areas in the ¹H spectrum and analyze chemical shifts and coupling constants.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical validation checkpoint.[6] Furthermore, the fragmentation pattern observed can offer corroborating evidence for the proposed structure.

Expertise & Causality: What MS Reveals
  • Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) can determine the molecular formula with high precision by providing a mass measurement accurate to several decimal places. This allows you to confirm that the compound's elemental composition matches the expected structure.

  • Fragmentation Pattern: Under electron impact (EI) ionization, pyrazole rings exhibit characteristic fragmentation patterns.[13] The way the molecule breaks apart can help distinguish between isomers, as different substituent positions can lead to unique, stable fragment ions. Analyzing these fragments provides clues that support the connectivity determined by NMR.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for volatile and thermally stable pyrazole derivatives.[10]

  • Sample Preparation:

    • Prepare a dilute solution (e.g., ~1 mg/mL) of the pyrazole compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Parameters (Typical):

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

      • Carrier Gas: Helium.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to a value well above the expected molecular weight.

  • Data Analysis:

    • Identify the peak in the chromatogram corresponding to your compound.

    • Analyze the mass spectrum for that peak.

    • Identify the molecular ion peak [M]⁺ and compare its m/z value to the calculated molecular weight.

    • Propose structures for the major fragment ions and verify if they are consistent with the hypothesized structure.

Single-Crystal X-ray Crystallography: The Unambiguous Answer

While NMR and MS provide powerful evidence, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional map of the atoms in a molecule.[2][14] It is considered the "gold standard" for structural determination.

Expertise & Causality: Why X-ray is Definitive

X-ray crystallography directly visualizes the atomic positions in the solid state. This resolves any ambiguity regarding:

  • Regioisomerism: It definitively shows the exact position of each substituent on the pyrazole ring.

  • Tautomerism: It reveals which tautomeric form is present in the crystal lattice.

  • Stereochemistry: It determines the absolute configuration of any chiral centers. The resulting data includes precise bond lengths, bond angles, and information about intermolecular interactions, which are crucial for understanding structure-activity relationships (SAR).[2]

G cluster_input Input Data cluster_validation Validation Logic cluster_output Output NMR_Data NMR Data (Connectivity, Tautomerism) Consistency_Check Are all datasets consistent? NMR_Data->Consistency_Check MS_Data MS Data (Molecular Formula) MS_Data->Consistency_Check XRay_Data X-Ray Data (3D Atomic Coordinates) XRay_Data->Consistency_Check Validated Structure Validated Consistency_Check->Validated Yes Reinvestigate Inconsistent Re-evaluate Synthesis/Data Consistency_Check->Reinvestigate No

Caption: The logic of convergent data validation.
Experimental Protocol: Single-Crystal X-ray Diffraction

The primary challenge for this technique is growing a suitable, high-quality single crystal.[2]

  • Crystal Growth:

    • This is often the most time-consuming step. Techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Experiment with various solvents and solvent mixtures.

  • Crystal Selection and Mounting:

    • Select a suitable single crystal (clear, well-defined faces, no cracks) under a polarizing microscope.

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) on the diffractometer to minimize thermal vibrations.[2][14]

    • Collect X-ray diffraction data using a suitable X-ray source (e.g., Mo Kα radiation) as the crystal is rotated.[14]

  • Structure Solution and Refinement:

    • Process the collected diffraction data.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to yield the final, precise atomic coordinates.

Comparative Guide to Validation Techniques

Table 3: Comparison of Primary Structural Validation Techniques

Technique Information Provided Strengths Weaknesses
NMR Spectroscopy C-H framework, connectivity, relative stereochemistry, solution-state tautomerism.[3][8] Excellent for isomer differentiation; provides detailed connectivity data; non-destructive. Can be complex to interpret; provides information on the bulk sample in solution, not a single molecule.
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragments.[6][10] High sensitivity; confirms elemental composition; fragmentation can support structure. Does not provide connectivity information; isomers can have identical masses and similar fragmentation.

| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, solid-state conformation, packing.[2][15] | Unambiguous and definitive ("gold standard"); provides precise geometric data. | Requires a high-quality single crystal, which can be difficult or impossible to grow; structure is in the solid state, which may differ from solution. |

Conclusion: A Self-Validating System for Confident Drug Development

The structural validation of a novel pyrazole is not a linear process but a self-validating system built on the convergence of evidence. A proposed structure is only considered validated when the C-H framework from NMR is in perfect agreement with the molecular formula from MS and, ideally, is definitively confirmed by the 3D atomic arrangement from X-ray crystallography. By embracing this orthogonal, multi-technique approach, researchers can proceed with absolute confidence in their molecular architecture, ensuring the integrity and reproducibility of all subsequent research in the drug development pipeline.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic data for Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate. In the spirit of real-world research scenarios where reference spectra for a newly synthesized molecule may not be publicly available, we will predict the spectroscopic characteristics of our target compound. This prediction will be grounded in a comparative analysis with structurally similar analogs for which experimental data is accessible. This approach not only allows for a confident, albeit predictive, structural assignment but also serves as a practical guide for researchers faced with similar challenges.

Predicted Spectroscopic Profile of this compound

The following tables outline the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and are informed by the experimental data of the comparator compounds discussed in the subsequent section.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazole H-5~8.5s
N-CH₃~4.1s
O-CH₃~3.9s

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ester)~160
C3~145
C4 (C-NO₂)~138
C5~130
O-CH₃~53
N-CH₃~40

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch (Ester)~1720Strong
Asymmetric NO₂ Stretch~1530Strong
Symmetric NO₂ Stretch~1350Strong
C-N Stretch~1300Medium
C-O Stretch~1250Strong

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]+•185.04Molecular Ion
[M-OCH₃]+154.03Loss of methoxy radical
[M-NO₂]+139.05Loss of nitro group

Comparative Spectroscopic Analysis

A comparative approach using structurally related analogs is a powerful tool for validating the predicted spectra of a novel compound. We will examine two key comparators: Methyl 4-nitro-1H-pyrazole-3-carboxylate (lacks the N-methyl group) and Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (features an ethyl ester instead of a methyl ester).

Comparator 1: Methyl 4-nitro-1H-pyrazole-3-carboxylate

This analog is ideal for observing the effect of N-methylation on the pyrazole ring.

Table 5: Experimental ¹H NMR Spectroscopic Data for Methyl 4-nitro-1H-pyrazole-3-carboxylate [1][2]

ProtonsChemical Shift (δ, ppm)Multiplicity
N-H~14.4s (broad)
Pyrazole H-5~8.9s
O-CH₃~3.9s
  • Analysis of Differences : The most significant difference is the presence of a broad N-H proton signal at a downfield shift of ~14.4 ppm, which is absent in our target compound.[1] The pyrazole H-5 proton in the N-H analog is observed at a slightly more downfield position (~8.9 ppm) compared to our predicted value (~8.5 ppm) for the N-methylated compound. This is likely due to the change in the electronic environment of the pyrazole ring upon N-methylation. The O-CH₃ signal remains at a similar chemical shift, as it is relatively distant from the site of modification.

Comparator 2: Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Table 6: Predicted ¹H NMR Spectroscopic Data for Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrazole H-5~8.5s-
O-CH₂~4.4q~7.1
N-CH₃~4.1s-
O-CH₂-CH₃~1.4t~7.1
  • Analysis of Differences : The key difference in the ¹H NMR spectrum will be the signals for the ethyl group of the ester. Instead of a singlet at ~3.9 ppm for the O-CH₃ group, we would see a quartet at ~4.4 ppm for the O-CH₂ group and a triplet at ~1.4 ppm for the O-CH₂-CH₃ group. This characteristic quartet-triplet pattern is a definitive indicator of an ethyl group. The signals for the pyrazole H-5 and N-CH₃ protons are expected to be at very similar chemical shifts to our target compound, as the change in the ester group is electronically distant from the pyrazole ring.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized protocols is essential. The following are recommended procedures for the characterization of novel pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse (zg30 or zg).

      • Spectral width: -2 to 12 ppm.

      • Acquisition time: ~4 seconds.

      • Relaxation delay: 1-2 seconds.

      • Number of scans: 16-64.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled single-pulse (zgpg30).

      • Spectral width: 0 to 200 ppm.

      • Acquisition time: ~1 second.

      • Relaxation delay: 2 seconds.

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

Causality Behind Experimental Choices:

  • The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • TMS is an ideal internal standard as it is chemically inert, volatile, and has a single, sharp signal that does not typically overlap with signals from organic molecules.

  • For ¹³C NMR, a greater number of scans is required due to the low natural abundance of the ¹³C isotope (~1.1%).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., C=O, NO₂, C-N, C-O). The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), which is unique for each compound.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction:

    • Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization:

    • Electrospray ionization (ESI) is a suitable "soft" ionization technique for this type of molecule, as it is likely to produce the intact molecular ion.[6]

  • Mass Analysis:

    • Acquire the mass spectrum in positive ion mode.

    • Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M]⁺•).

    • Analyze the fragmentation pattern to gain further structural information.[7][8]

Workflow Visualization

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound like this compound, emphasizing the comparative analysis approach.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data_acquisition Spectroscopic Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Structural Elucidation Synthesis Synthesize Target Compound: Methyl 1-methyl-4-nitro-1H- pyrazole-3-carboxylate NMR ¹H & ¹³C NMR Synthesis->NMR IR FT-IR Synthesis->IR MS High-Resolution MS Synthesis->MS Prediction Predict Spectra of Target Compound NMR->Prediction IR->Prediction MS->Prediction Comparison Compare Predicted and Experimental Spectra Prediction->Comparison Comparator_Search Identify & Obtain Data for Structural Analogs Comparator_Search->Comparison Structure_Confirmation Confirm Structure of Target Compound Comparison->Structure_Confirmation

Caption: Workflow for Spectroscopic Characterization via Comparative Analysis.

Conclusion

References

A Comparative Guide to Pyrazole Derivatives as Kinase Inhibitors: Unveiling Potency and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of targeted cancer therapies has positioned protein kinase inhibitors (PKIs) at the forefront of modern drug discovery.[1] Among the diverse chemical scaffolds explored, the pyrazole ring has emerged as a "privileged structure" due to its synthetic accessibility and versatile role in creating potent and selective kinase inhibitors.[1] This guide provides an in-depth comparison of various pyrazole derivatives that have demonstrated significant potential as kinase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed protocols.

The Central Role of Pyrazoles in Kinase Inhibition

Protein kinases are pivotal regulators of numerous cellular processes, including growth, proliferation, differentiation, and survival.[2][3] Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][3] Pyrazole-containing compounds have proven to be particularly effective as ATP-competitive inhibitors, where they occupy the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrate and thereby halting the downstream signaling cascade.[2][4] The structural versatility of the pyrazole core allows for fine-tuning of interactions within the ATP-binding site, leading to enhanced potency and selectivity.[5]

Mechanism of Action: Disrupting Key Oncogenic Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by targeting key nodes in critical signaling pathways that are frequently dysregulated in cancer. Two of the most prominent pathways are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.

The RAS/RAF/MEK/ERK (MAPK) Signaling Cascade

This pathway is a central regulator of cell proliferation and survival.[2] Mutations in genes such as BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell growth. Pyrazole-based inhibitors have been developed to target key kinases within this cascade.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS Activates RAF BRAF/RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazole Derivatives (e.g., Encorafenib) Inhibitor->RAF Inhibit

Caption: Inhibition of the MAPK pathway by pyrazole derivatives.

The PI3K/AKT/mTOR Signaling Pathway

This pathway is crucial for regulating cell growth, metabolism, and survival.[2] Its dysregulation is a common event in many human cancers. Pyrazole-containing molecules have been designed to inhibit key kinases in this cascade, such as PI3K and Akt.[6][7]

PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Growth Cell Growth & Proliferation mTOR->Growth Inhibitor Pyrazole Derivatives Inhibitor->PI3K Inhibit Inhibitor->AKT Inhibit

Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyrazole derivatives.

Comparative Performance of Pyrazole Derivatives

The efficacy of pyrazole derivatives as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the performance of several notable pyrazole-based kinase inhibitors against various cancer cell lines and kinases.

Compound/DerivativeTarget Kinase(s)Cell LineIC50 (µM)Reference
Compound 29 CDK2MCF717.12[6]
HepG210.05[6]
A54929.95[6]
Caco225.24[6]
Compound 41 ERK2 (predicted)MCF71.937 (µg/mL)[6]
HepG23.695 (µg/mL)[6]
Compound 42 ERK2 (predicted)HCT1162.914 (µg/mL)[6]
Compound 43 PI3 KinaseMCF70.25[6]
Compound 50 EGFR, VEGFR-2HepG20.71[6]
RuxolitinibJAK1, JAK2-~0.003[2]
GandotinibJAK2-Potent[2]

Note: Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies.

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate pyrazole derivatives as kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to obtain a range of concentrations for testing.

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT).

    • Dilute the target kinase and its specific substrate to their optimal concentrations in the kinase buffer.[8][9]

    • Prepare an ATP solution at a concentration close to the Km value for the specific kinase.[10]

  • Assay Setup:

    • In a 96-well or 384-well plate, add a small volume of each concentration of the pyrazole derivative.

    • Include positive controls (kinase + substrate + ATP, no inhibitor) and negative controls (no kinase).

  • Kinase Reaction:

    • Add the diluted kinase to each well and incubate for a short period to allow the inhibitor to bind.

    • Initiate the reaction by adding the substrate and ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).[8][10]

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the kinase activity. Several methods can be used:

      • Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[10]

      • Luminescence-based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.[8][11]

      • Fluorescence-based Assays (e.g., TR-FRET): Use fluorescently labeled antibodies to detect the phosphorylated substrate.[12]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[13]

Cellular Proliferation Assay

This assay assesses the effect of the pyrazole derivative on the proliferation and viability of cancer cells.

References

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. In the synthesis of complex pharmaceutical agents, seemingly insignificant impurities can lead to unforeseen side reactions, decreased yields, and in the worst-case scenario, the generation of toxic byproducts. This guide provides an in-depth technical comparison and a comprehensive workflow for assessing the purity of commercially available Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds.

The Critical Role of Purity in Synthesis

This compound is a versatile building block in medicinal chemistry. Its pyrazole core is a common scaffold in numerous pharmaceuticals, valued for its diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The presence of impurities, such as unreacted starting materials, regioisomers, or byproducts from the nitration process, can have significant downstream consequences. For instance, residual starting materials can complicate reaction kinetics, while isomeric impurities can lead to the formation of undesired final products that are difficult to separate, impacting the overall efficacy and safety profile of the target molecule.

A Multi-faceted Approach to Purity Determination

A robust assessment of purity relies on a combination of orthogonal analytical techniques. No single method can provide a complete picture; therefore, a multi-pronged approach is essential for a comprehensive evaluation. This guide outlines a workflow that employs High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to identify and quantify the principal component and any associated impurities.

Experimental Workflow for Purity Assessment

The following diagram illustrates the recommended workflow for the comprehensive purity assessment of commercially available this compound.

Purity Assessment Workflow Figure 1: Comprehensive Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Analysis cluster_2 Structural Confirmation & Impurity Identification cluster_3 Data Integration & Reporting Sample_Acquisition Acquire Samples from Commercial Suppliers (A, B, C) Solution_Prep Prepare Standardized Solutions (e.g., 1 mg/mL in Acetonitrile) Sample_Acquisition->Solution_Prep HPLC_Analysis High-Performance Liquid Chromatography (HPLC) - Purity by Area Normalization - Impurity Profiling Solution_Prep->HPLC_Analysis Inject NMR_Analysis Nuclear Magnetic Resonance (NMR) - 1H and 13C NMR for Structural Verification - qNMR for Absolute Purity Solution_Prep->NMR_Analysis Analyze MS_Analysis Mass Spectrometry (MS) - Confirmation of Molecular Weight - Identification of Impurity Masses Solution_Prep->MS_Analysis Analyze Data_Comparison Comparative Data Analysis HPLC_Analysis->Data_Comparison NMR_Analysis->Data_Comparison MS_Analysis->Data_Comparison Final_Report Comprehensive Purity Report Data_Comparison->Final_Report

Caption: A logical workflow for the systematic purity assessment of commercial samples.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution and sensitivity. A well-developed HPLC method can separate the main compound from closely related impurities.

Rationale for Method Selection: A reversed-phase HPLC method is chosen for its versatility in analyzing moderately polar organic compounds like nitropyrazole derivatives. A C18 column provides excellent hydrophobic retention, while a mobile phase of acetonitrile and water allows for the effective elution and separation of components. The addition of a small amount of acid, such as formic acid, can improve peak shape for acidic or basic analytes.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure the separation of both early and late-eluting impurities. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For purity assessment, both qualitative (structural confirmation) and quantitative (qNMR) approaches are valuable.

Rationale for Method Selection: ¹H NMR provides detailed information about the chemical environment of hydrogen atoms, allowing for the confirmation of the compound's structure and the detection of structurally similar impurities. The integration of proton signals can provide a semi-quantitative measure of purity. For a more accurate purity assessment, quantitative NMR (qNMR) can be employed using a certified internal standard.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single pulse.

    • Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

    • Number of scans: 16-64 (signal-to-noise dependent).

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled.

    • Relaxation delay (d1): 2 seconds.

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

**Expected ¹H NMR Signals for Methyl 1

Safety Operating Guide

Navigating the Disposal of Methyl 1-Methyl-4-Nitro-1H-Pyrazole-3-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate. As a nitro-substituted heterocyclic compound, this substance requires careful handling due to its potential toxicity and environmental persistence. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with regulatory standards.

The core principle underpinning the disposal of this compound is that it must be treated as hazardous waste. Its molecular structure, featuring a nitro group on a pyrazole ring, is analogous to other nitroaromatic compounds known for their environmental and health risks[1][2]. Therefore, under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash[3][4].

I. Immediate Safety & Handling Precautions

Before initiating any disposal procedures, it is imperative to handle the compound and its waste with the appropriate safety measures. The hazardous nature of nitro-pyrazole derivatives necessitates stringent personal protective equipment (PPE) to prevent exposure.

Personal Protective Equipment (PPE) Protocol:

  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes[5].

  • Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use[5].

  • Body Protection : A flame-resistant lab coat is mandatory. Ensure it is fully buttoned[5].

  • Respiratory Protection : All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure[6][7].

In case of accidental exposure, follow standard first-aid procedures immediately. For eye contact, flush with copious amounts of water for at least 15 minutes[7][8]. For skin contact, wash the affected area thoroughly with soap and water[7]. In either case, seek prompt medical attention.

II. Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate identification and segregation of the waste stream. This prevents dangerous reactions and ensures the waste is handled correctly by disposal professionals[6].

Step 1: Waste Identification All materials that have come into contact with this compound must be considered hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., glassware, pipette tips, filter paper).

  • Spill cleanup materials.

Step 2: Segregation Proper segregation is critical to prevent dangerous chemical reactions. This waste stream should be collected in a dedicated container and must not be mixed with other waste types, particularly:

  • Acids and Bases : Store separately to avoid violent reactions[3].

  • Oxidizing Agents : Keep separate from strong oxidizers[4][7].

  • Flammable Solvents : While the compound itself may not be flammable, it should be kept separate from flammable waste streams unless dissolved in one, in which case it must be treated as flammable hazardous waste.

The following diagram illustrates the decision-making process for waste segregation.

Caption: Waste segregation decision workflow.

III. On-Site Accumulation and Container Management

Federal and local regulations, such as those from the Environmental Protection Agency (EPA), govern the on-site storage of hazardous waste[6][9]. Laboratories typically operate under Satellite Accumulation Area (SAA) guidelines[3][9].

Protocol for Waste Accumulation:

  • Container Selection : Use a designated, clean, and dry waste container made of a material compatible with the chemical waste. Glass or polyethylene containers are generally suitable. The container must have a secure, tight-fitting lid[8].

  • Labeling : The moment waste is first added, the container must be labeled. The label must include:

    • The words "Hazardous Waste"[6][9].

    • The full chemical name: "this compound" (no abbreviations or formulas)[6].

    • A clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage Location : The waste container must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel[3][9]. It must be kept in secondary containment (such as a plastic tub) to contain potential leaks.

  • Container Management : Keep the waste container closed at all times except when adding waste[3]. Do not overfill the container; leave at least 10% headspace to allow for expansion.

The following workflow outlines the on-site management process.

Caption: On-site hazardous waste management workflow.

IV. Final Disposal Pathway

The ultimate disposal of this compound must be conducted by professionals.

Step-by-Step Final Disposal:

  • Contact EHS : Once the waste container is full or has been in the SAA for an extended period (approaching one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[3][10].

  • Professional Collection : The licensed contractor will collect the properly labeled and sealed container for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF)[10].

  • Method of Destruction : The standard and most effective method for the disposal of nitroaromatic compounds is high-temperature incineration[11][12]. This process ensures the complete destruction of the compound, preventing its release into the environment.

Quantitative Data Summary

ParameterGuidelineRationale
Waste pH Not applicable for neutralizationThe presence of the nitro-pyrazole structure classifies it as hazardous beyond simple corrosivity; neutralization and drain disposal is not permitted[13].
SAA Storage Time Max 1 year (partially full)Regulatory limit to prevent indefinite accumulation of hazardous materials in the lab[3].
Container Headspace Minimum 10%Prevents spills due to thermal expansion or pressure changes.
EPA Generator Status Varies (VSQG, SQG, LQG)Your facility's generator status dictates storage time limits and regulatory requirements[9].

V. Causality and Trustworthiness in Protocol

This protocol is built on a foundation of chemical safety principles and regulatory compliance. The prohibition of sink disposal stems from the known ecotoxicity of many nitroaromatic compounds, which are often persistent in soil and water[1][2]. Segregation prevents uncontrolled exothermic reactions or the release of toxic gases. The final step of professional incineration is a self-validating system, as it is a proven, regulated method for the complete destruction of hazardous organic molecules[12][14]. Adherence to these steps ensures a disposal process that is safe, environmentally responsible, and compliant.

References

Navigating the Unseen Risks: A Practical Guide to Handling Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. While these molecules hold the promise of therapeutic breakthroughs, they also present unknown handling and safety challenges. This guide provides essential, immediate safety and logistical information for researchers working with Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, a compound for which specific safety data may not be readily available. By synthesizing data from structurally similar compounds and adhering to established laboratory safety principles, we can build a robust framework for its safe handling, use, and disposal.

Understanding the Hazard Landscape: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for this compound is not currently available, analysis of analogous structures, such as "Methyl 3-nitro-1H-pyrazole-4-carboxylate" and "1-Methyl-1H-pyrazole-3-carboxylic acid," provides critical insights into its potential hazards.[1][2] These related compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] The presence of the nitro group also warrants caution, as nitro compounds can have toxic properties. Therefore, it is prudent to handle this compound with a high degree of care, assuming it possesses similar hazardous characteristics.

Assumed Hazard Profile:

Hazard ClassPotential EffectSource of Information
Skin Corrosion/IrritationCauses skin irritationAnalogous Compound SDS[2][3]
Serious Eye Damage/IrritationCauses serious eye irritationAnalogous Compound SDS[2][3]
Specific Target Organ ToxicityMay cause respiratory irritationAnalogous Compound SDS[1][2]
Acute Oral ToxicityPotentially harmful if swallowedAnalogous Compound SDS[3]

Your Personal Shield: A Multi-Layered PPE Strategy

Given the assumed hazards, a comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable. This multi-layered approach ensures protection from potential dermal, ocular, and respiratory exposure.[4][5]

Core PPE Requirements:
  • Hand Protection: Chemically resistant gloves are mandatory. Given the lack of specific permeation data, double-gloving with nitrile gloves is a recommended precautionary measure.[6] Gloves should be inspected before each use and changed immediately if contamination is suspected.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[7] For procedures with a higher risk of splashes or aerosol generation, a face shield worn over safety goggles is essential.[7]

  • Body Protection: A flame-resistant laboratory coat is required at all times.[7] For larger scale operations or when there is a significant risk of spillage, chemically resistant coveralls, such as those made from Tyvek, should be considered.[8]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][9] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]

Operational Blueprint: From Receipt to Disposal

A clear, step-by-step operational plan is crucial for minimizing risk and ensuring procedural consistency.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and any known hazards.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[11] The storage area should be clearly marked with appropriate hazard signage.

Handling and Use: A Step-by-Step Protocol

All manipulations of this compound should be performed in a designated area within a chemical fume hood.

  • Preparation: Before starting, ensure that all necessary PPE is correctly donned and that an emergency spill kit is readily accessible.

  • Weighing: If weighing the solid, do so on a tared weigh paper or in a suitable container within the fume hood to prevent dissemination of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly and stir to dissolve. Avoid heating solutions unless absolutely necessary and with appropriate precautions in place.

  • Reactions: Conduct all reactions in appropriate glassware, ensuring the apparatus is securely clamped and that any potential for pressure build-up is mitigated.

  • Post-Procedure: After use, decontaminate all surfaces and equipment with an appropriate solvent.

Emergency Preparedness: Responding to the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][12] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste.[6] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

The Final Step: A Responsible Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection.[4][5] All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:
  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh papers, and absorbent materials, in a clearly labeled, sealed, and appropriate container.

  • Liquid Waste: Collect all liquid waste in a dedicated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: Empty containers that have held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13]

Disposal Pathway:

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6][13] Never dispose of this chemical down the drain or in the regular trash.[14]

Visualizing the Workflow: A Safety-First Approach

The following diagram outlines the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste Disposal cluster_emergency Emergency Response A Assess Hazards (Analogous SDS) B Select & Don PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weighing & Dissolving (Inside Fume Hood) C->D E Perform Experiment D->E F Decontaminate (Surfaces & Glassware) E->F G Segregate Waste (Solid & Liquid) F->G H Label & Store Securely G->H I Contact EHS for Pickup H->I J Spill or Exposure Occurs K Follow Emergency Procedures (Flush, Evacuate) J->K L Seek Medical Attention K->L

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.